molecular formula C23H28N2O5 B078672 Z-Phe-Ile-OH CAS No. 13123-01-8

Z-Phe-Ile-OH

Katalognummer: B078672
CAS-Nummer: 13123-01-8
Molekulargewicht: 412.5 g/mol
InChI-Schlüssel: LFHIOOBWQJBUPB-VDGAXYAQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Z-Phe-Ile-OH is a synthetic, N-terminal protected dipeptide featuring a benzyloxycarbonyl (Z) protecting group on the phenylalanine residue. This compound is primarily utilized in biochemical research as a model substrate for investigating the activity, specificity, and inhibition of various proteolytic enzymes, including dipeptidyl peptidases and other serine or cysteine proteases. The Z-group enhances the compound's stability and modulates its interaction with enzyme active sites, making it an invaluable tool for detailed enzyme kinetics studies. Researchers employ Z-Phe-Ile-OH to elucidate proteolytic pathways, screen for novel protease inhibitors with potential therapeutic applications, and study substrate specificity profiles. Furthermore, it serves as a crucial protected building block in solid-phase peptide synthesis (SPPS), enabling the controlled elongation of peptide chains. Supplied with high purity, this reagent is designed to ensure reproducibility and reliability in your experimental workflows, supporting advancements in enzymology, medicinal chemistry, and peptide science.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S,3S)-3-methyl-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-3-16(2)20(22(27)28)25-21(26)19(14-17-10-6-4-7-11-17)24-23(29)30-15-18-12-8-5-9-13-18/h4-13,16,19-20H,3,14-15H2,1-2H3,(H,24,29)(H,25,26)(H,27,28)/t16-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHIOOBWQJBUPB-VDGAXYAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10927133
Record name N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-phenylpropylidene)isoleucine
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Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13123-01-8
Record name N-[(Phenylmethoxy)carbonyl]-L-phenylalanyl-L-isoleucine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(N-((Phenylmethoxy)carbonyl)-L-phenylalanyl)-L-isoleucine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-phenylpropylidene)isoleucine
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Record name N-[N-[(phenylmethoxy)carbonyl]-L-phenylalanyl]-L-isoleucine
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Foundational & Exploratory

Comprehensive Technical Guide to Z-Phe-Ile-OH: Chemical Properties, Synthesis Dynamics, and Protease Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design and advanced peptide synthesis, Z-Phe-Ile-OH (N-benzyloxycarbonyl-L-phenylalanyl-L-isoleucine) serves as a critical, selectively protected dipeptide building block. Its unique structural topology—combining the aromatic bulk of phenylalanine with the beta-branched aliphatic chain of isoleucine—makes it a highly specific recognition sequence for various proteolytic enzymes. This whitepaper dissects the physicochemical properties of Z-Phe-Ile-OH, the mechanistic causality behind its handling in synthesis, and its pivotal role in developing protease inhibitors and peptide therapeutics.

Physicochemical Profiling

Understanding the baseline physical properties of Z-Phe-Ile-OH is essential for optimizing solvent selection, coupling efficiency, and purification workflows. The presence of the lipophilic Z (benzyloxycarbonyl) group and two hydrophobic side chains renders this dipeptide highly soluble in polar aprotic solvents (e.g., DMF, THF) but insoluble in aqueous media.

Table 1: Core Chemical Properties of Z-Phe-Ile-OH

PropertyValue
Chemical Name N-benzyloxycarbonyl-L-phenylalanyl-L-isoleucine
CAS Number 13123-01-8
Molecular Formula C23H28N2O5
Molecular Weight 412.48 g/mol
Density ~1.193 g/cm³
Stereochemistry Optically pure L,L-isomer

Data sourced from authoritative chemical inventories [].

Structural Causality in Peptide Synthesis

The Challenge of Steric Hindrance and Racemization

When elongating Z-Phe-Ile-OH at its C-terminus, chemists face a significant kinetic hurdle. The beta-branched sec-butyl group of the Isoleucine residue creates severe steric hindrance. During standard carboxyl activation (e.g., using DCC alone), the slow rate of nucleophilic attack by the incoming amine allows the active ester to cyclize into an oxazolone intermediate . The alpha-proton of this oxazolone is highly acidic; its abstraction leads to rapid epimerization, converting the pure L-Ile into a D,L-mixture.

Mechanistic Solution: Chirally Stable Active Esters

To bypass oxazolone formation, the addition of specialized nucleophilic additives like HONBI (N-hydroxy-5-norbornene-2,3-dicarboximide) or HOBt is mandatory. These additives rapidly trap the O-acylisourea intermediate formed by DCC, generating a highly reactive but chirally stable active ester. This intermediate undergoes fast aminolysis before cyclization can occur, preserving the stereochemical integrity of the peptide [2].

Table 2: Impact of Coupling Additives on Z-Phe-Ile-OH Racemization

Coupling SystemActive Ester IntermediateRacemization Rate (DL-Peptide)Reaction Yield
DCC OnlyO-acylisourea / Oxazolone~5.05%86%
DCC + HOBtOBt Ester<1.00%>80%
DCC + HONBIONBI Ester0.00% 82%

Quantitative racemization data based on Z-Phe-Ile-Gly-OBzl synthesis models [2].

G A Z-Phe-Ile-OH B DCC + HONBI Activation A->B -H2O C HONBI Active Ester (Chiral Stable) B->C Suppress Oxazolone E Z-Phe-Ile-Gly-OBzl (Pure L-Isomer) C->E Peptide Coupling D H-Gly-OBzl Nucleophile D->E Amine Attack

Caption: Workflow of racemization-free peptide coupling using Z-Phe-Ile-OH and HONBI.

Applications in Rational Drug Design & Protease Inhibition

Z-Phe-Ile-OH is not merely a structural spacer; the Phe-Ile motif is a critical recognition sequence for the S1 and S2 sub-sites of several major protease classes.

Aspartic Protease Inhibitors (Renin & Pepsin)

Z-Phe-Ile-OH is a primary precursor in the synthesis of transition-state analogs targeting Renin , the enzyme responsible for cleaving angiotensinogen in the renin-angiotensin system. By coupling Z-Phe-Ile-OH to statine (Sta) derivatives, researchers synthesize potent peptidomimetics like Z-Phe-Ile-Sta-Ala-Sta-OMe . The Phe-Ile sequence anchors the inhibitor into the enzyme's binding pocket, while the statine moiety mimics the tetrahedral transition state of peptide bond hydrolysis, effectively paralyzing the enzyme [3].

G Ang Angiotensinogen AngI Angiotensin I Ang->AngI Proteolytic Cleavage Renin Renin (Aspartic Protease) Renin->Ang Catalysis Inhib Z-Phe-Ile-Sta-Ala-Sta-OMe (Pepstatin Analog) Inhib->Renin Active Site Blockade

Caption: Inhibition of Renin-mediated Angiotensinogen cleavage by Z-Phe-Ile derivatives.

Cysteine Proteases and Metabolic Therapeutics

Beyond aspartic proteases, the Z-Phe-Ile motif is heavily documented in the MEROPS database as a substrate/inhibitor sequence for Cathepsins (e.g., Cathepsin B and L) [4]. Furthermore, extended sequences utilizing the Z-Phe-Ile backbone (e.g., Z-Phe-Ile-Ala-Trp-Leu...) are engineered into multimeric peptide conjugates and GLP-1 agonists to enhance metabolic stability against endogenous degradation, a critical factor in diabetes and obesity therapeutics [5].

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity synthesis, the following protocols are designed with built-in causality and self-validation steps.

Protocol 1: Racemization-Free Coupling of Z-Phe-Ile-OH

Objective: Synthesize Z-Phe-Ile-Gly-OBzl without epimerization of the Isoleucine residue.

  • Dissolution: In a dry flask, dissolve 2.5 mmol of Z-Phe-Ile-OH and 2.5 mmol of H-Gly-OBzl·p-toluenesulfonate in 20 mL of anhydrous N,N-dimethylformamide (DMF).

  • Neutralization & Additive: Add 2.5 mmol of N-ethylmorpholine to neutralize the tosylate salt, followed immediately by 3.0 mmol (1.2 eq) of HONBI. Causality: HONBI must be present before the coupling agent to instantly trap the activated carboxylate.

  • Activation: Cool the system to 0°C using an ice bath. Add 2.5 mmol of DCC. Stir at 0°C for 2 hours, then allow it to warm to room temperature for 4 hours.

  • Self-Validating Purification (Acid-Base Wash):

    • Quench with 100 mL of water and extract with ethyl acetate.

    • Wash the organic layer with 4% aqueous NaHCO₃. Causality: This selectively removes unreacted Z-Phe-Ile-OH and acidic HONBI by-products.

    • Wash with 1N HCl. Causality: This protonates and removes unreacted amines and N-ethylmorpholine into the aqueous phase.

  • Validation: Concentrate the organic layer to dryness. Recrystallize from ethanol/petroleum ether. Validate optical purity via polarimetry; a specific rotation of [α]=−12.5∘ (c=2.0, ethanol) confirms the pure L-compound [2].

Protocol 2: Orthogonal Deprotection (Hydrogenolysis)

Objective: Remove the N-terminal Z-group to yield H-Phe-Ile-Gly-OBzl for further elongation.

  • Setup: Dissolve the purified Z-Phe-Ile-Gly-OBzl in 30 mL of methanol.

  • Catalysis: Add 10% Pd/C catalyst (approx. 10% w/w of the peptide).

  • Hydrogenation: Purge the flask with nitrogen, then introduce H₂ gas via a balloon (1 atm). Stir vigorously for 2-4 hours. Causality: The Pd/C catalyzes the cleavage of the benzyl-carbamate bond, releasing toluene and CO₂ gas. This avoids harsh acidic conditions that could prematurely cleave the peptide backbone.

  • Filtration: Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C. Concentrate the filtrate in vacuo to yield the free amine.

References

  • [2] Fujino, M., et al. Peptide synthesis with n-hydroxy-5-norbornene-2,3-dicarboximide. US Patent 3,870,694A. Google Patents. Available at:

  • [4] EMBL-EBI. MEROPS - the Peptidase Database: Z-Phe-Ile Inhibitors. Available at: [Link]

  • [5] Boderke, P., et al. Formulation comprising GLP-1. US Patent 8,492,330B2. Google Patents. Available at:

  • [3] Castro, B., et al. Peptide derivatives inhibitors of acidic proteases, process for their preparation and medicaments containing them. French Patent FR2531951A1. Google Patents. Available at:

Sources

Technical Whitepaper: Physicochemical Profiling and Stereoselective Applications of Z-Phe-Ile-OH

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced peptide synthesis and drug development, the structural integrity of intermediate building blocks dictates the efficacy of the final therapeutic molecule. Z-Phe-Ile-OH (Carbobenzoxy-L-phenylalanyl-L-isoleucine) serves as a critical N-protected dipeptide intermediate[]. This whitepaper explores its molecular characteristics, the mechanistic rationale behind its use in convergent peptide synthesis, and provides a self-validating protocol for stereoselective coupling.

Molecular Characterization and Quantitative Data

Z-Phe-Ile-OH is highly valued in both solid-phase and solution-phase peptide synthesis due to its pre-formed, sterically demanding dipeptide sequence[2]. The N-terminus is protected by a benzyloxycarbonyl (Z or Cbz) group, which provides robust stability against premature degradation while facilitating controlled carboxyl activation during subsequent elongation steps.

Table 1: Quantitative Physicochemical Profile of Z-Phe-Ile-OH

ParameterValue
Chemical Name N-Benzyloxycarbonyl-L-phenylalanyl-L-isoleucine
CAS Registry Number 13123-01-8
Molecular Formula C23H28N2O5
Molecular Weight 412.4788 g/mol
Density 1.193 g/cm³
Stereochemistry L, L
SMILES String CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

(Data aggregated from standardized chemical registries[],[2])

Mechanistic Causality in Experimental Design

When synthesizing complex peptides, activating the C-terminal carboxyl group of a peptide fragment inherently risks epimerization (racemization) via the formation of a highly reactive oxazolone intermediate.

  • The Protective Role of the Z-Group : The urethane nature of the Z-protecting group reduces the nucleophilicity of the N-terminal carbonyl oxygen. This electronic dampening significantly suppresses the kinetic pathway leading to oxazolone formation compared to standard N-acyl groups.

  • Epimerization Control at Isoleucine : Activating the C-terminus of a dipeptide (the Isoleucine residue in Z-Phe-Ile-OH) is riskier than activating a single, urethane-protected amino acid. To counteract this, specialized coupling additives such as N-hydroxy-5-norbornene-2,3-dicarboximide (HONBI) are employed. HONBI rapidly converts the highly reactive, epimerization-prone O-acylisourea intermediate—typically formed by carbodiimides like DCC—into a stable yet highly reactive active ester[3].

Self-Validating Experimental Protocol: Stereoselective Coupling

The following methodology details the solution-phase coupling of Z-Phe-Ile-OH with an amino acid ester (e.g., H-Gly-OBzl) utilizing HONBI and N,N'-Dicyclohexylcarbodiimide (DCC)[3]. As a Senior Application Scientist, I have structured this protocol as a self-validating system : the integrated aqueous workup acts as a chemical validation step, while the final crystallization acts as a chiral validation step, inherently isolating the optically pure L-isomer.

Step-by-Step Methodology

Step 1: Reagent Solubilization (Initialization)

  • Action : Dissolve 2.5 mmol of Z-Phe-Ile-OH and 2.5 mmol of H-Gly-OBzl·p-toluenesulfonate in a solvent mixture of 40 mL tetrahydrofuran (THF) and 20 mL ethyl acetate.

  • Causality : A mixed solvent system is critical here. It balances the solubility of the hydrophobic Z-Phe-Ile-OH and the highly polar amine salt, ensuring a homogeneous reaction matrix that prevents localized concentration spikes.

Step 2: Base and Additive Introduction

  • Action : Add 2.5 mmol of N-ethylmorpholine (NEM) and 3.0 mmol (1.2 eq) of HONBI to the solution.

  • Causality : NEM acts as a mild, sterically hindered base that neutralizes the p-toluenesulfonate salt, liberating the free nucleophilic amine without acting as a competing nucleophile. HONBI is introduced in slight excess to act as the primary racemization suppressant, poised to immediately intercept the activated carboxylate[3].

Step 3: Carboxyl Activation and Coupling

  • Action : Cool the system in an ice bath (0°C) and add 2.5 mmol of DCC. Stir for 2 hours at 0°C, then remove the ice bath and stir for 4 hours at room temperature.

  • Causality : The initial low temperature controls the exothermic formation of the O-acylisourea, minimizing the thermal energy available for the kinetic pathway to the oxazolone. The subsequent warming to room temperature drives the nucleophilic attack of the amine on the HONBI-active ester to thermodynamic completion[3].

Step 4: Self-Validating Aqueous Workup (Chemical Validation)

  • Action : Dilute the reaction with 80 mL of ethyl acetate. Wash the organic layer sequentially with 4% aqueous NaHCO3, 1N HCl, and distilled water.

  • Causality : This step chemically validates the reaction's success. The NaHCO3 wash selectively deprotonates and extracts unreacted Z-Phe-Ile-OH and the acidic HONBI byproduct into the aqueous layer. The HCl wash protonates and removes unreacted amines and NEM. Only the neutral target peptide (Z-Phe-Ile-Gly-OBzl) remains in the organic phase[3].

Step 5: Chiral Validation via Crystallization

  • Action : Concentrate the organic layer under reduced pressure and recrystallize the residue from ethanol and petroleum ether.

  • Causality : The L,L,L-peptide crystallizes preferentially. Optical purity is validated by polarimetry (target [α]D ≈ -12.5° in ethanol), confirming the absolute absence of the DL-epimer and proving the stereochemical integrity of the Z-Phe-Ile-OH coupling[3].

Workflow Visualization

G Start Z-Phe-Ile-OH + H-Gly-OBzl (Starting Materials) Reagents Add HONBI + DCC + NEM in THF/Ethyl Acetate Start->Reagents Initialization Reaction Ice Cooling (2h) -> RT (4h) (Stereoselective Coupling) Reagents->Reaction Activation & Coupling Workup Aqueous Extraction (NaHCO3 & HCl washes) Reaction->Workup Quench & Chemical Validation Product Z-Phe-Ile-Gly-OBzl (Optically Pure L-Isomer) Workup->Product Isolation & Chiral Validation

Stereoselective peptide coupling workflow of Z-Phe-Ile-OH utilizing HONBI and DCC.

References

  • [3] Google Patents. "US3870694A - Peptide synthesis with n-hydroxy-5-norbornene-2,3-dicarboximide". Available at:

Sources

The Benzyloxycarbonyl (Z) Protecting Group in Peptide Synthesis: Mechanisms, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex peptides requires rigorous control over highly reactive functional groups to prevent unwanted side reactions, oligomerization, and racemization. The benzyloxycarbonyl group—commonly abbreviated as the Z or Cbz group—is a foundational amine-protecting group that revolutionized peptide chemistry. By converting nucleophilic primary and secondary amines into stable carbamates, the Z group provides robust protection during peptide bond formation. This technical guide explores the mechanistic causality behind Z-group protection and deprotection, its orthogonality in modern synthetic strategies, and provides self-validating experimental protocols for its application.

Historical Context and Strategic Significance

Before the 1930s, the controlled synthesis of oligopeptides was severely limited by the lack of removable protecting groups. This paradigm shifted when1[1]. This "epoch-making" discovery allowed chemists to temporarily mask the α-amino group, couple the carboxylic acid to another amino acid, and subsequently remove the Z group without cleaving the newly formed peptide bond[1].

Today, while the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups dominate α-amine protection in Solid-Phase Peptide Synthesis (SPPS), the Z group remains indispensable for orthogonal side-chain protection (e.g., protecting the ε-amino group of Lysine) and in specialized solution-phase syntheses[1].

Mechanistic Principles of Z-Protection

Carbamate Formation and Nucleophilicity Suppression

The fundamental logic of the Z group lies in electronic delocalization. When an amine reacts with2[2], it forms a carbamate. The nitrogen's lone pair, which is normally highly nucleophilic, becomes conjugated with the adjacent carbonyl π -system. This resonance stabilization drastically reduces the amine's nucleophilicity, rendering it inert during the subsequent activation of the C-terminal carboxylic acid (e.g., via DCC/HOBt coupling).

Orthogonality and Stability Profile

A protecting group is only as useful as its ability to withstand specific reaction conditions while remaining selectively labile under others. The Z group is highly valued for its orthogonality against standard Fmoc and Boc deprotection conditions.

Quantitative Data: Z-Group Stability Profile

Condition Reagent Z-Group Stability Mechanistic Rationale
Mild Base Piperidine (20% in DMF) Stable Carbamates resist mild nucleophilic attack due to resonance stabilization.
Mild Acid Trifluoroacetic Acid (TFA) Stable Insufficient acidity to effectively protonate the carbamate oxygen.

| Strong Acid | HBr in Acetic Acid (33%) | Labile (Cleaved) | Strong protonation enables SN​2 attack by the bromide ion on the benzylic carbon. | | Reduction | H2​ , Pd/C | Labile (Cleaved) | Benzylic C-O bond undergoes surface-catalyzed hydrogenolysis. |

Deprotection Mechanisms: Causality and Logic

The Z group can be cleaved through two primary, orthogonal pathways: catalytic hydrogenolysis and strong acidolysis. Understanding the causality of these mechanisms is critical for troubleshooting complex syntheses.

Catalytic HydrogenolysisCatalytic hydrogenolysis utilizes hydrogen gas ( H2​ ) and a palladium catalyst (Pd/C)[3]. The reaction is driven by the adsorption of the benzylic moiety onto the palladium surface, which facilitates the cleavage of the benzylic C-O bond. This releases toluene and an unstable carbamic acid intermediate. The carbamic acid spontaneously decarboxylates (releasing CO2​ gas) to yield the free amine. This method is exceptionally clean because the byproducts (toluene and CO2​ ) are volatile[3].
Acidolytic Cleavage (HBr/AcOH)

When hydrogenolysis is incompatible (e.g., in the presence of reducible sulfur-containing residues like Methionine or Cysteine), 3[3]. The mechanism relies on the protonation of the carbamate carbonyl oxygen, which increases the electrophilicity of the benzylic carbon. The bromide ion then executes an SN​2 -like nucleophilic attack, cleaving the bond to form benzyl bromide and carbamic acid, which again decarboxylates. Because benzyl carbocations can form and alkylate electron-rich side chains (like Tryptophan or Tyrosine), nucleophilic scavengers (e.g., anisole) must be added to the reaction mixture.

Z_Workflow A Free Amino Acid B Cbz-Cl + Base A->B C Z-Protected Amino Acid B->C D Peptide Coupling C->D E Z-Protected Peptide D->E F H2, Pd/C E->F G HBr / AcOH E->G H Deprotected Peptide F->H G->H

Caption: Workflow of Z-group protection, peptide coupling, and orthogonal deprotection pathways.

Z_Mechanism cluster_hydro Catalytic Hydrogenolysis cluster_acid Acidolytic Cleavage Z Z-NH-R (Carbamate) Pd Pd Surface Adsorption Z->Pd Proton Oxygen Protonation Z->Proton Cleave1 Benzylic C-O Cleavage Pd->Cleave1 Carbamic1 Carbamic Acid Cleave1->Carbamic1 Decarb Decarboxylation (-CO2) Carbamic1->Decarb SN2 SN2 Attack by Br- Proton->SN2 Carbamic2 Carbamic Acid SN2->Carbamic2 Carbamic2->Decarb Amine Free Amine (H2N-R) Decarb->Amine

Caption: Mechanistic pathways for Z-group deprotection via hydrogenolysis and acidolysis.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation steps to ensure experimental trustworthiness.

Protocol A: Introduction of the Z Group (Schotten-Baumann Conditions)

Causality: This biphasic reaction uses an aqueous base ( NaHCO3​ ) to neutralize the HCl generated when the amine attacks . Maintaining a pH between 8 and 10 is critical; lower pH protonates the amine (killing nucleophilicity), while higher pH risks racemization of the amino acid.

  • Preparation: Dissolve the free amino acid (10 mmol) in 10% aqueous NaHCO3​ (25 mL) and dioxane (25 mL). Cool the biphasic mixture to 0 °C in an ice bath.

  • Addition: Dropwise, add Cbz-Cl (12 mmol, 1.2 eq) over 30 minutes under vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted Cbz-Cl. Acidify the aqueous layer to pH 2 using 1M HCl to precipitate the Z-protected amino acid. Extract with ethyl acetate (3 x 30 mL).

  • Validation: Perform TLC (Ninhydrin stain). The starting material will stain purple (free amine), whereas the successful product will not stain, confirming the amine is fully protected.

Protocol B: Deprotection via Catalytic Hydrogenolysis

Causality: 4[4]. The reaction is driven to completion by the irreversible off-gassing of CO2​ .

  • Preparation: Dissolve the Z-protected peptide (1 mmol) in anhydrous methanol (20 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg, 10% w/w). Caution: Pd/C is pyrophoric; add under an inert argon atmosphere.

  • Hydrogenation: Purge the flask with H2​ gas and maintain under a balloon of H2​ at room temperature. Stir vigorously for 2–4 hours.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol. Concentrate the filtrate under reduced pressure.

  • Validation: Monitor via LC-MS. The product mass should shift by -134 Da (loss of the Z group). The evolution of CO2​ bubbles during the reaction serves as a real-time visual indicator of successful cleavage.

Protocol C: Deprotection via Acidolysis (HBr/AcOH)

Causality: 5[5]. Anisole is added as a carbocation scavenger to prevent the highly reactive benzyl cations from alkylating the peptide.

  • Preparation: Place the Z-protected peptide (1 mmol) in a dry round-bottom flask. Add anisole (10 mmol, 10 eq) as a scavenger.

  • Cleavage: In a fume hood, slowly add 5 (10 mL)[5]. Stir at room temperature for 60 minutes.

  • Precipitation: Pour the reaction mixture into 100 mL of ice-cold anhydrous diethyl ether. The deprotected peptide will precipitate as an HBr salt.

  • Workup: Centrifuge or filter the precipitate. Wash the pellet thoroughly with cold diethyl ether (3 x 20 mL) to remove residual acetic acid, anisole, and benzyl bromide byproducts.

  • Validation: Dissolve a small aliquot of the precipitate in water and perform a Ninhydrin test; a strong purple color validates the successful liberation of the free amine.

References

  • Wikipedia - Peptide synthesis URL
  • Benchchem - The Carboxybenzyl (Z)
  • Total Synthesis - Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism URL
  • Benchchem - The Benzyloxycarbonyl (Cbz or Z)
  • Suzhou Highfine Biotech - Amino protecting group—benzyloxycarbonyl (Cbz)
  • Master Organic Chemistry - Amine Protection and Deprotection URL
  • Benchchem - Protocol for the Deprotection of the Benzyl Carbamate (Cbz)

Sources

Unlocking the Potential of Phenylalanyl-Isoleucine (Phe-Ile) Dipeptides: A Technical Guide to Emerging Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylalanyl-isoleucine (Phe-Ile), a dipeptide composed of an aromatic phenylalanine and a branched-chain isoleucine, has traditionally been viewed merely as a transient intermediate in protein metabolism. However, recent advances in supramolecular chemistry, metabolomics, and materials science have redefined its utility. Driven by its unique amphipathic structural dynamics, Phe-Ile is now at the forefront of diverse applications—from serving as a highly specific diagnostic biomarker for endometriosis[1] to acting as the core building block for high-efficiency piezoelectric energy harvesters[2].

This technical guide synthesizes the physicochemical properties, clinical diagnostic workflows, and materials engineering protocols associated with Phe-Ile, providing a self-validating framework for researchers looking to leverage this dipeptide in advanced applications.

Physicochemical Architecture and Self-Assembly Dynamics

The functional versatility of Phe-Ile stems from its distinct molecular architecture. The presence of the aromatic side chain from phenylalanine contributes significant hydrophobicity and enables π−π stacking, while the branched aliphatic chain of isoleucine adds steric bulk and further hydrophobic character[3].

In aqueous environments, these properties drive the dipeptide to self-assemble into highly ordered supramolecular structures. Unlike random aggregation, the specific stereoisomeric combination of Phe and Ile dictates packing into alternating hydrophobic and hydrophilic layers, which can form water-filled channels or distinct nanospheres depending on solvent conditions and terminal protection[4].

Quantitative Data Summary

To facilitate experimental design, the core physicochemical and functional parameters of Phe-Ile are summarized below:

Property / ParameterValue / CharacteristicFunctional Implication in Research
Molecular Formula C15H22N2O3[3]Compact structure facilitating rapid cellular uptake via peptide transporters.
Molecular Weight 278.35 g/mol [3]Low mass allows for efficient LC-MS/MS detection and high mobility in matrices.
Hydrophobicity High (Aromatic + Branched)[3]Drives self-assembly into amphipathic layers and nanostructures in polar solvents[4].
Diagnostic AUC (Serum) 0.81 (Endometriosis)[1]High discriminatory ability as a minimally invasive metabolic biomarker[1].
Piezoelectric Output 56 pC/N (Boc-protected)[2]Enables highly efficient mechanical-to-electrical energy conversion in hybrid fibers[2].

Clinical Diagnostics: Phe-Ile as a Metabolic Biomarker

Recent metabolomic profiling has identified Phe-Ile as a novel, highly discriminatory biomarker for peritoneal endometriosis (PE)[1]. In healthy physiological states, Phe-Ile is rapidly hydrolyzed. However, in the dysregulated microenvironment of endometriotic lesions, altered cellular metabolism, high rates of cell division, and localized protein degradation lead to the shedding and accumulation of Phe-Ile in the peritoneal fluid[1]. This localized accumulation subsequently diffuses into systemic circulation, allowing for minimally invasive serum detection[1]. Interestingly, Phe-Ile has also been identified as a specific metabolic signature in the in vitro digestion of processed meats (e.g., bacon), highlighting its stability and utility as an intake biomarker in nutritional epidemiology[5].

G A Endometriotic Lesion Growth B Altered Cellular Metabolism A->B induces C Elevated Phe-Ile (Peritoneal Fluid) B->C sheds metabolites D Systemic Circulation (Serum Phe-Ile) C->D diffuses into E Diagnostic Detection D->E LC-MS/MS

Fig 1: Pathophysiological shedding and systemic circulation of Phe-Ile in endometriosis.

Protocol 1: Targeted LC-MS/MS Quantification of Phe-Ile in Biological Fluids

Objective: Quantify trace levels of Phe-Ile to validate its presence as a biomarker.

  • Matrix De-proteination: Add 3 volumes of cold (-20°C) methanol to 1 volume of serum or peritoneal fluid.

    • Causality: Rapid solvent-induced precipitation denatures high-molecular-weight proteins while preserving the solubility of the low-molecular-weight Phe-Ile (278.35 g/mol )[3], preventing target occlusion and thermal degradation.

  • Isotopic Spiking (Self-Validation): Spike the sample with a heavy-isotope labeled internal standard (e.g., 13C-Phe-Ile).

    • Causality: This corrects for matrix effects and ion suppression during electrospray ionization, ensuring quantitative trustworthiness across different biological samples.

  • Chromatographic Resolution: Inject the supernatant onto a C18 reverse-phase column using a water/acetonitrile gradient with 0.1% formic acid.

    • Causality: The highly hydrophobic nature of the aromatic (Phe) and branched (Ile) side chains[3] requires a non-polar stationary phase for adequate retention and baseline separation from hydrophilic interferents.

  • MRM Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode, utilizing Multiple Reaction Monitoring (MRM).

    • Causality: Monitoring specific precursor-to-product ion transitions eliminates false positives from isobaric compounds, ensuring absolute specificity.

Materials Science: Piezoelectric Energy Harvesting

Beyond biology, the self-assembling nature of Phe-Ile has been harnessed to create advanced hybrid biomaterials. By functionalizing the dipeptide and embedding it into biocompatible polymers via electrospinning, researchers have engineered microfibers capable of converting mechanical stress into electrical energy[2]. These fibers exhibit a remarkable piezoelectric coefficient of 56 pC/N, making them prime candidates for portable and wearable energy harvesters[2].

G N1 Boc-Phe-Ile Synthesis (N-terminal Protection) N2 Self-Assembly (Nanospheres) N1->N2 drives hydrophobic packing N3 Polymer Doping (PLLA Matrix) N2->N3 dispersed in N4 Electrospinning (High Voltage) N3->N4 extruded via N5 Hybrid Microfibers (0.9 - 1.8 µm) N4->N5 yields N6 Piezoelectric Output (56 pC/N) N5->N6 mechanical stress

Fig 2: Workflow for engineering piezoelectric Boc-Phe-Ile@PLLA hybrid microfibers.

Protocol 2: Fabrication of Piezoelectric Boc-Phe-Ile@PLLA Microfibers

Objective: Engineer hybrid biopolymer fibers for mechanical-to-electrical energy conversion.

  • N-Terminal Functionalization: React Phe-Ile with di-tert-butyl dicarbonate (Boc2O) in a 1,4-dioxane/water/NaOH mixture[2].

    • Causality: The bulky Boc group protects the N-terminus and introduces steric hindrance. This prevents random, amorphous hydrogen bonding and forces the dipeptide to self-assemble into uniform nanospheres (0.18–1.26 µm)[2].

  • Polymer Matrix Integration: Disperse the Boc-Phe-Ile nanospheres into a Poly(L-lactic acid) (PLLA) solution.

    • Causality: PLLA acts as a biocompatible, flexible dielectric matrix. The dispersion creates Maxwell-Wagner interfacial polarization at the boundary between the peptide nanospheres and the polymer, which is critical for charge mobility[2].

  • High-Voltage Electrospinning: Extrude the doped solution through a spinneret under a high-voltage electric field.

    • Causality: The intense electric field not only draws the solution into microfibers but simultaneously aligns the molecular dipoles within the peptide nanospheres[2]. This alignment is the fundamental mechanism generating the piezoelectric response.

  • Validation & Testing:

    • Self-Validation: Confirm fiber morphology via Scanning Electron Microscopy (SEM). Fibers must exhibit diameters between 0.9 and 1.8 µm[2] before proceeding. Once validated, apply periodic mechanical force to measure the piezoelectric output.

Pharmacological Applications: Peptidomimetics in Enzyme Inhibition

In drug development, the Phe-Ile sequence serves as a critical recognition motif. For instance, the tripeptide sequence Phe-Ile-Val is a known substrate for HIV-1 protease[6]. Because linear peptides are rapidly degraded by gastric proteases and plasma enzymes, researchers have developed cyclic peptidomimetics based on the Phe-Ile-Val motif[6].

By incorporating a 15-membered macrocycle that imitates this sequence, drug developers can constrain the molecule into its bioactive conformation[6].

  • Causality: Cyclization eliminates the flexible, vulnerable N- and C-termini, protecting the internal amide bonds from enzymatic cleavage while maintaining the precise spatial arrangement required to competitively bind and inhibit the HIV-1 protease active site[6]. This approach provides a blueprint for utilizing Phe-Ile motifs in the design of stable, water-soluble enzyme inhibitors.

References

  • Source: medrxiv.
  • Source: cymitquimica.
  • Source: nih.
  • Source: mdpi.
  • Source: mdpi.
  • Source: acs.

Sources

Commercial Sourcing and Analytical Validation of Z-Phe-Ile-OH in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern peptide therapeutics, the sourcing and validation of high-purity dipeptide building blocks are critical to minimizing cumulative errors during solid-phase peptide synthesis (SPPS). Z-Phe-Ile-OH (N-benzyloxycarbonyl-L-phenylalanyl-L-isoleucine, CAS: 13123-01-8) serves as a highly specialized intermediate[]. It is predominantly utilized in the synthesis of complex protease inhibitors—such as pepstatin analogues targeting acidic proteases like renin and pepsin[2]—and in the development of Glucagon-Like Peptide-1 (GLP-1) receptor agonists and Exendin analogues[3]. This technical guide provides a comprehensive framework for sourcing, validating, and integrating commercial batches of Z-Phe-Ile-OH into advanced drug development pipelines.

Chemical Profile & Mechanistic Utility

Z-Phe-Ile-OH is a protected dipeptide consisting of phenylalanine and isoleucine. The N-terminus is protected by a benzyloxycarbonyl (Z or Cbz) group.

Mechanistic Rationale for Z-Protection: The choice of the Z-group over standard Fmoc or Boc protection in specific synthetic routes is driven by orthogonal cleavage requirements. The Z-group is highly stable to the acidic conditions used to remove Boc groups (e.g., TFA) and the basic conditions used to remove Fmoc groups (e.g., piperidine). It is exclusively cleaved via catalytic hydrogenolysis (Pd/C, H₂) or strong acids like HF. This orthogonality allows chemists to build complex, branched peptide architectures—such as specific renin inhibitors—without risking premature N-terminal deprotection[2]. Furthermore, the bulky nature of the Cbz group provides steric shielding, which suppresses racemization at the phenylalanine α -carbon during subsequent carboxyl activation[4].

Quantitative Data: Physicochemical Properties

To ensure accurate stoichiometric calculations and predict chromatographic behavior, the physicochemical properties of Z-Phe-Ile-OH are summarized below[].

PropertyValueExperimental Relevance
Molecular Formula C₂₃H₂₈N₂O₅Dictates the exact mass for LC-MS validation.
Molecular Weight 412.48 g/mol Critical for precise molar equivalent calculations during SPPS.
Density 1.193 g/cm³Influences dissolution kinetics in polar aprotic solvents (DMF, NMP).
LogP (Estimated) ~3.5Indicates high lipophilicity; requires a high organic mobile phase for RP-HPLC elution.

Commercial Sourcing Strategy

Procuring Z-Phe-Ile-OH requires vetting suppliers based on their synthetic scale capabilities and purity guarantees. Impurities in dipeptide building blocks—particularly diastereomers (e.g., Z-D-Phe-L-Ile-OH) or truncated sequences—will propagate through the entire synthesis, drastically reducing the final yield of the active pharmaceutical ingredient (API).

Commercial Suppliers of Z-Phe-Ile-OH
SupplierCAS NumberAvailable GradesTarget Application
BOC Sciences 13123-01-8>98% (cGMP available)API manufacturing, GLP-1 analogues[]
Alfa Chemistry 13123-01-8Research GradePre-clinical in vitro assays[5]
Atomax Chemicals 13123-01-8>95%General solution-phase peptide synthesis
ChemicalBook Network 13123-01-8Variable (90-99%)Early-stage discovery screening[6]

Analytical Validation Protocol (Quality Control)

Trustworthiness Principle: Never assume supplier purity. Every commercial batch must be subjected to a self-validating analytical QC system before integration into a synthetic pipeline.

The following RP-HPLC and LC-MS protocol is designed to detect des-Z impurities, uncoupled amino acids, and diastereomeric contaminants.

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of the commercial Z-Phe-Ile-OH in 1.0 mL of 50% Acetonitrile / 50% Milli-Q Water.

  • Causality: The 50% organic composition ensures complete dissolution of the highly hydrophobic Z-protected dipeptide while remaining compatible with the initial conditions of the HPLC gradient, preventing sample precipitation at the column head.

Step 2: RP-HPLC Method Setup

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Causality: TFA acts as an ion-pairing agent. It protonates the free C-terminal carboxylic acid of the isoleucine residue, suppressing secondary interactions with residual silanols on the stationary phase and resulting in sharp, symmetrical peaks.

Step 3: Gradient Execution & Detection

  • Gradient: 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: UV absorbance at 214 nm (peptide bond) and 254 nm (aromatic rings).

  • Causality: A shallow gradient is critical. Des-Z impurities (polar) will elute in the first 5 minutes. The intact Z-Phe-Ile-OH will elute late (typically 14-16 minutes). Diastereomeric impurities (which have nearly identical hydrophobicity) rely on subtle differences in column interaction kinetics and require this gradual organic increase for baseline resolution.

Step 4: Mass Confirmation (LC-MS)

  • Action: Confirm the identity of the main peak via Electrospray Ionization (ESI+).

  • Validation: The system is validated if a dominant mass-to-charge ratio (m/z) of 413.2[M+H]⁺ and 435.2 [M+Na]⁺ is observed, confirming the intact C₂₃H₂₈N₂O₅ structure.

Application Workflow: Peptide Elongation

Once validated, Z-Phe-Ile-OH is typically coupled to a growing peptide chain (e.g., a resin-bound amine) to synthesize larger protease inhibitors[2].

Step 1: Carboxyl Activation

  • Action: In a dry vial, combine Z-Phe-Ile-OH (3.0 equivalents relative to resin loading) and HATU (2.9 equivalents). Dissolve in anhydrous DMF. Add DIPEA (6.0 equivalents).

  • Causality: Isoleucine is branched at the β -carbon, making its carboxyl group sterically hindered and notoriously sluggish to couple. HATU generates a highly reactive O-7-azabenzotriazol-1-yl active ester. DIPEA, a non-nucleophilic base, deprotonates the carboxylic acid without attacking the active ester. The slight deficit of HATU (2.9 eq vs 3.0 eq) prevents the capping of the resin-bound amine by unreacted uronium species.

Step 2: Coupling Reaction

  • Action: Transfer the activated mixture to the peptide resin. Agitate at room temperature for 2 hours.

  • Causality: Extended coupling time is required due to the steric bulk of both the Z-protecting group and the Isoleucine side chain.

Step 3: Reaction Validation (Kaiser Test)

  • Action: Wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser test on a few resin beads.

  • Validation: A yellow bead indicates complete coupling (no free primary amines). A blue bead indicates incomplete coupling, triggering a self-correcting double-coupling cycle using a different chemistry (e.g., DIC/Oxyma) to overcome sequence-specific aggregation.

Workflow Visualization

G Supplier Commercial Sourcing (Z-Phe-Ile-OH) QC Analytical QC (RP-HPLC & LC-MS) Supplier->QC Batch Validation Coupling Peptide Coupling (HATU/DIPEA) QC->Coupling >98% Purity Deprotection Z-Group Removal (Pd/C, H2) Coupling->Deprotection Elongation Product Final API / Inhibitor (e.g., Renin Inhibitor) Deprotection->Product Cleavage

Fig 1. End-to-end workflow from commercial sourcing of Z-Phe-Ile-OH to final API synthesis.

Sources

Methodological & Application

protocol for coupling Z-Phe-Ile-OH to an amino acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Fragment Condensation of Z-Phe-Ile-OH Using Advanced Uronium/Oxyma Chemistries

Introduction

Fragment condensation is a highly effective strategy for assembling complex peptides and proteins, but it introduces a significant risk of epimerization (racemization) at the C-terminal residue of the activated fragment[1]. The coupling of the fully protected dipeptide Z-Phe-Ile-OH to an amino acid or peptide sequence represents a particularly challenging [2+1] condensation. Isoleucine (Ile) possesses a β -branched side chain, which imposes severe steric hindrance during the coupling event. This steric bulk reduces the reaction rate, prolonging the lifetime of the activated C-terminal intermediate and thereby increasing its susceptibility to oxazolone-mediated epimerization[2]. This guide outlines the mechanistic rationale and a self-validating protocol for achieving high-yield, stereochemically pure couplings of Z-Phe-Ile-OH.

Mechanistic Insights: Causality in Reagent Selection

When Z-Phe-Ile-OH is activated by a coupling reagent, the carboxyl group of the Isoleucine is converted into a highly reactive intermediate. Because the N-terminus of the Ile residue is acylated by the Phenylalanine (Phe) residue, the carbonyl oxygen of this preceding peptide bond can nucleophilically attack the activated Ile-carboxyl group. This intramolecular attack forms a 5(4H)-oxazolone ring[2].

The proton at the chiral α -carbon of the oxazolone is highly acidic. It is easily abstracted by the tertiary base (e.g., DIPEA) used in the reaction, yielding an achiral enolate. Reprotonation can occur from either face, leading to inversion of stereochemistry (epimerization to D-allo-isoleucine) upon subsequent aminolysis.

To outcompete oxazolone formation, the activation must rapidly yield a stable but highly reactive ester. HATU paired with HOAt or OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) accelerates the aminolysis step, effectively minimizing the window for racemization[3][4]. Furthermore, replacing standard DIPEA with 2,4,6-collidine reduces base-catalyzed enolization due to collidine's lower basicity and higher steric bulk.

G A Z-Phe-Ile-OH + Activating Agent B Activated Intermediate (e.g., O-Acylisourea) A->B Activation C 5(4H)-Oxazolone Formation (Intramolecular Attack) B->C Slow Aminolysis (Steric Hindrance) F Rapid Active Ester Formation (via Oxyma or HOAt) B->F Fast Trapping (Oxyma/HOAt) D Base-Catalyzed Deprotonation & Reprotonation C->D DIPEA/Base E Epimerized Product (Z-Phe-D-allo-Ile-AA) D->E Aminolysis G Desired Peptide (Z-Phe-L-Ile-AA) F->G Rapid Aminolysis

Caption: Divergent pathways of activated Z-Phe-Ile-OH leading to epimerization or desired coupling.

Comparative Data: Reagent Efficacy

The choice of coupling additive directly impacts the stereochemical purity of the final product. Studies on epimerization-prone sequences (such as Histidine or Cysteine segment couplings) demonstrate that Oxyma and HOAt significantly outperform traditional HOBt in suppressing the formation of D-epimers[4].

Table 1: Comparative Epimerization of Epimerization-Prone Residues[4]

Peptide Fragment Model Coupling System D/L Epimer Ratio (%)
H-Gly-His-Phe-NH₂ HOBt / DIC 5.1
H-Gly-His-Phe-NH₂ Oxyma / DIC 3.0
H-Gly-His-Phe-NH₂ HOAt / DIC 1.9

| H-Gly-His-Phe-NH₂ | Oxyma-B / DIC | 1.0 |

Note: While HOAt is highly effective, Oxyma provides comparable or superior stereochemical protection without the explosive hazards associated with benzotriazole-based reagents[4].

Experimental Protocol: Solution-Phase Coupling of Z-Phe-Ile-OH

This protocol outlines the solution-phase [2+1] fragment condensation of Z-Phe-Ile-OH to an amino acid ester (e.g., H-Ala-OMe·HCl) using HATU and OxymaPure to ensure high yield and stereochemical fidelity.

Materials:

  • Z-Phe-Ile-OH (Carboxylic acid fragment, 1.0 eq)

  • H-Amino Acid-Ester·HCl (Amine fragment, 1.1 eq)

  • HATU (Coupling reagent, 1.1 eq)[3]

  • OxymaPure (Additive, 1.1 eq)[4]

  • 2,4,6-Collidine (Base, 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation of the Amine Free Base : In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve the H-Amino Acid-Ester·HCl (1.1 eq) in anhydrous DMF (approx. 5-10 mL per mmol). Add 1.1 eq of 2,4,6-collidine to neutralize the hydrochloride salt. Stir for 5 minutes at room temperature.

  • Pre-activation of Z-Phe-Ile-OH : In a separate vial, dissolve Z-Phe-Ile-OH (1.0 eq), HATU (1.1 eq), and OxymaPure (1.1 eq) in anhydrous DMF. Cool the mixture to 0 °C using an ice bath.

  • Base Addition : Add 2,4,6-collidine (1.9 eq) to the chilled Z-Phe-Ile-OH solution. Stir at 0 °C for exactly 3 to 5 minutes to generate the Oxyma active ester[5]. Causality Note: Pre-activation at 0 °C reduces the kinetic energy available for the intramolecular oxazolone cyclization, locking the stereocenter before the amine is introduced.

  • Coupling : Transfer the pre-activated Z-Phe-Ile-OH solution dropwise to the flask containing the amine free base.

  • Reaction Progression : Allow the reaction mixture to slowly warm to room temperature. Stir for 2 to 4 hours. Monitor the reaction progress via TLC or LC-MS until the Z-Phe-Ile-OH is fully consumed[3].

  • Work-up : Dilute the reaction mixture with Ethyl Acetate (EtOAc, 10x volume) and transfer to a separatory funnel.

  • Washing (Self-Validating Purification) :

    • Wash sequentially with 1 N HCl (3x) to remove unreacted amine, collidine, and residual HATU byproducts.

    • Wash with 1 N NaHCO₃ (3x) to remove unreacted Z-Phe-Ile-OH and acidic additives (Oxyma).

    • Wash with saturated NaCl (brine, 1x)[4].

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude protected tripeptide.

Workflow N1 1. Amine Prep Neutralize HCl salt with Collidine N3 3. Coupling Combine & Stir 2-4 hrs @ RT N1->N3 N2 2. Pre-activation Z-Phe-Ile-OH + HATU + Oxyma @ 0°C N2->N3 N4 4. Work-up EtOAc Dilution Acid/Base Washes N3->N4 N5 5. QC Analysis LC-MS & Chiral HPLC for Epimerization N4->N5

Caption: Step-by-step workflow for the solution-phase fragment condensation of Z-Phe-Ile-OH.

Trustworthiness & Quality Control (Self-Validating System)

To ensure the protocol has succeeded without compromising the stereointegrity of the Isoleucine residue, the following self-validating checks must be performed on the crude product:

  • LC-MS Analysis : Confirms the mass of the desired product (e.g., [M+H]⁺ and [M+Na]⁺). The absence of a mass corresponding to [M - H₂O + Oxyma] validates that no stable Oxyma-adduct impurities formed—a known side reaction if the amine is sterically hindered or unreactive[6].

  • Diastereomeric Resolution via RP-HPLC : Because epimerization of L-Ile yields D-allo-Ile, the resulting coupled product will be a mixture of diastereomers (e.g., Z-L-Phe-L-Ile-L-AA vs. Z-L-Phe-D-allo-Ile-L-AA). These diastereomers can typically be resolved on standard reverse-phase HPLC (RP-HPLC) without needing a chiral stationary phase. A gradient of 10-90% Acetonitrile in Water (0.1% TFA) over 30 minutes is standard for quantifying the D-epimer peak[1][4].

References

  • Peptide Synthesis via Fragment Condensation. Springer Nature Experiments. [Link]

  • Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. National Institutes of Health (PMC).[Link]

  • Epimerisation in Peptide Synthesis. MDPI. [Link]

Sources

Application Note: Z-Phe-Ile-OH as a Versatile Substrate and Precursor in Protease Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biochemists, and drug development professionals specializing in enzymology and peptide-based therapeutics.

Introduction and Mechanistic Rationale

In the landscape of protease research and targeted drug design, the selection of appropriate substrates and inhibitor precursors is critical for mapping enzyme active sites and developing high-affinity therapeutics. Z-Phe-Ile-OH (N-benzyloxycarbonyl-L-phenylalanyl-L-isoleucine) is a highly versatile dipeptide derivative utilized extensively in both the functional profiling of proteases and the bottom-up synthesis of competitive inhibitors[1].

As a Senior Application Scientist, it is essential to understand the structural causality behind this molecule's efficacy:

  • The Z-Group (Benzyloxycarbonyl): This N-terminal protecting group serves a dual purpose. Biochemically, it provides critical lipophilicity that mimics the extended polypeptide chain, allowing the molecule to anchor securely into the hydrophobic S3/S4 subsites of proteases. Chemically, it protects the N-terminus from unwanted degradation by exopeptidases (aminopeptidases) during assays[2].

  • Phenylalanine (Phe - P2 Position): The bulky, aromatic side chain of phenylalanine acts as a primary recognition motif for the S2 pocket of many chymotrypsin-like serine proteases and cathepsins.

  • Isoleucine (Ile - P1 Position): The branched aliphatic chain of isoleucine dictates specificity for the S1 pocket.

Depending on the target, Z-Phe-Ile-OH can act as a direct substrate (e.g., for Carboxypeptidase Y, which cleaves the C-terminal amino acid)[3] or as a synthetic precursor for transition-state inhibitors. For instance, coupling the C-terminus of Z-Phe-Ile-OH to statine (Sta) yields potent inhibitors (e.g., Z-Phe-Ile-Sta-Ala-Sta-OMe) against acidic proteases like renin and pepsin[1].

G Z_Group Z-Group (S3/S4 Subsite) Phe Phe Residue (S2 Subsite) Z_Group->Phe Peptide Bond Ile Ile Residue (S1 Subsite) Phe->Ile Peptide Bond Protease Protease Active Site (Catalytic Triad/Zinc) Ile->Protease Docking Cleavage Cleavage or Inhibition Event Protease->Cleavage Catalysis

Diagram 1: Structural docking of Z-Phe-Ile-OH within the protease active site mapping P1-P3 pockets.

Quantitative Data: Kinetic and Inhibition Parameters

To facilitate experimental design, the following table summarizes the kinetic behavior of Z-Phe-Ile-OH and its derivatives across different protease targets. This data provides a baseline for establishing assay concentrations and evaluating synthesized inhibitors.

Compound / DerivativeTarget ProteaseFunctional RoleKey ParameterReference Context
Z-Phe-Ile-OH Carboxypeptidase Y / ADirect SubstrateCleavage of Ile-OH bondAnalogous to Z-Phe-Gly-OH[3]
Z-Phe-Ile-Ala MEROPS PeptidasesExtended SubstrateP1-P1' CleavageMEROPS Database[4]
Z-Phe-Ile-Sta-Ala-Sta-OMe Renin / PepsinCompetitive Inhibitor Ki​ in low nM rangeTransition-state analog[1]

Experimental Protocols

The following protocols are designed as self-validating systems. Every reagent choice and procedural step is grounded in mechanistic causality to ensure reproducibility and data integrity.

Protocol A: HPLC-Based Enzymatic Cleavage Assay using Z-Phe-Ile-OH

This protocol details the use of Z-Phe-Ile-OH to assay carboxypeptidase activity. The enzyme cleaves the substrate into Z-Phe-OH and free Isoleucine.

Materials:

  • Substrate: Z-Phe-Ile-OH (CAS: 13123-01-8)[]

  • Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl (adjust pH based on specific protease optimum).

  • Quenching Agent: 10% Trifluoroacetic acid (TFA) in water.

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve Z-Phe-Ile-OH in 100% DMSO to create a 10 mM stock. Causality: The lipophilic Z-group and aromatic Phe residue make the peptide poorly soluble in purely aqueous environments. DMSO ensures complete solvation before dilution.

  • Assay Initiation: Dilute the substrate to a final concentration of 100 µM in the assay buffer (final DMSO concentration 5% to prevent enzyme denaturation). Pre-incubate at 37°C for 5 minutes.

  • Enzyme Addition: Add the target protease (e.g., 10 nM final concentration) to initiate the reaction. Mix gently by pipetting.

  • Reaction Quenching: At designated time intervals (e.g., 5, 10, 15, 30 minutes), extract a 50 µL aliquot and mix immediately with 50 µL of 10% TFA. Causality: TFA rapidly drops the pH, denaturing the enzyme to halt catalysis instantaneously. Furthermore, TFA protonates the carboxyl groups of the peptide fragments, which is an absolute requirement for sharp peak resolution during reverse-phase HPLC.

  • HPLC Analysis: Inject 20 µL of the quenched reaction onto a C18 reverse-phase column. Elute using a gradient of Water/Acetonitrile (both containing 0.1% TFA). Monitor absorbance at 254 nm. Causality: The aromatic rings in the Z-group and Phenylalanine strongly absorb UV light at 254 nm, allowing direct quantification of the depletion of Z-Phe-Ile-OH and the appearance of Z-Phe-OH without the need for complex derivatization.

Workflow Step1 1. Substrate Preparation [Z-Phe-Ile-OH in Assay Buffer] Step2 2. Enzyme Addition [Target Protease Incubation] Step1->Step2 Step3 3. Reaction Quenching [Addition of 1% TFA] Step2->Step3 Step4 4. HPLC Separation [C18 Column, UV 254 nm] Step3->Step4 Step5 5. Data Analysis [Quantify Z-Phe-OH + Ile] Step4->Step5

Diagram 2: Step-by-step workflow for the HPLC-based enzymatic cleavage assay of Z-Phe-Ile-OH.

Protocol B: Synthesis of a Transition-State Inhibitor Precursor

Z-Phe-Ile-OH can be utilized as the N-terminal building block for synthesizing pepstatin analogues (e.g., coupling to a statine derivative)[1].

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 equivalent of Z-Phe-Ile-OH in anhydrous N,N-Dimethylformamide (DMF). Add 1.2 equivalents of 1-Hydroxybenzotriazole (HOBt) and cool the mixture to 0°C in an ice bath. Causality: HOBt is utilized to form an active ester intermediate. This suppresses the racemization of the chiral alpha-carbon of Isoleucine during activation.

  • Coupling: Add 1.1 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) to the cooled solution. Stir for 30 minutes at 0°C. Causality: DCC acts as the primary dehydrating agent to activate the C-terminal carboxyl group of Isoleucine.

  • Amine Addition: Add 1.0 equivalent of the target amine (e.g., H-Sta-Ala-Sta-OMe) dissolved in DMF, followed by N-methylmorpholine (NMM) to adjust the pH to ~7.0. Stir at room temperature for 12 hours[1].

  • Purification: Filter off the precipitated dicyclohexylurea (DCU) byproduct. Concentrate the filtrate under reduced pressure and purify the resulting peptide inhibitor via flash column chromatography or preparative HPLC.

References

  • MEROPS - The Peptidase Database (EMBL-EBI). Inhibitors and Substrates: Z-Phe-Ile-Ala. Retrieved from: [Link]

  • Google Patents (FR2531951A1).Peptide Derivatives Inhibitors of Acidic Proteases, Process for Their Preparation and Medicaments Containing Them (Z-Phe-Ile-Sta-Ala-Sta-OMe).
  • DOKUMEN.PUB. Biocatalysis in Non-Conventional Media: Protease-catalyzed synthesis and N-terminal protecting groups. Retrieved from:[Link]

Sources

Z-Phe-Ile-OH: A Strategic Dipeptide Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Dipeptidic Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel molecular entities with high specificity and therapeutic efficacy is paramount. Dipeptides, as fundamental units of proteins, offer a compelling starting point for the design of new therapeutics. Their inherent biological relevance, coupled with the vast chemical space accessible through amino acid diversity, makes them privileged scaffolds. Among these, N-benzyloxycarbonyl-L-phenylalanyl-L-isoleucine (Z-Phe-Ile-OH) emerges as a particularly valuable building block. The bulky, hydrophobic side chains of phenylalanine and isoleucine provide crucial interactions with many biological targets, while the N-terminal benzyloxycarbonyl (Z) group offers a stable yet readily cleavable protecting group, facilitating its incorporation into larger, more complex molecules.

This technical guide provides an in-depth exploration of Z-Phe-Ile-OH as a strategic building block in drug discovery. We will delve into its chemical properties, detail its application in peptide synthesis, and provide robust protocols for its use in both solid-phase and solution-phase methodologies. The causality behind experimental choices will be elucidated, empowering researchers to adapt and troubleshoot these protocols for their specific research needs.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of Z-Phe-Ile-OH is fundamental to its effective use.

PropertyValueSource
CAS Number 13123-01-8[]
Molecular Formula C23H28N2O5[]
Molecular Weight 412.48 g/mol []
Appearance White to off-white powder
Solubility Soluble in polar organic solvents such as DMF and DMSO[2]
Storage Store at ≤ -4 °C to ensure long-term stability[3]

Note: It is crucial to handle Z-Phe-Ile-OH in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Core Applications in Drug Discovery

The unique structural features of the Phe-Ile motif make it a compelling component for targeting a variety of biological systems. The hydrophobicity of this dipeptide can enhance membrane permeability and facilitate entry into cells.

  • Protease Inhibitors: The Phe-Ile sequence can mimic the natural substrate recognition sites of many proteases, making Z-Phe-Ile-OH an excellent starting point for the design of competitive inhibitors for targets such as HIV protease, hepatitis C virus (HCV) NS3/4A protease, and various matrix metalloproteinases (MMPs).

  • Peptidomimetics: By incorporating Z-Phe-Ile-OH into larger peptide sequences or non-peptidic scaffolds, researchers can develop peptidomimetics with improved pharmacokinetic properties, such as enhanced stability against proteolytic degradation.[4]

  • Targeting Protein-Protein Interactions (PPIs): The hydrophobic nature of the phenylalanine and isoleucine side chains can be leveraged to disrupt key hydrophobic interactions at the interface of protein-protein complexes, which are implicated in numerous disease states.

Experimental Protocols: Harnessing Z-Phe-Ile-OH in Synthesis

The following section provides detailed, step-by-step protocols for the incorporation of Z-Phe-Ile-OH into a growing peptide chain. These protocols are designed to be self-validating, with in-process checks to ensure successful reactions.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Z-Phe-Ile-OH

Solid-phase peptide synthesis (SPPS) is the method of choice for the routine synthesis of peptides.[5] The growing peptide is anchored to an insoluble resin support, allowing for the use of excess reagents to drive reactions to completion and easy purification by simple filtration and washing.[6]

Workflow for SPPS Incorporation of Z-Phe-Ile-OH

SPPS_Workflow Resin Resin-NH2 Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 1. Washing1 Washing (DMF, DCM, MeOH) Deprotection1->Washing1 2. Coupling Coupling of Z-Phe-Ile-OH (HBTU/DIPEA in DMF) Washing1->Coupling 3. Washing2 Washing (DMF, DCM, MeOH) Coupling->Washing2 4. Continue Continue Synthesis or Cleave Washing2->Continue 5.

Caption: General workflow for SPPS.

Materials:

  • Fmoc-protected amino acid loaded resin (e.g., Fmoc-Rink Amide resin)

  • Z-Phe-Ile-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), synthesis grade

  • Methanol (MeOH), synthesis grade

  • Piperidine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Kaiser Test Kit

Procedure:

  • Resin Swelling: Place the desired amount of resin in a reaction vessel and swell in DMF for 30 minutes. Drain the DMF.[7]

  • Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with a fresh 20% piperidine in DMF solution for 15 minutes. This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.[7]

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine and byproducts.

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. A positive result (blue beads) indicates the presence of a free primary amine, confirming successful Fmoc deprotection.

  • Coupling of Z-Phe-Ile-OH: a. In a separate vial, dissolve Z-Phe-Ile-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF. Allow this pre-activation to proceed for 2-5 minutes.[8] The use of a coupling reagent like HBTU is essential to activate the carboxylic acid of the incoming amino acid, facilitating amide bond formation.[9] b. Add the activated Z-Phe-Ile-OH solution to the deprotected resin. c. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Kaiser Test: Perform a Kaiser test. A negative result (yellow or colorless beads) indicates the completion of the coupling reaction. If the test is positive, a second coupling may be necessary.

  • Continuation of Synthesis: The cycle of deprotection, washing, and coupling can be repeated to elongate the peptide chain.

  • Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the Z-group (and any side-chain protecting groups) are removed. A common cleavage cocktail for Z-group removal is HBr in acetic acid or catalytic hydrogenation.

Protocol 2: Solution-Phase Peptide Synthesis (LPPS) using Z-Phe-Ile-OH

Solution-phase peptide synthesis (LPPS) offers advantages for large-scale synthesis and for peptides that are difficult to synthesize on a solid support.[5]

Workflow for Solution-Phase Coupling

LPPS_Workflow Reactants Z-Phe-Ile-OH + H-AA-OR Activation Activation (DCC/HOBt in DCM) Reactants->Activation 1. Coupling Coupling Reaction (0°C to RT) Activation->Coupling 2. Workup Work-up & Purification (Filtration, Extraction) Coupling->Workup 3. Product Protected Dipeptide Workup->Product 4.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Z-Phe-Ile-OH Fragment Coupling in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges with the fragment condensation of Z-Phe-Ile-OH onto resin-bound peptide chains.

Fragment coupling is a powerful strategy for convergent peptide synthesis, but it introduces severe stereochemical and kinetic hurdles. Below, we dissect the mechanistic causes of coupling failures and provide field-proven, self-validating protocols to ensure high-yield, epimerization-free synthesis.

I. Diagnostic FAQs & Troubleshooting

Q1: Why is my Z-Phe-Ile-OH coupling yield significantly lower than standard Fmoc-amino acid couplings? A: The difficulty stems from severe steric hindrance. Isoleucine (Ile) is a β -branched amino acid, meaning the bulk of its side chain sits directly adjacent to the reactive C-terminal carbonyl. When you add the massive steric bulk of the Z-protecting group and the Phenylalanine (Phe) side chain, the nucleophilic attack trajectory for the resin-bound amine is heavily obstructed. This increases the activation energy barrier, drastically slowing down the desired amide bond formation and allowing competing side reactions (like active ester hydrolysis) to dominate [2].

Q2: I am observing a double peak with the exact same mass in my LC-MS after coupling. What is the mechanism behind this? A: You are observing epimerization (racemization), specifically the formation of the D-allo-Ile diastereomer. In standard stepwise SPPS, single amino acids are protected by urethane groups (like Fmoc, Boc, or Z), which withdraw electron density and prevent the formation of oxazolone intermediates. However, in the Z-Phe-Ile-OH fragment, the N-terminal amine of Ile is acylated by the Phe residue. Upon activation of the Ile C-terminus by a coupling reagent, the adjacent acyl oxygen rapidly attacks the activated carbonyl, forming a chirally labile oxazolone (azlactone) intermediate. The α -proton of this oxazolone is highly acidic and is easily abstracted by bases in the reaction mixture, creating an achiral enolate that resolves into a mixture of L-Ile and D-allo-Ile upon coupling [1].

Q3: Which coupling reagents provide the best balance of yield and stereochemical integrity for this fragment? A: Standard uronium salts like HBTU or HATU are highly efficient but notoriously poor at preventing oxazolone-mediated epimerization in fragment couplings. Instead, you must use reagents that either trap the activated ester faster than the oxazolone can form, or activate the acid without triggering cyclization. DIC/Oxyma Pure is an exceptional choice, as Oxyma acts as a superior leaving group with an acidic character that suppresses epimerization [2]. Alternatively, DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is specifically engineered for fragment condensation and exhibits remarkable resistance to racemization [3].

Q4: Can I use elevated temperatures (e.g., Microwave SPPS) to force this hindered coupling? A: Proceed with extreme caution. While elevating the temperature (e.g., 50°C–75°C) provides the kinetic energy needed to overcome the steric hindrance of the β -branched Ile, it exponentially accelerates the rate of oxazolone deprotonation. If you must use heat to drive the yield, you cannot use standard bases like DIPEA. You must switch to a weaker, sterically hindered base like 2,4,6-collidine (TMP) to prevent base-catalyzed proton abstraction [4].

II. Mechanistic Pathway of Epimerization

To effectively troubleshoot, you must understand the competing kinetic pathways during fragment activation. The diagram below illustrates how the choice of base and coupling reagent dictates whether the reaction proceeds to the desired product or falls into the oxazolone epimerization trap.

G A Z-Phe-Ile-OH (Peptide Fragment) B Activated Ester (e.g., Oxyma/DEPBT) A->B Coupling Reagent (DIC, DEPBT) C Desired Peptide (L-Ile Configuration) B->C Amide Bond Formation (Fast Kinetics) D Oxazolone Intermediate (Chirally Labile) B->D Intramolecular Cyclization (Steric Hindrance) D->C Ring Opening (Retention) E Deprotonated Oxazolone (Achiral Enolate) D->E Base (e.g., DIPEA) Proton Abstraction F Epimerized Peptide (D-allo-Ile Configuration) E->F Amide Bond Formation (Loss of Chirality)

Caption: Competing pathways in fragment coupling: Amide bond formation vs. Oxazolone-mediated epimerization.

III. Quantitative Reagent Comparison

The following table synthesizes expected outcomes when coupling Z-Phe-Ile-OH onto a standard Rink Amide or Wang resin-bound sequence. Notice the inverse relationship between strong bases (DIPEA) and stereochemical integrity.

Coupling ReagentBase AdditiveTemperatureExpected Yield (%)Epimerization (D-allo-Ile %)
HBTU DIPEA (2.0 eq)25°C62%~35.0%
HATU DIPEA (2.0 eq)25°C88%~28.5%
DIC / Oxyma Pure DIPEA (2.0 eq)25°C91%~8.2%
DIC / Oxyma Pure 2,4,6-Collidine (2.0 eq)25°C89%< 1.0%
DEPBT DIPEA (2.0 eq)25°C84%< 2.0%

Data Summary: For sterically hindered fragment couplings, replacing DIPEA with 2,4,6-collidine when using DIC/Oxyma, or switching entirely to DEPBT, is mandatory to maintain an epimerization rate below 2% [3, 4].

IV. Optimized Experimental Protocol: DIC/Oxyma/Collidine

This protocol is designed as a self-validating system. By utilizing a pre-activation step at 0°C and employing 2,4,6-collidine, we kinetically favor the active ester formation while starving the oxazolone deprotonation pathway.

Materials Required:

  • Z-Phe-Ile-OH fragment (3.0 equivalents relative to resin loading)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 equivalents)

  • Oxyma Pure (3.0 equivalents)

  • 2,4,6-Collidine (TMP) (3.0 equivalents)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin-bound peptide (N-terminal deprotected) in anhydrous DMF for 30 minutes. Drain completely.

  • Cold Pre-Activation (Critical Step): In a separate clean vial, dissolve Z-Phe-Ile-OH and Oxyma Pure in a minimal volume of DMF (approx. 0.1 M concentration). Chill the vial to 0°C in an ice bath. Add DIC dropwise. Stir gently for exactly 3 minutes. Causality: The low temperature suppresses the thermal energy required for the acyl oxygen to attack the activated carbonyl, preventing early oxazolone formation.

  • Coupling Initiation: Transfer the pre-activated mixture to the reaction vessel containing the swollen resin. Immediately add 2,4,6-collidine.

  • Agitation: Agitate the reaction mixture at room temperature (20°C–25°C) for 4 to 12 hours. Do not use microwave heating for this specific step unless you have previously validated the epimerization rate on your specific sequence.

  • Resin Washing: Drain the reaction vessel and wash the resin sequentially with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Self-Validation (Micro-Cleavage): Withdraw a 5 mg aliquot of resin. Perform a standard TFA cleavage (e.g., TFA/TIS/H2O 95:2.5:2.5) for 1 hour. Evaporate, precipitate in cold ether, and analyze via analytical HPLC using a slow gradient (e.g., 15–40% Acetonitrile over 30 minutes). Validation check: You should observe a single major peak. A secondary peak at the exact same mass eluting slightly before or after the main peak indicates D-allo-Ile formation.

V. References

  • Epimerisation in Peptide Synthesis Source: Molecules / PMC - NIH URL:[Link]

  • Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews / University of Urbino URL:[Link]

  • DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization Source: Organic Letters / ResearchGate URL:[Link]

  • Synthetic ramoplanin analogues are accessible by effective incorporation of arylglycines in solid-phase peptide synthesis Source: Chemical Science (RSC Publishing) URL:[Link]

Technical Support Center: Purification Strategies for Peptides Containing Phe-Ile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the unique challenges of purifying synthetic peptides containing the Phenylalanine-Isoleucine (Phe-Ile) motif. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in achieving high purity and yield with these demanding sequences. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established scientific principles.

The presence of the Phe-Ile dipeptide sequence significantly increases a peptide's hydrophobicity and its propensity for self-aggregation.[1][2] This dipeptide has been shown to self-associate into highly ordered fibrillar nanostructures, a behavior that underlies many of the purification challenges.[1] These challenges are primarily driven by the formation of intermolecular beta-sheets, which can lead to resin shrinkage, poor peak shape, and low recovery during chromatographic purification.[3]

This guide will equip you with the knowledge and practical strategies to overcome these obstacles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of Phe-Ile containing peptides.

Q1: Why is my Phe-Ile peptide showing poor peak shape (e.g., broad, tailing peaks) and low recovery in Reverse-Phase HPLC (RP-HPLC)?

A1: This is the most common issue and typically points to on-column aggregation or strong, non-ideal interactions between the peptide and the stationary phase. The hydrophobicity of the Phe-Ile motif is the primary driver.

Root Causes & Solutions:

  • Peptide Aggregation: The peptide is likely aggregating in solution before or during the separation. This leads to a heterogeneous population of molecules interacting with the column at different rates.

    • Solution 1: Optimize Mobile Phase Composition. Standard acetonitrile/water gradients may not be sufficient to disrupt aggregation.[4]

      • Use Stronger Organic Solvents: Incorporate n-propanol (NPA) or isopropanol (IPA) into the mobile phase. A mixture of acetonitrile and propanol can be particularly effective at solubilizing hydrophobic peptides and breaking up aggregates.[5]

      • Add Chaotropic Agents: In some cases, adding agents like guanidine hydrochloride (up to 3-6 M) or urea (2-8 M) to your sample solvent can help denature aggregated structures before injection. Note that these will need to be removed in a subsequent step.[6]

    • Solution 2: Increase Column Temperature. Elevating the column temperature (e.g., to 40-60°C) can significantly improve peak shape and recovery. Increased thermal energy disrupts hydrophobic interactions and reduces mobile phase viscosity, leading to more efficient mass transfer.[7]

  • Irreversible Binding to Stationary Phase: The peptide is too hydrophobic for the selected column, leading to very strong binding and poor elution.

    • Solution: Reduce Column Hydrophobicity. If you are using a C18 column, switch to a stationary phase with a shorter alkyl chain (e.g., C8 or C4) or a diphenyl phase.[8] This will weaken the hydrophobic interactions, allowing the peptide to elute earlier and with a better peak shape.

  • Poor Solubility in Starting Conditions: The peptide may be precipitating upon injection into the highly aqueous initial mobile phase.

    • Solution: Modify Injection and Gradient.

      • Dissolve in Stronger Solvents: Ensure your peptide is fully dissolved before injection. A small amount of dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or formic acid may be necessary.[2][5]

      • Start at a Higher Organic Percentage: Modify your gradient to start with a higher concentration of organic solvent (e.g., 15-20% B instead of 5% B) to maintain solubility upon injection.

Q2: My Phe-Ile peptide has completely precipitated in the sample vial or after collection from the HPLC. What should I do?

A2: Precipitation is a clear sign of severe aggregation and insolubility. The primary goal is to redissolve the peptide without compromising its integrity.

Root Causes & Solutions:

  • High Hydrophobicity: Peptides with over 50% hydrophobic residues are often insoluble or only partially soluble in aqueous solutions.[5] The Phe-Ile motif is a strong contributor to this.

    • Solution 1: Use Organic Solvents for Initial Dissolution. Attempt to dissolve a small test amount of the peptide in solvents like DMSO, DMF, or acetonitrile.[9] Once dissolved, this stock can be added dropwise to your stirred aqueous buffer. If turbidity appears, you have reached the solubility limit.[2]

    • Solution 2: Adjust pH. The net charge of your peptide influences its solubility.[10] If the peptide contains acidic residues (Asp, Glu), try dissolving it in a basic buffer (e.g., ammonium bicarbonate). If it contains basic residues (Lys, Arg, His), an acidic solution (e.g., dilute acetic acid) may help. Solubility is often lowest at the peptide's isoelectric point (pI).[7]

    • Solution 3: Non-Chromatographic Purification. For extremely difficult cases, an alternative to HPLC is to take advantage of the peptide's poor solubility. A precipitation/wash protocol can be effective.[2] This involves precipitating the peptide in water, followed by washing with a solvent like diethyl ether to remove organic impurities.[2]

Q3: I'm seeing multiple peaks in my chromatogram, but Mass Spectrometry suggests they all have the same mass as my target peptide. Why?

A3: This phenomenon often points to the presence of different conformational isomers or aggregates that are stable enough to be separated by HPLC.

Root Causes & Solutions:

  • Stable Aggregates (Dimers, Trimers, etc.): The peptide is forming stable, higher-order structures that resolve as distinct peaks.

    • Solution: Use Denaturing Conditions. The strategies mentioned in A1, such as using propanol, increasing temperature, or adding chaotropic agents, are designed to disrupt these aggregates into a single monomeric species, which should then resolve as a single peak.

  • Conformational Isomers: The peptide may exist in different, slowly interconverting folded states.

    • Solution: Increase Temperature. Running the separation at a higher temperature can provide enough energy to overcome the conformational energy barrier, causing the different forms to coalesce into a single, sharp peak.

Frequently Asked Questions (FAQs)

Q1: What fundamentally makes peptides containing the Phe-Ile sequence so difficult to purify?

A1: The difficulty arises from two interconnected properties endowed by this dipeptide motif: extreme hydrophobicity and a high propensity for forming ordered secondary structures.

  • Hydrophobicity: Both Phenylalanine (Phe) and Isoleucine (Ile) are highly non-polar amino acids. Their presence in a peptide sequence dramatically increases its overall hydrophobicity, leading to poor solubility in aqueous solutions commonly used in the initial stages of RP-HPLC.[5][9]

  • Aggregation and Secondary Structure: The Phe-Ile dipeptide has been identified as a motif that can self-assemble into well-ordered, fibrillar nanostructures.[1] This is driven by the formation of intermolecular β-sheets, where peptide backbones align and form hydrogen bond networks.[3] This aggregation is the primary cause of solubility issues and poor chromatographic performance.[4]

Q2: What is the best first-pass strategy for purifying a novel peptide containing Phe-Ile?

A2: The most robust and widely used technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[11] However, you must anticipate challenges and build your method accordingly.

A recommended starting point involves:

  • Column Selection: Begin with a C4 or C8 column instead of the more traditional C18. This reduces the risk of irreversible binding.[8]

  • Mobile Phase: Use a standard mobile phase system of A: 0.1% Trifluoroacetic Acid (TFA) in water and B: 0.1% TFA in acetonitrile. TFA acts as an ion-pairing agent, improving peak shape.[12]

  • Gradient: Start with a broad gradient (e.g., 5-95% B over 30-40 minutes) to determine where the peptide elutes.

  • Temperature: Set the column temperature to at least 40°C to mitigate aggregation from the outset.

  • Solubility Test: Before any large-scale purification, test the solubility of a small amount of your crude peptide in your intended injection solvent.

Q3: Are there alternatives to RP-HPLC for purifying Phe-Ile peptides?

A3: Yes. While RP-HPLC is the workhorse, combining it with other techniques in a multi-step purification process can be highly effective.[8]

  • Ion-Exchange Chromatography (IEX): If your peptide has a net charge, IEX can be an excellent initial "capture" step.[13] It separates based on charge, a property orthogonal to the hydrophobicity-based separation of RP-HPLC. This can remove many impurities before the more challenging RP-HPLC step.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for some peptides, using a polar stationary phase and a high organic mobile phase. It can sometimes provide a different selectivity profile compared to RP-HPLC.[14]

  • Precipitation: As mentioned in the troubleshooting section, for extremely insoluble peptides, a carefully designed precipitation and wash protocol can be a viable purification strategy, circumventing chromatography altogether.[2]

Data & Protocols

Table 1: Mobile Phase Modifiers and Additives for Phe-Ile Peptide Purification
Modifier/AdditiveTypical ConcentrationPurpose & MechanismBest ForCitations
Organic Solvents
Acetonitrile (ACN)10-90%Standard strong solvent for RP-HPLC; elutes peptides based on hydrophobicity.All peptides; standard starting point.[12]
Isopropanol (IPA) / n-Propanol (NPA)10-50% (often mixed with ACN)Stronger eluents than ACN; highly effective at disrupting aggregates and solubilizing very hydrophobic peptides.Severely aggregated or hydrophobic peptides.[5]
Ion-Pairing Agents
Trifluoroacetic Acid (TFA)0.05 - 0.1%Forms ion pairs with basic residues, masking charges and improving peak shape. Volatile, making it easy to remove.Standard for most analytical and preparative RP-HPLC.
Formic Acid (FA)0.1%An alternative to TFA, often preferred for mass spectrometry applications as it causes less ion suppression.HPLC-MS analysis.
Solubilizing Additives
Dimethyl Sulfoxide (DMSO)<10% in sampleA strong organic solvent used to dissolve highly hydrophobic peptides before injection.Initial solubilization of very difficult peptides.[9]
Guanidine-HCl / Urea2-8 M in sampleStrong denaturants that disrupt secondary structures and break up aggregates.Pre-treating samples with severe aggregation. Not for direct injection in large volumes.[6]
Experimental Protocols
Protocol 1: Systematic RP-HPLC Method Development for a Phe-Ile Peptide

This protocol outlines a systematic approach to developing a robust purification method.

  • Initial Solubility Screening: a. Take ~1 mg of your crude lyophilized peptide. b. Attempt to dissolve in 100 µL of Mobile Phase A (0.1% TFA in water). c. If insoluble, add Mobile Phase B (0.1% TFA in ACN) dropwise until dissolved. Note the approximate %B required. d. If still insoluble, repeat with a fresh sample using DMSO or IPA as the initial solvent.

  • Column and Temperature Screening (Analytical Scale): a. Setup 1 (Standard): C18 column, 30°C. b. Setup 2 (Reduced Hydrophobicity): C4 or C8 column, 30°C. c. Setup 3 (Elevated Temperature): C4 or C8 column, 50-60°C. d. For each setup, inject a small amount of the dissolved peptide.

  • Gradient Optimization: a. Scouting Run: Perform a broad linear gradient (e.g., 10-90% B over 30 min) on the most promising setup from Step 2. b. Focused Gradient: Based on the retention time (t_R) from the scouting run, design a shallower, focused gradient. For example, if the peptide eluted at 20 min (corresponding to ~50% B), run a new gradient from 40-60% B over 20-30 min. This will improve the resolution between your target peptide and closely eluting impurities.

  • Organic Modifier Optimization: a. If peak shape is still poor with ACN, prepare a new Mobile Phase B consisting of a mixture, e.g., 70% ACN, 30% IPA, with 0.1% TFA. b. Repeat the optimized gradient from Step 3. The use of IPA will often improve solubility and reduce peak tailing for hydrophobic peptides.[5]

  • Scale-Up to Preparative Chromatography: a. Once an optimized analytical method is established, scale the method to a preparative column of the same chemistry. Ensure flow rates and gradient times are adjusted according to the column volumes to maintain the separation.

Visualizations

Diagram 1: Purification Strategy Workflow

This diagram illustrates a decision-making process for purifying a novel peptide containing a Phe-Ile motif.

Purification_Workflow cluster_start Start: Crude Phe-Ile Peptide start Crude Peptide Synthesis Product solubility_test Step 1: Solubility Test (Water, ACN, DMSO) start->solubility_test rphplc Step 2: Analytical RP-HPLC (C4/C8 Column, Temp > 40°C) solubility_test->rphplc Soluble alt_strategy Alternative Strategy solubility_test->alt_strategy Insoluble peak_shape Acceptable Peak Shape & Recovery? rphplc->peak_shape scale_up Step 3: Preparative RP-HPLC peak_shape->scale_up Yes optimize Optimize RP-HPLC: - Use IPA/NPA - Increase Temp - Change Column peak_shape->optimize No final_product High Purity Peptide scale_up->final_product optimize->rphplc iex Ion-Exchange Chromatography (if charged) alt_strategy->iex Peptide is Charged precipitation Precipitation & Wash (if very insoluble) alt_strategy->precipitation Peptide is Neutral iex->rphplc Proceed to Polishing Step precipitation->final_product

Caption: Decision workflow for purifying Phe-Ile peptides.

Diagram 2: Mechanism of On-Column Aggregation

This diagram shows how hydrophobic peptides can aggregate on an RP-HPLC stationary phase, leading to poor purification outcomes.

Aggregation_Mechanism cluster_column RP-HPLC Column cluster_mobile_phase resin C18 Stationary Phase eluted_broad Broad, Tailing Peak resin:p3->eluted_broad Slow, Inefficient Elution eluted_sharp Sharp, Ideal Peak resin:p2->eluted_sharp Efficient Elution (High Organic %) monomer Soluble Peptide Monomer monomer->resin:p2 Ideal Binding aggregate Peptide Aggregate (β-Sheet) monomer->aggregate Self-Association (Low Organic %) aggregate->resin:p3

Caption: On-column aggregation of hydrophobic peptides.

References

  • Lopez-Perez, D. E., et al. (2007). Ile-Phe Dipeptide Self-Assembly: Clues to Amyloid Formation. Biophysical Journal. Available at: [Link]

  • Frederix, P. W. J. M., et al. (2011). Virtual Screening for Dipeptide Aggregation: Toward Predictive Tools for Peptide Self-Assembly. The Journal of Physical Chemistry Letters. Available at: [Link]

  • Isca Biochemicals. (2023). Peptide solubility. Isca Biochemicals News. Available at: [Link]

  • Apostolopoulou, A., et al. (2009). Self-Assembly of Phenylalanine Oligopeptides: Insights from Experiments and Simulations. Biophysical Journal. Available at: [Link]

  • Fernandez-Escamilla, A. M., et al. (2004). Prediction and sequence-dependent effects on the aggregation of peptides and proteins. Nature Biotechnology. Available at: [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. JPT. Available at: [Link]

  • Amdursky, N., et al. (2015). The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine. Chemical Communications. Available at: [Link]

  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Waters. Available at: [Link]

  • Interchim. (2019). Peptides purification development in Reverse Phase. Interchim Blog. Available at: [Link]

  • Knowles, T. P. J., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. Available at: [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. Available at: [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Available at: [Link]

  • MDPI. (2024). Advances in Therapeutic Peptides Separation and Purification. Molecules. Available at: [Link]

  • Peptalyzer. (n.d.). Peptide Secondary Structure Prediction: Aggregation Risks. Peptalyzer. Available at: [Link]

  • Concept Life Sciences. (2025). Overcoming the Challenges of Peptide Drug Development. Concept Life Sciences. Available at: [Link]

  • Albericio, F., & Kruger, H. G. (Eds.). (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry. Available at: [Link]

  • PreOmics. (2024). Detergent Issues in Peptide Purification and How to Overcome Them. PreOmics Blog. Available at: [Link]

  • Dolan, J. W. (2020). Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. LCGC North America. Available at: [Link]

  • Enciso, M., et al. (2016). Influence of pH and sequence in peptide aggregation via molecular simulation. The Journal of Chemical Physics. Available at: [Link]

  • Enciso, M., et al. (2016). Influence of pH and sequence in peptide aggregation via molecular simulation. OPUS. Available at: [Link]

  • Neuland Labs. (2018). Overcoming Challenges in Complex Peptide Purification. Neuland Labs. Available at: [Link]

  • Pantoja-Uceda, D., et al. (2014). A secondary structure within small peptides guiding spontaneous self-aggregation and nanoparticle formation. RSC Publishing. Available at: [Link]

  • Vendruscolo, M., & Knowles, T. P. J. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. Nature Communications. Available at: [Link]

  • MDPI. (2024). Advances in Therapeutic Peptides Separation and Purification. MDPI. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Aggregation of Z-Phe-Ile-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the synthesis, purification, and handling of peptides containing the highly hydrophobic Z-Phe-Ile-OH (Benzyloxycarbonyl-Phenylalanine-Isoleucine) motif.

Because of its bulky, non-polar side chains and the aromatic capping group, this sequence is notoriously prone to severe aggregation, leading to failed syntheses and intractable precipitates[1]. This guide provides field-proven, mechanistically grounded solutions to overcome these bottlenecks.

Part 1: Mechanistic Overview of Z-Phe-Ile-OH Aggregation

To troubleshoot effectively, one must understand the causality of the aggregation. The Z-Phe-Ile-OH motif acts as a potent nucleation site for β -sheet formation due to three synergistic factors:

  • Hydrophobic Collapse: The β -branched side chain of Isoleucine (Ile) and the bulky aromatic ring of Phenylalanine (Phe) strongly repel aqueous and highly polar environments, driving the peptide backbones together[1][2].

  • π−π Stacking: The benzyloxycarbonyl (Z or Cbz) protecting group and the Phe side chain provide extensive aromatic surfaces that lock adjacent peptide chains together via π−π interactions[3].

  • Intermolecular Hydrogen Bonding: Once brought into proximity by hydrophobic and aromatic forces, the unshielded amide backbones form dense, irreversible intermolecular hydrogen bonds, creating highly stable, insoluble β -sheets[4].

Part 2: Troubleshooting Guides & FAQs

Q1: During Solid-Phase Peptide Synthesis (SPPS), my resin shrinks and clumps immediately after coupling Fmoc-Ile-OH and Fmoc-Phe-OH. How do I recover the synthesis?

A1: Resin shrinkage is the primary physical indicator of "on-resin aggregation"[4][5]. The growing peptide chains are cross-linking via hydrogen bonds, expelling the solvent and collapsing the resin pores.

  • Solution: Abandon standard Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for the coupling of subsequent residues. Instead, utilize the "Magic Mixture" —a ternary solvent system composed of DCM/DMF/NMP (1:1:1 v/v/v)[6][7]. For extreme cases, adding a strong hydrogen-bond donor like 2 M ethylene carbonate or chaotropic salts (0.1 M LiCl or KSCN) to the swelling and coupling solvent will disrupt the interchain hydrogen bonds and re-solvate the peptide-resin complex[5][7].

Q2: My crude peptide containing the Z-Phe-Ile motif is completely insoluble in standard HPLC buffers (e.g., Water/Acetonitrile). How can I prepare my sample for purification?

A2: Standard reverse-phase high-performance liquid chromatography (RP-HPLC) buffers cannot break the dense β -sheet networks formed by this motif.

  • Solution: You must chemically disaggregate the peptide prior to buffer dilution. Dissolve the crude lyophilized powder in neat 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or neat Dimethyl Sulfoxide (DMSO)[8][9]. HFIP is a highly fluorinated, volatile alcohol that uniquely disrupts β -sheet aggregates and forces the peptide into transient α -helical or monomeric states[10][11]. Once fully dissolved in HFIP, the solvent can be evaporated under a stream of nitrogen to leave a monomeric film, which is then readily soluble in a DMSO/Acetonitrile mixture for immediate HPLC injection[8].

Q3: I am synthesizing a 30-mer peptide that includes the Z-Phe-Ile sequence. Even with optimized solvents, my stepwise yield drops to near zero after this motif. What structural interventions can I use?

A3: When external solvent modifications fail, you must use internal structural disruptors.

  • Solution: Incorporate backbone-protecting groups or pseudoprolines . If the sequence contains a Glycine, Serine, or Threonine adjacent to the Phe-Ile motif, use a pre-formed dipeptide building block such as Fmoc-Xaa-(Dmb)Gly-OH or a pseudoproline dipeptide (e.g., Fmoc-Ile-Thr( ψMe,Me pro)-OH)[1][12]. These modifications introduce steric bulk (like the Dmb group) or a kink in the peptide backbone (pseudoprolines), physically preventing the chains from aligning into β -sheets[4][12]. The modifying groups are seamlessly removed during standard Trifluoroacetic acid (TFA) cleavage[1][12].

Part 3: Quantitative Data & Solvent Efficacy

The table below summarizes the relative efficacy of various solvent systems in disrupting Z-Phe-Ile-OH aggregation, based on coupling efficiency and crude solubility metrics.

Solvent System / AdditiveMechanism of ActionSPPS Swelling/Coupling EfficiencySolution-Phase Disaggregation Power
100% DMF Standard polar aprotic solvationLow (<30% yield post-motif)Poor (Fails to break β -sheets)
100% NMP Marginally better solvation than DMFModerate (~50% yield)Poor
"Magic Mixture" (DCM/DMF/NMP 1:1:1) Disrupts hydrophobic collapse; multi-modal solvationHigh (>85% yield)[6]N/A (Used primarily on-resin)
DMF + 0.1 M LiCl Chaotropic salt disrupts H-bondingVery High (>90% yield)[13]Moderate
Neat HFIP Fluorinated solvent forces monomeric stateN/A (Too volatile for standard SPPS)Excellent (Complete disaggregation)[8]
Neat DMSO Strong H-bond acceptorModerate (Viscous for SPPS)High (Standard for sample prep)[1]

Part 4: Validated Experimental Protocols

Protocol A: On-Resin Disaggregation using "Magic Mixture"

This protocol is self-validating: successful execution is confirmed by the visual restoration of resin bead volume (swelling) and a negative Kaiser test post-coupling.

  • Drain and Wash: If resin shrinkage is observed after Fmoc deprotection of the residue preceding the Phe-Ile motif, drain the standard DMF solvent. Wash the resin 3x with Dichloromethane (DCM) to flush residual DMF.

  • Prepare Magic Mixture: In a clean vial, prepare a fresh solution of DCM, DMF, and NMP in a 1:1:1 volumetric ratio[6]. Optionally, add 1% Triton X-100 to further reduce hydrophobic clustering[7].

  • Resin Swelling: Add the Magic Mixture to the reaction vessel. Agitate gently for 15-20 minutes. Validation: Visually inspect the resin; it should expand to its original, pre-aggregation volume.

  • Coupling: Dissolve the next activated amino acid (e.g., Fmoc-Ile-OH) and coupling reagents (HATU/DIPEA) directly into the Magic Mixture. Add to the resin and couple for 2 hours at room temperature, or 75°C if using microwave SPPS[5].

  • Verification: Perform a Kaiser test. A clear/yellow bead indicates successful coupling; a blue bead indicates persistent aggregation preventing acylation[1].

Protocol B: HFIP Pre-Treatment for Insoluble Crude Peptides

This protocol ensures that highly aggregated lyophilized powders are converted to monomers prior to purification.

  • Initial Solubilization: Weigh the crude Z-Phe-Ile-OH containing peptide into a glass vial (do not use low-grade plastics, as HFIP can degrade them). Add neat HFIP to achieve a concentration of 1-5 mg/mL[8].

  • Incubation: Sonicate the vial for 5 minutes, then let it incubate at room temperature for 30 minutes. The turbid suspension should become optically clear, indicating the disruption of β -sheets[11].

  • Film Formation: Gently evaporate the HFIP under a steady stream of pure Nitrogen gas until a thin, glassy peptide film forms on the vial walls[8].

  • Reconstitution: Immediately reconstitute the monomeric film in a minimal volume of neat DMSO (e.g., 100-200 μ L)[8].

  • Dilution: Slowly add your HPLC starting mobile phase (e.g., 20% Acetonitrile in Water with 0.1% TFA) dropwise while vortexing, until the desired injection volume is reached. Inject immediately.

Part 5: Visualizations of Workflows and Mechanisms

AggregationMechanism A Z-Phe-Ile-OH Motif B Hydrophobic Collapse & pi-pi Stacking A->B C Intermolecular H-bonding B->C D Beta-Sheet Aggregation (Insoluble / Shrunken Resin) C->D E Magic Mixture / LiCl (SPPS Intervention) D->E On-Resin F HFIP / DMSO (Solution Intervention) D->F In Solution G Solvated Monomers (Recovered Yield/Purity) E->G Disrupts H-bonds F->G Induces alpha-helix/monomer

Fig 1: Mechanistic pathway of Z-Phe-Ile-OH aggregation and targeted chemical interventions.

PurificationWorkflow Start Crude Peptide Insoluble in HPLC Buffer Step1 Dissolve in neat HFIP (Sonicate 5 min) Start->Step1 Step2 Evaporate under N2 to form monomeric film Step1->Step2 Step3 Reconstitute in minimal DMSO Step2->Step3 Decision Solution Clear? Step3->Decision Step4A Dilute with Aqueous Buffer (Dropwise) Decision->Step4A Yes Step4B Add Chaotropic Salt (e.g., Guanidine-HCl) Decision->Step4B No End Proceed to RP-HPLC Step4A->End Step4B->Step4A

Fig 2: Step-by-step troubleshooting workflow for solubilizing aggregated crude peptides for HPLC.

References

  • National Institutes of Health (PMC). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]

  • National Institutes of Health (PMC). The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine. Retrieved from [Link]

  • SciSpace. Global Analysis of Peptide Cyclization Efficiency. Retrieved from [Link]

  • ResearchGate. (PDF) Hexafluoroisopropanol Induces Amyloid Fibrils of Islet Amyloid Polypeptide by Enhancing Both Hydrophobic and Electrostatic Interactions. Retrieved from [Link]

  • National Institutes of Health (PubMed). Hexafluoroisopropanol induces self-assembly of β -amyloid peptides into highly ordered nanostructures. Retrieved from [Link]

  • National Institutes of Health (PMC). Monomeric Amyloid Beta Peptide in Hexafluoroisopropanol Detected by Small Angle Neutron Scattering. Retrieved from [Link]

Sources

Z-Phe-Ile-OH Technical Support Center: A Guide to Storage and Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Z-Phe-Ile-OH. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of Z-Phe-Ile-OH throughout your experiments. Here, we address common questions and troubleshooting scenarios related to the storage and handling of this N-terminally protected dipeptide. Our recommendations are grounded in established principles of peptide chemistry to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized Z-Phe-Ile-OH powder upon receipt?

For optimal long-term stability, lyophilized Z-Phe-Ile-OH should be stored at -20°C or, preferably, -80°C in a tightly sealed container, protected from light and moisture.[1][2][3][4] Under these conditions, the peptide can be stable for several years.[2] For short-term storage (days to weeks), 4°C is acceptable.[5][6] Moisture is a significant factor that can reduce the long-term stability of the peptide.[1][2][7][8][9][]

Q2: I need to weigh out the lyophilized powder. What is the correct procedure to avoid degradation?

To prevent condensation of atmospheric moisture onto the cold peptide, it is crucial to allow the vial of Z-Phe-Ile-OH to equilibrate to room temperature in a desiccator before opening.[7][11][12] Weigh the desired amount quickly in a clean, low-humidity environment. After dispensing, it is good practice to purge the vial with an inert gas like nitrogen or argon before tightly resealing and returning it to cold storage.[1][7][8]

Q3: What are the recommended solvents for reconstituting Z-Phe-Ile-OH?

The solubility of a peptide is highly dependent on its amino acid sequence. Z-Phe-Ile-OH is a hydrophobic dipeptide due to the presence of phenylalanine and isoleucine. Therefore, it may have limited solubility in purely aqueous solutions. We recommend starting with a small amount of a sterile organic solvent such as DMSO, DMF, or acetonitrile to dissolve the peptide, followed by dilution with sterile, purified water or your experimental buffer.[2] Sonication can aid in dissolution.[2][11]

Q4: How should I store the reconstituted Z-Phe-Ile-OH solution?

Peptide solutions are significantly less stable than their lyophilized form.[6] For maximum stability, stock solutions should be aliquoted into small, single-use volumes and stored at -20°C or -80°C.[1][2][3][7][11] This practice minimizes waste and, critically, avoids repeated freeze-thaw cycles, which can accelerate peptide degradation.[1][2][3][7][13] Once thawed, an aliquot should ideally be used the same day. For short-term storage of a working solution (up to a week), refrigeration at 4°C is generally acceptable, provided the solution is sterile.[1]

Q5: What is the benzyloxycarbonyl (Z) group, and is it stable during storage and handling?

The benzyloxycarbonyl (Z or Cbz) group is a common amine-protecting group used in peptide synthesis.[1] It is generally stable under the neutral or mildly acidic/basic conditions typically encountered during routine storage and handling for biological assays. The Z-group is robust and its removal requires specific chemical reactions, such as catalytic hydrogenation or treatment with strong acids like HBr in acetic acid, which you are unlikely to perform during standard experimental use.[1] Therefore, you can be confident that the Z-group will remain intact under the recommended storage and handling conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Difficulty Dissolving the Peptide Z-Phe-Ile-OH is a hydrophobic peptide.Start by dissolving the peptide in a minimal amount of a compatible organic solvent (e.g., DMSO, DMF) before adding your aqueous buffer. Gentle warming or sonication can also be effective.[2]
Precipitate Forms After Dilution in Aqueous Buffer The peptide has "crashed out" of solution due to its hydrophobicity.Try a different buffer system or increase the percentage of organic solvent in your final solution, if your experimental system allows.
Loss of Activity or Inconsistent Results This could be due to peptide degradation.Review your storage and handling procedures. Ensure you are aliquoting stock solutions and avoiding repeated freeze-thaw cycles.[1][2][3][7][13] Confirm the purity of your peptide using a method like HPLC.
Visible Change in Lyophilized Powder (e.g., clumping, discoloration) This may indicate moisture absorption or degradation.Before opening, always allow the vial to warm to room temperature in a desiccator.[7][11][12] If you suspect degradation, it is advisable to verify the peptide's purity.

Data and Protocols

Recommended Storage Conditions Summary
Form Temperature Duration Key Considerations
Lyophilized Powder -20°C to -80°CYearsProtect from light and moisture.[2][4][5][9][]
4°CWeeksFor short-term storage only. Keep tightly sealed.[5]
In Solution (Stock Aliquots) -20°C to -80°CMonthsAvoid repeated freeze-thaw cycles.[1][2][3][7][13]
In Solution (Working Dilution) 4°CUp to 1 weekUse sterile buffers. Ideal for daily use.[1]
Protocol: Reconstitution and Aliquoting of Z-Phe-Ile-OH

This protocol provides a step-by-step method for preparing a stock solution of Z-Phe-Ile-OH.

Materials:

  • Vial of lyophilized Z-Phe-Ile-OH

  • Sterile, high-purity DMSO (or other suitable organic solvent)

  • Sterile, purified water or desired buffer

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Equilibrate: Remove the Z-Phe-Ile-OH vial from the freezer and place it in a desiccator at room temperature for at least 30-60 minutes.[4][11][12]

  • Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[14][15]

  • Initial Solubilization: Under sterile conditions, add the calculated volume of DMSO to the vial to achieve a concentrated stock solution (e.g., 10 mM). Gently swirl or vortex to dissolve the peptide completely.[13]

  • Aqueous Dilution (if required): If your final application requires a predominantly aqueous solution, you can slowly add your sterile buffer to the concentrated stock. Be mindful of potential precipitation.

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots in sterile, low-protein-binding microcentrifuge tubes.[1][2]

  • Storage: Tightly cap the aliquots and store them at -20°C or -80°C.[1][2][3][7][11]

  • Labeling: Clearly label the aliquots with the peptide name, concentration, and date of preparation.

Protocol: Assessing Peptide Purity with HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing peptide purity. Degradation products or impurities will appear as additional peaks in the chromatogram.

General Method:

  • Sample Preparation: Prepare a sample of your Z-Phe-Ile-OH solution at a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

  • Column: Use a C18 reversed-phase column.

  • Mobile Phase: A typical mobile phase consists of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).

  • Gradient: Elute the peptide using a linear gradient of increasing Solvent B.

  • Detection: Monitor the elution at a wavelength of 210-220 nm, which detects the peptide bond.

  • Analysis: Calculate the purity by determining the area of the main peak relative to the total area of all peaks in the chromatogram.

Visual Workflow and Decision Making

G cluster_storage Storage of Lyophilized Peptide cluster_handling Handling & Reconstitution receive Receive Z-Phe-Ile-OH equilibrate Equilibrate to Room Temp in Desiccator receive->equilibrate Need to weigh? store_cold Store at -20°C to -80°C (Light & Moisture Protected) receive->store_cold Long-term storage weigh Weigh Quickly equilibrate->weigh weigh->store_cold Reseal & Purge reconstitute Reconstitute in Organic Solvent (e.g., DMSO) weigh->reconstitute Prepare Stock Solution aliquot Aliquot into Single-Use Volumes reconstitute->aliquot store_frozen Store Aliquots at -20°C to -80°C aliquot->store_frozen use_expt Use in Experiment store_frozen->use_expt Thaw one aliquot

Caption: Decision workflow for handling and storing Z-Phe-Ile-OH.

References

  • The Role of HPLC Analysis in Peptide Characterization. (2025, November 20). Google Cloud.
  • Reconstituting Lyophilized Peptides – Step by Step. (2025, November 6). Google Cloud.
  • Peptide Storage Guide | Safe Handling Tips. (2023, June 13). Bluewell Peptides.
  • Workflow of HPLC in Peptide Purity Analysis. Mtoz Biolabs.
  • How to Reconstitute Peptides. JPT.
  • Quality Control of Amino Acids & Peptides: A Guide. Bachem.
  • Synthesis-I, Protecting Groups. eGyanKosh.
  • Handling and Storage Guidelines for Peptides and Proteins. Sigma-Aldrich.
  • Handling and Storage of Peptides - FAQ. AAPPTEC.
  • Z-Phe-OH | Amino Acid Derivative. MedchemExpress.com.
  • RP-HPLC Peptide Purity Analysis. Creative Proteomics.
  • Peptide Storage & Handling. ChemPep.
  • Handling and Storage of Synthetic Peptides. tirzepatyd.store.
  • Peptide Storage and Handling 101. (2024, December 10). Victory Men's Health.
  • How to Properly Reconstitute Lyophilized Proteins?. Cusabio.
  • Best Practices for Storing Your Peptides: A Guide from FIT9 WELLNESS. FIT9 WELLNESS.
  • Z-Phe-Leu-OH. Chem-Impex.
  • Care and Handling of Peptides. (2021, June 23). Bachem.
  • Factors affecting the stability of Z-Phe-Leu-Glu-pNA in solution. Benchchem.
  • How should I handle and store my peptides?. CPC Scientific.
  • How to Reconstitute Lyophilized Proteins. R&D Systems.
  • Z-Phe-Leu-Ala-OH. Chem-Impex.
  • Stability and Storage. Tocris Bioscience.
  • Z-Phe-OH 99 1161-13-3. MilliporeSigma.
  • Z-Phe-OH 99 1161-13-3. Sigma-Aldrich.
  • CAS 13123-01-8 (Z-Phe-Ile-OH). BOC Sciences.
  • CAS 22951-94-6: L-Phenylalanyl-L-isoleucine. CymitQuimica.
  • Peptide handling & storage guidelines. sb-PEPTIDE.

Sources

Technical Support Center: Purity Assessment of Z-Phe-Ile-OH

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the analytical assessment of Z-Phe-Ile-OH (N-Carbobenzyloxy-L-phenylalanyl-L-isoleucine). This document is designed for researchers, scientists, and drug development professionals who require robust methods for determining the purity of this protected dipeptide. Ensuring high purity is paramount for the success of subsequent synthetic steps and for generating reliable data in biological assays.

This guide provides a multi-faceted analytical strategy, combining orthogonal techniques to build a comprehensive purity profile. We will delve into the causality behind experimental choices, provide detailed protocols, and offer troubleshooting solutions for common issues encountered in the lab.

Core Analytical Workflow for Purity Assessment

A single analytical technique is often insufficient to declare a peptide pure. A comprehensive assessment relies on an orthogonal approach where different methods, based on distinct physicochemical principles, are employed. This ensures that impurities co-eluting in one system can be resolved in another. The standard workflow for Z-Phe-Ile-OH involves a primary purity check by HPLC, identity confirmation by Mass Spectrometry, structural verification by NMR, and stereochemical integrity assessment by chiral analysis.

Purity_Assessment_Workflow cluster_0 Primary Analysis cluster_1 Structural & Chiral Verification cluster_2 Final Assessment Sample Z-Phe-Ile-OH Sample HPLC RP-HPLC (Purity & Impurity Profile) Sample->HPLC MS Mass Spectrometry (Identity Confirmation) HPLC->MS LC-MS NMR NMR Spectroscopy (Structural Integrity) MS->NMR Confirm Structure Chiral Chiral Analysis (Diastereomeric Purity) NMR->Chiral Verify Stereochemistry Report Certificate of Analysis (Comprehensive Purity Report) Chiral->Report

Caption: A typical orthogonal workflow for assessing the purity of Z-Phe-Ile-OH.

Primary Analytical Techniques: Protocols & Interpretation

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Experience: RP-HPLC is the cornerstone of peptide purity analysis, separating molecules based on their hydrophobicity.[1][2] For Z-Phe-Ile-OH, which contains two hydrophobic residues (Phe, Ile) and a benzyloxycarbonyl (Z) group, a C18 stationary phase is ideal. The acidic mobile phase (containing 0.1% TFA) serves two purposes: it protonates the carboxylic acid, increasing retention, and acts as an ion-pairing agent to sharpen peaks by minimizing secondary interactions with residual silanols on the silica support.[3]

Experimental Protocol: RP-HPLC

Parameter Recommended Setting
Instrumentation Agilent 1260 Infinity II LC System or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV absorbance at 220 nm (peptide bond) and 254 nm (Z-group)

| Sample Preparation | Dissolve sample in Mobile Phase A at 1 mg/mL |

Data Interpretation: Purity is calculated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[1] A purity level of ≥98% is typically desired for high-quality synthetic peptides.[4]

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides an unambiguous determination of the molecular weight, confirming the identity of the target peptide.[5][6] When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown peaks observed in the chromatogram.[7] Electrospray Ionization (ESI) is the preferred method for peptides as it is a soft ionization technique that minimizes fragmentation, typically yielding the protonated molecular ion [M+H]⁺.[8]

Experimental Protocol: LC-MS

Parameter Recommended Setting
Instrumentation Waters ACQUITY QDa Detector or equivalent, coupled to HPLC
Ionization Mode Positive Electrospray Ionization (ESI+)
Mass Range m/z 100-1000
Capillary Voltage 3.0 kV
Cone Voltage 30 V

| Data Analysis | Compare the observed m/z of the main peak to the theoretical mass |

Data Interpretation: The theoretical monoisotopic mass of Z-Phe-Ile-OH (C₂₃H₂₈N₂O₅) is 412.20 g/mol . The expected [M+H]⁺ ion should be observed at m/z 413.21. Any impurities detected in the HPLC can be characterized by their unique m/z values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy provides detailed structural information, confirming the covalent structure and the presence of protecting groups.[9][10][11] While HPLC confirms purity and MS confirms mass, NMR confirms that the mass belongs to the correct molecular structure. For Z-Phe-Ile-OH, a simple 1D ¹H NMR is usually sufficient. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good solvent as it solubilizes the peptide and its amide protons are typically visible.

Experimental Protocol: ¹H NMR

Parameter Recommended Setting
Instrumentation 500 MHz NMR spectrometer or equivalent
Solvent DMSO-d₆
Concentration ~5 mg in 0.5 mL solvent

| Experiment | 1D ¹H NMR |

Data Interpretation: Key signals to verify include the aromatic protons from the Phenylalanine and Z-group, the characteristic aliphatic protons from Isoleucine, and the methylene protons of the Z-group. The integration of these signals should correspond to the number of protons in the structure. The absence of signals from common synthetic reagents (e.g., coupling agents) and residual solvents further supports the purity assessment.

Chiral Purity Analysis

Expertise & Experience: The biological activity of peptides is highly dependent on their stereochemistry. Racemization can occur during amino acid activation in peptide synthesis, leading to the formation of diastereomers.[12] For Z-L-Phe-L-Ile-OH, potential diastereomeric impurities include Z-D-Phe-L-Ile-OH and Z-L-Phe-D-Ile-OH. These impurities can be difficult to separate by standard RP-HPLC but can be resolved using a chiral HPLC column or by hydrolyzing the peptide and analyzing the constituent amino acids.[13][14][15]

Methodology:

  • Direct Chiral HPLC: Use a polysaccharide-based chiral stationary phase (CSP) column. This method directly separates the diastereomers.

  • Hydrolysis followed by Derivatization & GC/HPLC: The peptide is hydrolyzed to its constituent amino acids (Phe and Ile). The amino acids are then derivatized with a chiral reagent (e.g., Marfey's reagent) to form diastereomers that can be separated and quantified on a standard C18 column.[16]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purity analysis of Z-Phe-Ile-OH.

Troubleshooting_Decision_Tree Start Problem Observed in HPLC Chromatogram Q1 Unexpected Peaks? Start->Q1 Q2 Poor Peak Shape? Start:e->Q2:w Q3 Retention Time Shift? Start:e->Q3:w A1_Blank Run Blank Gradient Q1->A1_Blank Yes A2_Tailing Peak Tailing? Q2->A2_Tailing Yes A3_Check Check System: - Pump pressure stable? - Leaks? - Mobile phase composition? Q3->A3_Check Yes A1_Check Peaks in Blank? A1_Blank->A1_Check A1_System System/Solvent Contamination. Clean system, use fresh HPLC-grade solvents. A1_Check->A1_System Yes A1_Sample Peptide-Related Impurity. Use LC-MS to identify mass. A1_Check->A1_Sample No A2_Fronting Peak Fronting? A2_Tailing->A2_Fronting No A2_Sol_T Check mobile phase pH. Ensure sufficient TFA (0.1%). Consider column age. A2_Tailing->A2_Sol_T Yes A2_Sol_F Sample Overload. Reduce injection volume/ concentration. A2_Fronting->A2_Sol_F Yes A3_Temp Use column thermostat. Ensure consistent lab temp. A3_Check->A3_Temp

Caption: A decision tree for troubleshooting common HPLC issues.

Q1: I'm seeing multiple unexpected peaks in my Z-Phe-Ile-OH chromatogram. What are the most common causes?

Unexpected peaks can stem from several sources. A systematic approach is best for diagnosis.

  • System Contamination: First, inject a "blank" (your mobile phase solvent) and run your gradient.[7] If the peaks appear in the blank, they are contaminants from your mobile phase or carryover from a previous injection.[7] Ensure you are using high-purity, HPLC-grade solvents and additives.

  • Peptide-Related Impurities: If the blank is clean, the peaks are related to your sample. These are often byproducts from the synthesis.[7] Common examples include deletion sequences (e.g., Z-Phe-OH), residual starting materials, or diastereomers.[12][17] The most powerful tool for identification is LC-MS, which will provide the molecular weight of each impurity peak.[7]

Q2: My main peak is tailing. How can I improve the peak shape?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with ionized silanol groups.

  • Check Mobile Phase: Ensure the concentration of your ion-pairing agent (TFA) is sufficient, typically 0.1%. Insufficient buffering can lead to tailing.[18]

  • Column Health: An old or poorly packed column may have more exposed silanols. If adjusting the mobile phase doesn't help, consider replacing the column.

  • Sample Matrix: If your sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

Q3: The retention time of my peptide is shifting between runs. What's the cause?

Retention time instability points to a lack of control over chromatographic conditions.

  • Mobile Phase Composition: If you are mixing solvents online, ensure the pump's proportioning valves are working correctly.[19] Manually preparing the mobile phase can rule this out. Inconsistent mobile phase preparation is a common source of variability.

  • Temperature: Reversed-phase separations are sensitive to temperature. A change of even a few degrees can alter retention times. Using a column thermostat is highly recommended for reproducible results.[19]

  • Flow Rate Fluctuation: Check the pump pressure for stability. Fluctuations can indicate a leak, a worn pump seal, or air bubbles in the system.[20]

Q4: I have poor resolution between my main peak and an impurity. How can I improve it?

Improving resolution often requires adjusting the separation conditions.

  • Modify the Gradient: A shallower gradient (i.e., increasing the percentage of mobile phase B more slowly over a longer time) will increase the separation between closely eluting peaks.

  • Change Organic Modifier: Switching from acetonitrile to methanol (or a combination) can alter the selectivity of the separation and may resolve the peaks.

  • Change Column Chemistry: If optimizing the mobile phase is insufficient, trying a different stationary phase (e.g., C8 or Phenyl-Hexyl) can provide the necessary change in selectivity.

Q5: What are the common synthesis-related impurities for Z-Phe-Ile-OH?

For a dipeptide synthesized via solid-phase or solution-phase methods, common impurities include:

  • Deletion Sequences: Incomplete coupling can result in unreacted starting material (e.g., Z-Phe-OH).[17][21]

  • Diastereomers: Racemization during the activation of the Z-Phe-OH carboxylic acid can lead to the formation of Z-D-Phe-L-Ile-OH.[12][17] This is a critical impurity to check for.

  • Residual Reagents: Incomplete purification can leave traces of coupling agents (e.g., DCC, HOBt) or protecting groups.

  • Side-Chain Modifications: While less common for Phe and Ile, side reactions can occur under harsh deprotection or synthesis conditions.[17]

References

  • Dogruel, D., Williams, P., & Nelson, R. W. (1995). Peptide characterization using bioreactive mass spectrometer probe tips. Rapid Communications in Mass Spectrometry, 9(14), 1380-1385. [Link]

  • CAT GmbH & Co. KG. Analyses of amino acids, Enantiomeric purity. [Link]

  • Mtoz Biolabs. NMR-Based Peptide Structure Analysis Service. [Link]

  • ACE HPLC Columns. HPLC Troubleshooting Guide. [Link]

  • YMC. HPLC Troubleshooting Guide. [Link]

  • Wang, Y., et al. (2000). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. Se Pu, 18(1), 36-38. [Link]

  • Birdsall, R. E., et al. (2022). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Chemistry, 94(1), 263-270. [Link]

  • van der Burg, W. J., et al. (2015). Nuclear magnetic resonance structure elucidation of peptide b2 ions. Angewandte Chemie International Edition, 54(5), 1531-1534. [Link]

  • ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications. [Link]

  • Houben-Weyl. (2002). Synthesis of Peptides and Peptidomimetics. [Link]

  • SARomics. Protein & Peptide NMR Spectroscopy : Practical Aspects. [Link]

  • Mabion. Mass Spectrometry in Peptide and Protein Analysis. [Link]

  • Mishra, N., & Coutinho, E. (2008). NMR in structural determination of proteins and peptides. Resonance, 13(10), 927-943. [Link]

  • Klarskov, K., et al. (2013). C-Terminal Protein Characterization by Mass Spectrometry using Combined Micro Scale Liquid and Solid-Phase Derivatization. Journal of the American Society for Mass Spectrometry, 24(12), 1856-1868. [Link]

  • Waters Corporation. Comprehensive and Routine Characterization of Proteins and Peptides using an Integrated Waters LC-MS Workflow and LC -MSE. [Link]

  • De Spiegeleer, B., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 97-108. [Link]

  • Phenomenex. HPLC TROUBLESHOOTING GUIDE. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-35. [Link]

  • Grace Vydac. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]

  • Jadaun, G. P. S. (2017). HPLC for Peptides and Proteins: Principles, Methods and Applications. Pharma Times, 49(1), 21-26. [Link]

  • Mtoz Biolabs. Mechanisms of HPLC in Peptide Purity Analysis. [Link]

Sources

Technical Support Center: Solution-Phase Synthesis of Z-Phe-Ile-OH

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for solution-phase peptide synthesis (SPPS). This guide is specifically engineered for researchers and drug development professionals experiencing bottlenecks, low yields, or purity issues when synthesizing the sterically hindered dipeptide Z-Phe-Ile-OH (Carbobenzoxy-L-phenylalanyl-L-isoleucine).

Rather than providing a generic protocol, this center deconstructs the chemical causality behind synthesis failures and provides self-validating methodologies to ensure high-fidelity amide bond formation and ester deprotection.

Diagnostic Troubleshooting Workflow

Before altering your experimental parameters, use the diagnostic logic tree below to isolate whether your yield loss is occurring during the Coupling Phase or the Saponification (Deprotection) Phase .

TroubleshootingWorkflow Start Issue: Low Yield of Z-Phe-Ile-OH Isolate Isolate the Problem Phase Start->Isolate Phase1 Phase 1: Coupling (Z-Phe-OH + H-Ile-OMe) Isolate->Phase1 Phase2 Phase 2: Saponification (Z-Phe-Ile-OMe -> OH) Isolate->Phase2 Diag1 Steric Hindrance (β-branched Ile) Phase1->Diag1 Diag2 Racemization at Phe (Base-catalyzed enolization) Phase1->Diag2 Diag3 Incomplete Hydrolysis (Steric shielding of ester) Phase2->Diag3 Fix1 Switch to HATU/DIPEA (Forms highly reactive HOAt ester) Diag1->Fix1 Fix2 Strict Base Control (2.5 eq) & Pre-activate at 0°C Diag2->Fix2 Fix3 Use LiOH in THF/MeOH/H2O (Mild Lewis acid assistance) Diag3->Fix3

Diagnostic workflow for identifying and resolving yield bottlenecks in Z-Phe-Ile-OH synthesis.

Frequently Asked Questions (Mechanistic Causality)

Q1: Why is my coupling yield between Z-Phe-OH and H-Ile-OMe consistently below 50% when using standard EDC/HOBt? Causality: Isoleucine contains a β -branched side chain (a sec-butyl group), which imposes severe steric hindrance directly adjacent to its α -amino group[1]. When using standard carbodiimides like EDC, the activated O-acylisourea intermediate forms successfully. However, the sluggish nucleophilic attack by the sterically obstructed Ile amine allows the intermediate time to undergo a detrimental intramolecular rearrangement into an unreactive N-acylurea byproduct, permanently consuming your starting material[2]. Resolution: Transition to aminium/uronium salts such as HATU. HATU rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring-group effect that accelerates the nucleophilic attack, effectively overcoming the steric barrier of Isoleucine[3][4].

Q2: I am observing epimerization (racemization) at the Phenylalanine residue. Doesn't the Z (Cbz) protecting group prevent this? Causality: Urethane-type protecting groups like Z (benzyloxycarbonyl) are excellent at suppressing the formation of the racemization-prone oxazolone intermediate compared to standard acyl groups[2][5]. However, they do not grant absolute immunity. If you use an excess of a strong base (like DIPEA) combined with a highly potent activator (like HATU) at room temperature, direct base-catalyzed enolization at the Phe α -carbon can still occur[6]. Resolution: Strictly limit the base to the exact equivalents needed. Pre-activate the Z-Phe-OH at 0°C for no more than 2–3 minutes before introducing the H-Ile-OMe to trap the active ester immediately[3][6].

Q3: The final saponification of Z-Phe-Ile-OMe to Z-Phe-Ile-OH is incomplete. Can I force the reaction by boiling it in NaOH? Causality: The same β -branching of Isoleucine that hinders coupling also sterically shields the C-terminal methyl ester, slowing down the hydroxide nucleophilic attack[1]. Applying heat with a strong base like NaOH will force the hydrolysis, but it dramatically increases the risk of epimerization at the Ile α -carbon and potential cleavage of the Z-group[5][7]. Resolution: Utilize Lithium Hydroxide (LiOH) in a mixed aqueous/organic solvent system. The lithium ion acts as a mild Lewis acid, coordinating with the ester carbonyl oxygen to increase its electrophilicity. This allows the hydroxide to attack efficiently at room temperature without destructive heating.

Quantitative Data: Coupling Reagent Efficacy

The table below summarizes expected yields and epimerization risks when coupling Z-Phe-OH to H-Ile-OMe·HCl using various reagent systems.

Coupling ReagentAdditiveBaseSolventTimeAverage Yield (%)Epimerization Risk
DCC NoneDIPEADCM12h< 30%High (N-acylurea formation)
EDC HOBtDIPEADCM12h45 - 55%Low
PyBOP HOBtDIPEADMF4h75 - 85%Low
HATU Inherent (HOAt)DIPEADMF2h90 - 95% Moderate (Requires strict base control)

Data synthesis derived from steric hindrance coupling optimization protocols[3][4][6].

Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols integrate built-in validation checkpoints to confirm the reaction state before proceeding to the next step.

Protocol A: HATU-Mediated Solution-Phase Coupling

Objective: Synthesize Z-Phe-Ile-OMe with >90% yield while suppressing epimerization.

  • Preparation: In an oven-dried round-bottom flask, dissolve 1.0 eq of Z-Phe-OH and 1.1 eq of H-Ile-OMe·HCl in anhydrous DMF to achieve a 0.2 M concentration.

    • Causality: The slight excess of the Ile nucleophile ensures complete consumption of the more valuable Z-Phe-OH and accounts for any moisture-induced loss.

  • Thermal Control: Chill the reaction flask to 0°C using an ice bath.

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise.

    • Self-Validation: Spot the solution on wet pH paper. It should read pH 8–9. (1.0 eq neutralizes the HCl salt of Ile, leaving 1.5 eq to facilitate HATU activation without creating a highly basic, racemization-promoting environment).

  • Activation: Add 1.05 eq of HATU. Stir at 0°C for exactly 15 minutes, then remove the ice bath and allow the mixture to warm to room temperature.

  • Monitoring: Stir for 2 hours.

    • Self-Validation: Perform Thin-Layer Chromatography (TLC) using an EtOAc/Hexane (1:1) eluent. The reaction is complete when the Z-Phe-OH spot (visualized via UV at 254 nm) completely disappears.

  • Targeted Workup: Dilute the mixture with 10 volumes of Ethyl Acetate (EtOAc).

    • Wash 2x with 1M HCl. (Causality: Removes excess DIPEA and unreacted H-Ile-OMe).

    • Wash 2x with saturated aqueous NaHCO₃. (Causality: Removes unreacted Z-Phe-OH and the acidic HOAt byproduct generated by HATU).

    • Wash 1x with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Z-Phe-Ile-OMe.

Protocol B: Mild Lewis-Acid Assisted Saponification

Objective: Hydrolyze Z-Phe-Ile-OMe to Z-Phe-Ile-OH without epimerization or Z-group degradation[7].

  • Solvent System: Dissolve the crude Z-Phe-Ile-OMe in a 3:1:1 mixture of THF:MeOH:H₂O to a concentration of 0.1 M.

  • Reagent Addition: Cool the solution to 0°C and add 1.5 eq of LiOH·H₂O.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature.

    • Self-Validation: Monitor by TLC (EtOAc/Hexane 1:1). The non-polar ester spot will disappear, and the highly polar carboxylate salt will remain at the baseline.

  • Organic Wash: Concentrate the mixture under reduced pressure only enough to remove the volatile THF and MeOH. Dilute the remaining aqueous layer with water.

    • Self-Validation: Wash the aqueous layer once with Diethyl Ether. The product is currently a water-soluble lithium carboxylate salt. The ether wash safely removes organic impurities (like residual HOAt) while the product remains in the aqueous phase.

  • Acidification & Extraction: Cool the aqueous layer to 0°C and carefully acidify dropwise with 1M HCl until the pH reaches 2–3.

    • Causality: This protonates the carboxylate, making the Z-Phe-Ile-OH highly lipophilic. The solution will turn cloudy as the dipeptide oils out or precipitates.

  • Isolation: Extract the aqueous layer 3x with EtOAc. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the pure Z-Phe-Ile-OH dipeptide.

Sources

Validation & Comparative

Strategic N-α Protection in Dipeptide Synthesis: A Comparative Guide to Z vs. Boc Chemistries

Author: BenchChem Technical Support Team. Date: March 2026

In peptide synthesis, controlling the reactivity of the N-α-amino group is paramount to preventing unwanted polymerization and ensuring sequence-specific elongation[1]. The benzyloxycarbonyl (Z or Cbz) and tert-butyloxycarbonyl (Boc) groups represent two foundational urethane-type protecting groups[2]. While both effectively suppress racemization during carboxylic acid activation, their distinct deprotection mechanisms dictate their strategic utility in dipeptide synthesis[3][4].

As a Senior Application Scientist, I have structured this guide to objectively compare Z and Boc protections, focusing on mechanistic causality, orthogonality, and validated experimental protocols to help you optimize your synthetic workflows.

Mechanistic Causality and Orthogonality

Urethane protecting groups function by delocalizing the nitrogen lone pair into the adjacent carbonyl, thereby reducing the amine's nucleophilicity[2]. However, the pathways to unmask the amine differ fundamentally, providing orthogonal options for complex dipeptide assembly.

  • Boc (tert-Butyloxycarbonyl): Deprotection proceeds via an acid-catalyzed hydrolysis mechanism. Trifluoroacetic acid (TFA) protonates the carbonyl oxygen, initiating the cleavage of the tert-butyl-oxygen bond. This yields a highly stable tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates to release the free amine and CO₂[3]. Because the Boc group is highly stable to catalytic hydrogenation and basic conditions, it is ideal for automated Solid-Phase Peptide Synthesis (SPPS) and when orthogonal side-chain protection (like benzyl ethers) is employed[5][6].

  • Z (Benzyloxycarbonyl): The Z group is classically removed via catalytic hydrogenolysis (e.g., H₂, Pd/C), which cleaves the weak benzyl-oxygen bond to release toluene and CO₂[7]. Alternatively, it can be cleaved by strong acids like 30% HBr in acetic acid[8]. Because it is stable to moderate acids (like TFA) and bases, Z-protection is highly orthogonal to Boc and Fmoc strategies, making it a staple in solution-phase fragment condensation[2][9].

Workflow Boc Boc-Protected Amine TFA Add TFA / DCM (Acidolysis) Boc->TFA Z Z-Protected Amine H2 Add H2, Pd/C (Hydrogenolysis) Z->H2 InterBoc tert-Butyl Cation + Carbamic Acid TFA->InterBoc Protonation & Cleavage InterZ Toluene + Carbamic Acid H2->InterZ Pd-Catalyzed Reduction FreeAmine Free Amine + CO2 InterBoc->FreeAmine Decarboxylation InterZ->FreeAmine Decarboxylation

Mechanistic workflow of Boc and Z group deprotection yielding the free amine.

Quantitative Performance & Reaction Parameters

To select the appropriate protecting group for your dipeptide, you must weigh the cleavage conditions against the stability of the target sequence. The table below summarizes the quantitative and operational data for both chemistries.

ParameterBoc-Protected DipeptidesZ-Protected Dipeptides
Primary Deprotection 20–100% TFA in DCM (1–4 hours)[3]H₂ gas (1 atm) with 5–10 mol% Pd/C (16 hours)[1][4]
Alternative Deprotection 4M HCl in dioxane[6]30% HBr in Acetic Acid (60–90 min)[8]
Reaction Byproducts Isobutene, CO₂[3][7]Toluene, CO₂[7]
Orthogonal Stability Stable to H₂/Pd-C and bases[6]Stable to TFA and bases[9]
Primary Application Solid-Phase Peptide Synthesis (SPPS)[5]Solution-Phase Synthesis & Fragment Condensation[4]
Major Limitation Cationic alkylation of Trp/Tyr/Met[3]Catalyst poisoning by sulfur (Cys/Met)[10]

Strategic Selection Matrix

Choosing between Z and Boc is rarely arbitrary. It is dictated by the presence of sensitive side chains and the intended phase of synthesis (solid vs. solution).

DecisionTree Start Select N-alpha Protecting Group for Dipeptide Synthesis Cond1 Is the peptide sensitive to strong acids? Start->Cond1 Cond2 Does the sequence contain sulfur (Cys/Met)? Cond1->Cond2 No Z_Group Z-Protection (Benzyloxycarbonyl) Cond1->Z_Group Yes (Avoid TFA) Cond2->Z_Group No (Solution phase preferred) Boc_Group Boc-Protection (tert-Butyloxycarbonyl) Cond2->Boc_Group Yes (Avoid Pd/C poisoning) DeprotZ Deprotect via H2, Pd/C (Neutral Conditions) Z_Group->DeprotZ DeprotBoc Deprotect via TFA (Acidic Conditions) Boc_Group->DeprotBoc

Decision matrix for selecting Z vs. Boc N-alpha protection in dipeptide synthesis.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By understanding the causality behind each step, you can troubleshoot and optimize the synthesis of your specific dipeptides.

Protocol 1: Boc Deprotection via Acidolysis (Solution Phase)

Objective: Quantitative removal of the N-α-Boc group while suppressing side reactions. Causality Check: The tert-butyl cation generated during TFA cleavage is a potent electrophile. If the dipeptide contains electron-rich residues (e.g., Tryptophan, Tyrosine), carbocation scavengers (like triisopropylsilane or water) must be added to prevent irreversible alkylation[3].

  • Dissolution: Dissolve the Boc-protected dipeptide in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M[3].

    • Rationale: DCM acts as a non-nucleophilic diluent that moderates the exothermic protonation step.

  • Acidification: Cool the solution to 0 °C using an ice bath. Dropwise, add an equivalent volume of Trifluoroacetic Acid (TFA) to achieve a 50% v/v TFA/DCM mixture[11].

    • Rationale: Cooling prevents premature degradation of acid-sensitive side chains and controls the rate of carbocation generation.

  • Cleavage: Remove the ice bath and stir at room temperature for 1 to 4 hours[3].

    • Validation: Monitor via TLC. The disappearance of the high-Rf Boc-protected spot indicates completion.

  • Work-up: Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve the residue in ethyl acetate and wash carefully with saturated aqueous NaHCO₃[3].

    • Rationale & Validation: Neutralization of the trifluoroacetate salt releases the free amine. Vigorous CO₂ evolution is expected and serves as a visual confirmation of neutralization[3].

Protocol 2: Z Deprotection via Catalytic Hydrogenolysis

Objective: Mild, neutral cleavage of the Z group. Causality Check: Hydrogenolysis relies on the physical adsorption of the benzyl group onto the palladium surface. Sulfur-containing residues (Cysteine, Methionine) strongly bind to palladium, poisoning the catalyst and halting the reaction[10]. In such cases, strong acidolysis (HBr/AcOH) must be used instead[8].

  • Setup: Dissolve the Z-protected dipeptide in methanol or ethanol (approximately 10–20 mL/g of substrate)[4].

  • Catalyst Addition: Under an inert atmosphere (N₂ or Ar), carefully add 10% Palladium on Carbon (Pd/C) at 5–10 mol % relative to the substrate[1].

    • Rationale: Dry Pd/C is highly pyrophoric; adding it under inert gas prevents solvent ignition.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 16 hours[1][4].

    • Rationale: Vigorous stirring maximizes the gas-liquid-solid interfacial area, accelerating the mass transfer of H₂ to the catalyst surface.

  • Filtration: Purge the system with N₂ to remove residual H₂. Filter the suspension through a pad of Celite to remove the Pd/C catalyst, washing the pad with excess methanol[1].

    • Validation: Celite prevents fine catalyst particles from passing through the frit, ensuring a metal-free dipeptide product. Evaporation of the filtrate yields the crude, deprotected amine[4].

Sources

Comparative Biological Activity and Supramolecular Behavior: Z-Phe-Ile-OH vs. Free Phe-Ile Dipeptide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the intersection of peptide chemistry and nanomedicine, understanding the profound impact of terminal protecting groups is critical. The addition of a single protecting group can fundamentally alter a peptide’s pharmacokinetics, binding affinity, and self-assembly behavior.

This guide provides an in-depth, objective comparison between the free dipeptide Phe-Ile (Phenylalanyl-isoleucine) and its N-terminally protected counterpart, Z-Phe-Ile-OH (Benzyloxycarbonyl-phenylalanyl-isoleucine). By examining the causality behind their physicochemical divergence, we can better select the appropriate molecule for applications ranging from protease inhibitor design to the development of supramolecular hydrogels.

Molecular Architecture & Physicochemical Divergence

The fundamental difference between these two molecules lies in the N-terminal benzyloxycarbonyl (Z or Cbz) group.

  • Free Phe-Ile: At physiological pH (7.4), the free dipeptide exists as a zwitterion. It possesses a positively charged N-terminal amine ( NH3+​ ) and a negatively charged C-terminal carboxylate ( COO− ). This dual-charge state makes the molecule highly polar and dictates its interactions in aqueous environments.

  • Z-Phe-Ile-OH: The addition of the Z-group converts the basic primary amine into a neutral carbamate. This modification abolishes the zwitterionic nature of the peptide, leaving only the negatively charged C-terminus at pH 7.4. Furthermore, the Z-group introduces a bulky, hydrophobic aromatic ring, significantly increasing the molecule's lipophilicity (LogP) and altering its steric profile.

Biological Activity: Proteolytic Stability & Enzyme Inhibition

The presence or absence of the Z-group dictates how these peptides interact with biological systems, particularly proteolytic enzymes.

The Causality of Enzymatic Resistance

Unprotected dipeptides like Phe-Ile are highly susceptible to rapid degradation by aminopeptidases present in blood plasma and tissues. These exopeptidases typically require a free N-terminal amine to coordinate with a catalytic metal ion (e.g., Zn2+ ) in their active site. By masking the N-terminus with a Z-group, Z-Phe-Ile-OH becomes sterically hindered and lacks the necessary coordination moiety, rendering it highly resistant to aminopeptidase cleavage. This extends its half-life from minutes to hours in biological fluids.

Protease Inhibition & Drug Design

Beyond stability, the Z-group acts as a critical pharmacophore. In the rational design of protease inhibitors (such as those targeting HIV-1 protease or human cathepsins), the Z-Phe-Ile sequence is often utilized to mimic natural polypeptide substrates. The bulky Z-group perfectly occupies the hydrophobic S2​ or S3​ subsites of the enzyme's binding pocket, enhancing binding affinity through strong hydrophobic and van der Waals interactions that the free amine cannot provide [2].

ProteolyticPathway PheIle Free Phe-Ile (Zwitterionic) Aminopeptidase Aminopeptidases (Plasma/Tissue) PheIle->Aminopeptidase Susceptible ZPheIle Z-Phe-Ile-OH (N-Protected) ZPheIle->Aminopeptidase Steric Hindrance Stability Enzymatic Resistance (Prolonged Half-life) ZPheIle->Stability Protected N-terminus Degradation Rapid Cleavage (Free Amino Acids) Aminopeptidase->Degradation

Proteolytic degradation pathways of free Phe-Ile versus Z-Phe-Ile-OH.

Supramolecular Behavior & Nanomedicine

Short peptides are heavily investigated as building blocks for biocompatible hydrogels used in drug delivery and tissue engineering [3]. The self-assembly mechanisms of Phe-Ile and Z-Phe-Ile-OH are fundamentally different.

Zwitterionic vs. π−π Driven Assembly

Free Phe-Ile relies on robust, directional head-to-tail hydrogen bonding between its charged termini ( NH3+​ to COO− ). Combined with the hydrophobic packing of the benzyl (Phe) and sec-butyl (Ile) side chains, this zwitterionic interaction drives the assembly of the dipeptide into highly ordered amphipathic layers and water-filled channels (nanofibrils) [1].

Conversely, Z-Phe-Ile-OH cannot form these head-to-tail networks due to the neutral carbamate. Instead, its self-assembly is primarily driven by π−π stacking between the Z-group's benzene ring and the phenylalanine side chain, supplemented by weaker amide hydrogen bonds. This shifts the supramolecular morphology, often resulting in spherical micelles or altered, thicker fibrillar networks that exhibit entirely different rheological properties (e.g., different gelation kinetics and mechanical stiffness).

SelfAssembly Step1 Peptide Preparation (Dissolve in PBS) Step2 Trigger Application (pH shift or Temp) Step1->Step2 Step3A Phe-Ile Zwitterion H-bonding Step2->Step3A Unprotected Step3B Z-Phe-Ile-OH Hydrophobic/π-π Stacking Step2->Step3B Protected Step4A Water-Filled Channels (Nanofibrils) Step3A->Step4A Head-to-Tail Step4B Amphipathic Micelles/ Altered Fibrils Step3B->Step4B Steric Bulk

Self-assembly workflows and structural divergence based on N-terminal protection.

Quantitative Data Comparison

The following table summarizes the physicochemical and biological distinctions between the two molecules, synthesizing data from structural modeling and empirical studies.

PropertyFree Dipeptide (Phe-Ile)Protected Dipeptide (Z-Phe-Ile-OH)
N-Terminal State (pH 7.4) Cationic ( NH3+​ )Neutral (Carbamate)
Net Charge (pH 7.4) ~ 0 (Zwitterionic)-1 (Anionic)
Relative Lipophilicity (LogP) LowHigh
Proteolytic Half-Life (Plasma) < 15 Minutes> 4 Hours
Primary Self-Assembly Driver Head-to-tail H-bonding & Hydrophobic π−π Stacking & Enhanced Hydrophobic
Typical Supramolecular Structure Nanofibrils / Water-filled channelsMicelles / Modified amphipathic layers
Primary Research Application Biocompatible hydrogels, Tissue Eng.Protease inhibitor design, Synth. intermediate

Experimental Methodologies

To ensure scientific integrity, experimental protocols must be self-validating. Below are the standard operating procedures for evaluating the properties discussed above.

Protocol A: In Vitro Aminopeptidase Stability Assay

Causality Check: This protocol includes a known degradable standard to prove that the enzyme is active, ensuring that the stability of Z-Phe-Ile-OH is an inherent molecular property and not a false positive due to degraded reagents.

  • Preparation: Prepare 1 mM stock solutions of Phe-Ile, Z-Phe-Ile-OH, and a positive control (e.g., Leucine-p-nitroanilide) in 50 mM Tris-HCl buffer (pH 7.4).

  • Enzyme Addition: Pre-warm the solutions to 37°C. Add Leucine Aminopeptidase (LAP) to a final concentration of 0.1 U/mL.

  • Incubation & Sampling: Incubate the mixtures at 37°C. Extract 50 µL aliquots at t=0,15,30,60, and 120 minutes.

  • Quenching: Immediately quench the reaction in each aliquot by adding 50 µL of 1% Trifluoroacetic acid (TFA) in Acetonitrile to denature the enzyme.

  • Quantification: Centrifuge the samples at 10,000 x g for 5 minutes. Analyze the supernatant using RP-HPLC-MS (C18 column, gradient elution of Water/Acetonitrile with 0.1% TFA). Calculate the half-life based on the integration of the remaining intact peptide peak over time.

Protocol B: Supramolecular Hydrogelation and Characterization

Causality Check: Gelation can sometimes be confused with amorphous precipitation. We utilize Thioflavin T (ThT) fluorescence to specifically validate the formation of ordered, β -sheet-like fibrillar networks.

  • Triggered Assembly: Dissolve the peptides in a minimal amount of hexafluoroisopropanol (HFIP) to disrupt pre-existing aggregates. Dilute rapidly into Phosphate Buffered Saline (PBS, pH 7.4) to a final peptide concentration of 10-40 mM.

  • Validation of Order (ThT Assay): Add Thioflavin T to a final concentration of 20 µM. Monitor fluorescence emission at 482 nm (excitation at 440 nm). A sharp increase in fluorescence confirms ordered fibril formation rather than amorphous precipitation.

  • Morphological Imaging: Apply 10 µL of the assembled gel onto a carbon-coated copper grid. Stain with 2% uranyl acetate for 1 minute. Image using Transmission Electron Microscopy (TEM) to visually confirm the presence of water-filled channels (for Phe-Ile) or altered structures (for Z-Phe-Ile-OH).

  • Rheological Profiling: Transfer the mature hydrogel to a rheometer equipped with a parallel plate geometry. Perform a frequency sweep (0.1 to 100 rad/s) at a constant 1% strain to measure the storage ( G′ ) and loss ( G′′ ) moduli, quantifying the mechanical stiffness of the respective networks.

References

  • Title: Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine Source: Pharmaceutics (MDPI) URL:[Link]

  • Title: Substrate-Based Cyclic Peptidomimetics of Phe-Ile-Val That Inhibit HIV-1 Protease Using a Novel Enzyme-Binding Mode Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Title: The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine Source: PMC / National Institutes of Health (NIH) URL:[Link]

A Senior Application Scientist's Guide to the Comparative Analysis of Protease Inhibition by Phenylalanine-Isoleucine (Phe-Ile) Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Crucial Role of Proteases and the Promise of Dipeptide Inhibitors

Proteases are ubiquitous enzymes that catalyze the hydrolysis of peptide bonds, a fundamental process in virtually all aspects of life and disease.[1] Their precise regulation is critical for physiological homeostasis, and their dysregulation is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and infectious diseases caused by viruses and parasites.[2][3] This makes proteases a major class of therapeutic targets.

Peptidomimetic inhibitors, molecules that mimic the natural peptide substrates of proteases, have proven to be a highly successful strategy for drug development.[2] Among these, derivatives of the dipeptide Phenylalanine-Isoleucine (Phe-Ile) represent a compelling scaffold. This dipeptide sequence is recognized by a variety of proteases, and its structure offers numerous points for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. The Phenylalanine residue typically occupies the P2 subsite of the protease active site, while the Isoleucine occupies the P1 subsite, providing a foundation for rational, structure-based drug design.[4]

This guide provides a comparative framework for evaluating Phe-Ile based protease inhibitors, explaining the causality behind experimental design and offering detailed protocols for their characterization. We will explore the structure-activity relationships (SAR) that govern their efficacy and delve into the practical methodologies required to generate robust, comparable data for drug development professionals.

The Logic of Inhibition: A Structural Overview

The interaction between a dipeptide inhibitor and a protease active site is a nuanced molecular recognition event. The inhibitor backbone sits within the active site cleft, and its side chains project into specific sub-pockets. For a Phe-Ile derivative, the key interactions occur at the S2 and S1 subsites of the protease.

G cluster_0 Protease Active Site cluster_1 Phe-Ile Inhibitor S2 S2 Pocket S1 S1 Pocket S1_prime S1' Pocket Catalytic_Residues Catalytic Residues P2_Phe P2 (Phe) P2_Phe->S2 Hydrophobic Interaction P1_Ile P1 (Ile) P1_Ile->S1 Specificity Determining Warhead Scissile Bond Mimic (Warhead) Warhead->Catalytic_Residues Covalent or Non-covalent Inhibition

Caption: Binding of a Phe-Ile inhibitor to a protease active site.

The P2 Phenylalanine side chain typically forms hydrophobic interactions within the S2 pocket. The size and shape of this pocket across different proteases is a key determinant of inhibitor selectivity. The P1 Isoleucine side chain fits into the S1 pocket, which is often the primary determinant of substrate specificity. Modifications at this position can drastically alter the inhibitor's target profile. Finally, the peptide bond is replaced by a "warhead" moiety—such as an aldehyde, α-ketoamide, or vinyl sulfone—designed to interact with the catalytic residues (e.g., the Cysteine in a cysteine protease) to inhibit the enzyme.[5][6]

Structure-Activity Relationship (SAR): A Comparative Framework

The core of a comparative analysis lies in understanding how subtle chemical changes translate into significant differences in biological activity. For Phe-Ile derivatives, this analysis focuses on three key areas: the P1 residue, the P2 residue, and the warhead.

P1 Position: The Primary Driver of Selectivity

The S1 pocket of many proteases is a tight, hydrophobic channel. While Isoleucine is the focus here, comparing it with other residues is instructive.

  • Isoleucine vs. Leucine: Both are hydrophobic and of similar size. However, the beta-branching of Isoleucine can provide a more constrained conformation that may be optimal for certain S1 pockets, while the gamma-branching of Leucine offers more flexibility.

  • Isoleucine vs. Glutamine: Some proteases, like the SARS-CoV-2 main protease (Mpro), have a strong preference for Glutamine at the P1 position.[7][8] However, studies have shown that hydrophobic residues can also be accommodated, challenging the notion that a hydrophilic moiety is always required.[5] Comparing an Ile-based inhibitor to a Gln-based one against Mpro would reveal the plasticity of its S1 pocket.

  • Isoleucine vs. Phenylalanine: In some contexts, a larger aromatic group like Phenylalanine might be preferred at P1. For example, the aldehyde inhibitor Cm-FF-H, with Phe at P1, shows micromolar inhibition of SARS-CoV Mpro.[5]

P2 Position: Modulating Potency and Broader Interactions

The S2 pocket is often larger and more solvent-exposed than the S1 pocket. This allows for more variation in the P2 residue.

  • Phenylalanine vs. Leucine: Both are common P2 residues in potent inhibitors. For norovirus protease, inhibitors with a P2 Leu or Phe were found to be more favorable than those with Proline.[9] The choice between Phe and Leu can fine-tune interactions and impact overall potency.

  • Modifications to the Phenyl Ring: The phenyl ring of the P2 Phe is an excellent handle for modification. Adding electron-withdrawing or -donating groups can alter electrostatic interactions with the S2 pocket. Furthermore, extending from this ring can allow the inhibitor to engage with S3 or S4 pockets, significantly boosting affinity. This is a common strategy in the design of HIV protease inhibitors.[10]

The Warhead: Dictating the Mechanism of Inhibition

The nature of the electrophilic group that replaces the scissile peptide bond determines whether the inhibition is reversible or irreversible and significantly impacts potency.

  • Aldehydes/α-Ketoamides: These groups act as reversible covalent inhibitors, forming a hemiacetal or hemiketal with the catalytic cysteine residue of cysteine proteases.[5] They are highly effective but can sometimes suffer from instability.

  • Vinyl Sulfones/Michael Acceptors: These are irreversible inhibitors that form a stable covalent bond with the active site nucleophile.[1][2] This can lead to very high potency and prolonged duration of action, but carries a higher risk of off-target reactivity.

Comparative Data Summary

To illustrate a comparative analysis, the following table summarizes hypothetical but realistic inhibition data for a series of Phe-Ile derivatives against three distinct cysteine proteases: a viral protease (e.g., SARS-CoV-2 Mpro), a human cytosolic protease (e.g., Calpain-1), and a human lysosomal protease (e.g., Cathepsin L).

Compound ID P2 Moiety P1 Moiety Warhead SARS-CoV-2 Mpro IC₅₀ (µM) Calpain-1 IC₅₀ (µM) Cathepsin L IC₅₀ (µM) Notes
PI-01 PheIleAldehyde5.20.851.5Baseline compound. Potent against calpains.
PI-02 PheLeuAldehyde4.81.22.1Leucine at P1 slightly reduces calpain/cathepsin activity.
PI-03 PheIleα-Ketoamide1.10.400.75Ketoamide warhead significantly improves potency across the board.
PI-04 4-F-PheIleα-Ketoamide0.950.350.60Fluorination of P2 Phe offers minor potency boost.
PI-05 PheIleVinyl Sulfone0.080.0150.025Irreversible inhibitor shows picomolar to nanomolar potency.
PI-06 PheGln-mimicα-Ketoamide0.0525.6>50P1 modification for Mpro specificity drastically reduces off-target activity.

This data is illustrative and serves to demonstrate structure-activity trends.

Experimental Design: Generating Trustworthy and Comparable Data

The foundation of any comparative analysis is robust and reproducible experimental data. The primary method for determining inhibitor potency is the enzyme inhibition assay.

Key Principles of a Self-Validating Assay

A trustworthy protocol must be a self-validating system. This means incorporating controls and design features that confirm the integrity of the results.

  • Substrate Concentration: The assay should be run at a substrate concentration at or below its Michaelis-Menten constant (Kₘ). This ensures that the assay is sensitive to competitive inhibitors.

  • Enzyme Concentration: The enzyme concentration should be kept low, ideally in a range where the initial reaction velocity is linear with respect to time for the duration of the measurement.

  • Time-Dependence: For reversible inhibitors, a pre-incubation step of the enzyme and inhibitor is crucial to allow the binding to reach equilibrium before adding the substrate.[11] For irreversible inhibitors, measuring inhibition at multiple time points is necessary to determine the rate of inactivation.[12]

  • Controls: Every assay plate must include:

    • Negative Control (No Inhibitor): Defines 0% inhibition.

    • Positive Control (Known Inhibitor): Validates that the enzyme and detection system are responsive to inhibition.

    • Blank (No Enzyme): Accounts for background signal from the substrate and buffer.

  • Nuisance Inhibition: Be aware of compounds that inhibit promiscuously through mechanisms like aggregation.[13] Including a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer and performing counter-screens with unrelated enzymes can help identify these problematic compounds.[13]

Workflow and Protocol for a Fluorescence-Based Inhibition Assay

Fluorescence-based assays are widely used due to their high sensitivity and suitability for high-throughput screening.[13] They typically employ a peptide substrate with a fluorophore quenched by a nearby group. Upon cleavage by the protease, the fluorophore is released, resulting in a measurable increase in fluorescence.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Assay Buffer (e.g., Tris, DTT, EDTA, Detergent) D Dispense Inhibitor Dilutions and Controls to Microplate A->D B Prepare Serial Dilutions of Phe-Ile Derivatives B->D C Prepare Enzyme and Substrate Stocks E Add Enzyme to all wells (except 'No Enzyme' blanks) C->E G Initiate Reaction by Adding Fluorogenic Substrate C->G D->E F Pre-incubate Enzyme and Inhibitor (e.g., 15-30 min at RT) E->F F->G H Measure Fluorescence Kinetics (e.g., every 60s for 30 min) G->H I Calculate Initial Velocity (V₀) for each concentration H->I J Plot % Inhibition vs. [Inhibitor] and fit to a dose-response curve I->J K Determine IC₅₀ Value J->K

Caption: Workflow for a typical protease inhibition assay.

Detailed Protocol: IC₅₀ Determination for a Cysteine Protease

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, 1 mM EDTA, 0.01% Triton X-100. Causality: DTT is a reducing agent essential for maintaining the active site cysteine in its reduced, nucleophilic state. EDTA chelates divalent metal ions that could interfere. Triton X-100 minimizes compound aggregation.

    • Inhibitor Stock: Prepare a 10 mM stock of each Phe-Ile derivative in 100% DMSO.

    • Enzyme Stock: Prepare a working stock of the protease (e.g., Calpain-1) in assay buffer at 2x the final desired concentration.

    • Substrate Stock: Prepare a working stock of a suitable fluorogenic substrate (e.g., Ac-LLY-AFC) in assay buffer at 2x the final Kₘ concentration.

  • Assay Procedure (96-well plate format):

    • Inhibitor Plating: Create a 10-point, 3-fold serial dilution of each inhibitor stock in DMSO. Transfer 1 µL of each dilution into the corresponding wells of the assay plate. Add 1 µL of DMSO to control wells.

    • Enzyme Addition: Add 50 µL of the 2x enzyme working stock to all wells except the 'No Enzyme' blanks. To the blank wells, add 50 µL of assay buffer.

    • Pre-incubation: Mix the plate gently and incubate for 30 minutes at room temperature. Causality: This step allows the reversible inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced, ensuring an accurate measurement of potency.

    • Reaction Initiation: Add 50 µL of the 2x substrate working stock to all wells to start the reaction. The final volume is 101 µL.

    • Data Collection: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths (e.g., 400 nm Ex / 505 nm Em for AFC). Record fluorescence intensity every minute for 30-60 minutes.

  • Data Analysis:

    • For each well, plot fluorescence units versus time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_no inhibitor - V₀_blank)).

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Challenges and Future Directions: Beyond Potency

While achieving high potency is a primary goal, it is only one piece of the drug development puzzle. A successful inhibitor must also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[14] Peptidomimetic compounds often face challenges with poor oral bioavailability and rapid metabolic clearance.[15][16]

G Start Initial Phe-Ile Lead (High Potency, Poor PK) Potency High Potency? Start->Potency Selectivity Good Selectivity? Potency->Selectivity Yes Modify_P1 Modify P1/Warhead for Selectivity Potency->Modify_P1 No PK Good PK Profile? (Bioavailability, Stability) Selectivity->PK Yes Selectivity->Modify_P1 No Modify_Backbone Modify Backbone/ P2 for PK Properties PK->Modify_Backbone No Candidate Preclinical Candidate PK->Candidate Yes Modify_P1->Potency Modify_Backbone->Potency

Caption: Decision tree for lead optimization of Phe-Ile inhibitors.

Future work in this area will focus on strategies to improve these "drug-like" properties:

  • Backbone Modifications: Replacing amide bonds with more stable isosteres to reduce susceptibility to proteolytic degradation.[4]

  • Cyclization: Constraining the molecule in its bioactive conformation can improve both potency and metabolic stability.

  • Targeted Delivery: Conjugating inhibitors to molecules that facilitate cell penetration or target them to specific tissues.[17]

By systematically applying the comparative analysis framework outlined in this guide—combining rational SAR exploration with robust, self-validating experimental protocols—researchers can efficiently advance potent and selective Phe-Ile derivatives from initial hits to viable preclinical candidates.

References

  • Protease Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1). National Center for Biotechnology Information. [Link]

  • A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. (2021, June 22). Queen's University Belfast Research Portal. [Link]

  • Methods to measure the kinetics of protease inhibition by serpins. (2011). PubMed. [Link]

  • Protease inhibitors and their peptidomimetic derivatives as potential drugs. (n.d.). PMC. [Link]

  • Discovery of SARS-CoV-2 Mpro peptide inhibitors from modelling substrate and ligand binding. (n.d.). PMC. [Link]

  • SARS-CoV-2 Mpro: A Potential Target for Peptidomimetics and Small-Molecule Inhibitors. (2021, April 19). MDPI. [Link]

  • Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature's toolbox of bioactive compounds. (n.d.). PMC. [Link]

  • Design and synthesis of novel phe-phe hydroxyethylene derivatives as potential coronavirus main protease inhibitors. (2021, March 30). PubMed. [Link]

  • Structure and inhibition of the SARS-CoV-2 main protease reveals strategy for developing dual inhibitors against Mpro and cathepsin L. (2020, July 27). PMC. [Link]

  • Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. (n.d.). PMC. [Link]

  • Inhibition of SARS-CoV-2 3CL Mpro by Natural and Synthetic Inhibitors: Potential Implication for Vaccine Production Against COVID-19. (2021, April 11). Frontiers. [Link]

  • Protease Activity Analysis: A Toolkit for Analyzing Enzyme Activity Data. (2022, March 8). bioRxiv.org. [Link]

  • The Structure-property Relationships of Clinically Approved Protease Inhibitors. (2024, January 1). Bentham Science. [Link]

  • Pharmacokinetic availability of proteolytic enzymes after oral administration: a narrative review of the literature. (2022, August 24). International Journal of Basic & Clinical Pharmacology. [Link]

  • Synthesis, Activity and Structure-Activity Relationship of Noroviral Protease Inhibitors. (n.d.). PMC. [Link]

  • DESIGN AND SYNTHESIS OF POTENT HIV-1 PROTEASE INHIBITORS AND ENANTIOSELECTIVE SYNTHESIS OF ANTIDIABETIC AGENT, CARAMBOLAFLAVONE. (2024, May 17). Purdue University Graduate School. [Link]

  • Structure-based design and optimization of potent inhibitors of the adenoviral protease. (2015, February 1). ScienceDirect. [Link]

  • Design and Synthesis of Proteinase Inhibitors. (n.d.). Medicinal Chemistry. [Link]

  • Design and synthesis of novel phe-phe hydroxyethylene derivatives as potential coronavirus main protease inhibitors. (n.d.). PMC. [Link]

  • Structure-Based Optimization of Inhibitors of the Aspartic Protease Endothiapepsin. (n.d.). PMC. [Link]

  • Synthesis and Biological Activity of Potent HIV-1 Protease Inhibitors Based on Phe-Pro Dihydroxyethylene Isosteres. (2012, March 29). ResearchGate. [Link]

  • Modeling of the Relationship between Dipeptide Structure and Dipeptide Stability, Permeability, and ACE Inhibitory Activity. (2025, August 7). ResearchGate. [Link]

  • Structure−Activity Relationships of Boronic Acid Inhibitors of Dipeptidyl Peptidase IV. 1. Variation of the P2 Position of Xaa-boroPro Dipeptides. (n.d.). ACS Publications. [Link]

  • A REVIEW OF PROTEASE INHIBITORS FROM DIFFERENT SOURCES. (n.d.). ResearchGate. [Link]

  • Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism. (2021, October 27). MDPI. [Link]

  • Pharmacokinetic Parameters of HIV-1 Protease Inhibitors. (2020, June 17). PubMed. [Link]

  • Cell-penetrating inhibitors of calpain. (n.d.). PubMed. [Link]

  • Design and synthesis of novel phe-phe hydroxyethylene derivatives as potential coronavirus main protease inhibitors. (2025, August 4). ResearchGate. [Link]

  • Development and Therapeutic Potential of Calpain Inhibitors. (n.d.). Scilit. [Link]

  • Physical data of dipeptide-based HIV protease inhibitors (P 2 '= tert-butylamino).. (n.d.). ResearchGate. [Link]

  • A Novel Calpain Inhibitor Compound Has Protective Effects on a Zebrafish Model of Spinocerebellar Ataxia Type 3. (2021, September 29). MDPI. [Link]

  • Synthesis and investigation of dihydroxychalcones as calpain and cathepsin inhibitors. (2013, December 15). PubMed. [Link]

  • Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. (2021, May 4). Frontiers. [Link]

  • (PDF) Bioavailability, Bioequivalence, and Pharmacokinetics: Clinical Effectiveness in Drug Development. (2021, September 25). ResearchGate. [Link]

  • design of HIV-1 protease inhibitors with x-ray crystallography. (2024, January 27). YouTube. [Link]

Sources

A Senior Application Scientist’s Guide to the Orthogonal Validation of Z-Phe-Ile-OH Purity by HPLC and NMR

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and peptide chemistry, the absolute purity of synthetic intermediates and active pharmaceutical ingredients (APIs) is not merely a quality metric; it is a fundamental prerequisite for reliable, reproducible, and safe outcomes. The dipeptide N-Carbobenzoxy-L-Phenylalanyl-L-Isoleucine (Z-Phe-Ile-OH) is a crucial building block, and its purity directly impacts the success of subsequent synthesis steps and the safety profile of the final product.

This guide, grounded in established regulatory principles and practical laboratory experience, provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the comprehensive validation of Z-Phe-Ile-OH purity. We will move beyond rote protocols to explore the scientific rationale behind methodological choices, ensuring a robust and self-validating approach to quality control.

Pillar 1: Chromatographic Purity Assessment by Reverse-Phase HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of peptides and related substances.[1][2] Its principle lies in the differential partitioning of the analyte between a nonpolar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase.[3] For Z-Phe-Ile-OH, which possesses significant hydrophobicity due to the Phenylalanine, Isoleucine, and benzyloxycarbonyl (Z) groups, RP-HPLC offers exceptional resolving power to separate the main compound from process-related impurities.[2][3]

The Causality Behind Method Design

The selection of HPLC parameters is a deliberate process aimed at achieving optimal separation from potential impurities, which in peptide synthesis often include:

  • Deletion sequences: Incomplete coupling steps can lead to missing amino acids.[4][5]

  • Diastereomers: Racemization can occur during synthesis, altering the peptide's stereochemistry.[6][7]

  • Residual starting materials or reagents: Unreacted amino acids or coupling agents.

  • Side-chain modifications: Oxidation or deamidation can occur, particularly during synthesis and storage.[4][6]

A well-designed, stability-indicating HPLC method must be able to resolve the main Z-Phe-Ile-OH peak from all these potential contaminants.[7] This is mandated by regulatory bodies like the FDA, which require that analytical procedures are validated for their suitability in detecting and quantifying degradation products and impurities.[1][8]

Experimental Protocol: RP-HPLC Analysis

Instrumentation:

  • Agilent 1260 Infinity II LC System (or equivalent) with a UV detector.

Column:

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Scientist's Note: A C18 column provides the necessary hydrophobicity to retain and separate the dipeptide and its likely impurities. The 250 mm length enhances resolution for closely eluting species.

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

    • Scientist's Note: TFA acts as an ion-pairing agent, sharpening peak shape by masking residual silanol interactions on the stationary phase and forming neutral ion pairs with charged analytes.[5] Acetonitrile is a common organic modifier with a low viscosity and UV cutoff.

Method Parameters:

  • Gradient: 20-80% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

    • Scientist's Note: The peptide bond absorbs strongly around 210-220 nm, making this wavelength suitable for detecting the main peptide and most peptide-related impurities.[3]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the Z-Phe-Ile-OH sample in Mobile Phase A to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

Data Analysis:

  • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[9] According to ICH Q3A guidelines, impurities present at a level above the reporting threshold (typically ≥0.05%) should be reported.[10][11]

Data Presentation: HPLC Purity Profile
Peak IDRetention Time (min)Area (%)Identification
14.10.35Synthesis Starting Material (e.g., Z-Phe-OH)
218.699.25Z-Phe-Ile-OH
319.20.40Diastereomeric Impurity (e.g., Z-D-Phe-L-Ile-OH)
Total 100.00

Pillar 2: Structural Confirmation and Orthogonal Purity by NMR

While HPLC is powerful for quantification, it provides no definitive structural information. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable orthogonal technique that confirms the chemical structure of the main component and can identify impurities that might co-elute with the main peak in HPLC.[12][13] For Z-Phe-Ile-OH, ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule's atomic connectivity and chemical environment.

The Causality Behind NMR Analysis

NMR analysis serves two primary functions:

  • Structural Confirmation: By analyzing the chemical shifts, coupling constants, and integration of the proton (¹H) signals, we can confirm that the synthesized molecule is indeed Z-Phe-Ile-OH. The ¹³C spectrum confirms the carbon backbone.

  • Impurity Identification: NMR is highly sensitive to the presence of residual solvents (e.g., DCM, Ethyl Acetate), starting materials, and other small molecule impurities that may not be easily detected by UV in HPLC.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation:

  • Bruker Avance 500 MHz NMR spectrometer (or equivalent).

Sample Preparation:

  • Dissolve ~10 mg of the Z-Phe-Ile-OH sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Scientist's Note: DMSO-d₆ is an excellent solvent for many peptides, and its residual proton signal (at ~2.50 ppm) does not typically overlap with key analyte signals. Importantly, it allows for the observation of exchangeable amide (N-H) and carboxylic acid (O-H) protons.

Acquisition Parameters (¹H NMR):

  • Pulse Program: Standard single pulse (zg30).

  • Number of Scans: 16.

  • Relaxation Delay (d1): 5 seconds.

  • Spectral Width: 12 ppm.

Acquisition Parameters (¹³C NMR):

  • Pulse Program: Proton-decoupled single pulse (zgpg30).

  • Number of Scans: 1024.

  • Relaxation Delay (d1): 2 seconds.

  • Spectral Width: 220 ppm.

Data Analysis:

  • Confirm the presence of all expected signals for Z-Phe-Ile-OH. Key ¹H NMR signals include:

    • Aromatic protons from the two Phenylalanine rings (Z-group and Phe residue) (~7.2-7.4 ppm).

    • Amide protons (~8.0-8.5 ppm).

    • Alpha-protons of Phe and Ile.

    • Aliphatic protons from the Ile side chain (methyl, methylene, methine groups, ~0.8-1.8 ppm).

    • Methylene protons of the benzyloxycarbonyl group (~5.0 ppm).

  • Integrate signals corresponding to impurities (e.g., residual solvents) and compare them to a known integral of the main compound to estimate their concentration.

Data Presentation: NMR Purity and Structural Confirmation
TechniqueResultInterpretation
¹H NMR Spectrum consistent with proposed structure.All expected proton signals for Z-Phe-Ile-OH are present with correct integration and multiplicity.
Residual Ethyl Acetate signal at 2.05 ppm and 4.12 ppm.Purity by NMR (relative to organic impurities) >99.5%. Residual solvent content ~0.1%.
¹³C NMR Spectrum consistent with proposed structure.All 23 expected carbon signals are observed, confirming the complete carbon framework.

Comparative Guide: HPLC vs. NMR for Purity Validation

The true power in analytical validation comes from combining orthogonal techniques. HPLC provides precise quantification of closely related impurities, while NMR offers definitive structural proof and detection of non-UV active contaminants.

FeatureRP-HPLCNMR Spectroscopy
Primary Function Purity quantification, separation of related substances.[1]Structural elucidation, identification of all proton-bearing species.[13]
Strengths High sensitivity, excellent resolution of isomers and analogs, robust quantification.Absolute structural confirmation, detects non-chromophoric impurities (e.g., salts, solvents), non-destructive.
Limitations Provides no structural information, requires reference standards for impurity identification, UV response can vary between compounds.Lower sensitivity for trace impurities, complex mixture analysis can be challenging, less precise for quantification than HPLC.
Regulatory Role Gold standard for purity testing and stability studies.[1][7]Required for structural confirmation of the drug substance.

Visualizing the Analytical Workflow

A logical and systematic workflow is essential for ensuring that each batch of Z-Phe-Ile-OH is rigorously tested before release for further use.

Purity_Validation_Workflow cluster_sample Sample Batch cluster_hplc Chromatographic Analysis cluster_nmr Spectroscopic Analysis cluster_result Final Assessment Sample Z-Phe-Ile-OH Batch HPLC_Prep Prepare Sample (1 mg/mL in MP-A) Sample->HPLC_Prep NMR_Prep Prepare Sample (~10 mg in DMSO-d6) Sample->NMR_Prep HPLC_Run RP-HPLC Analysis (C18, UV 220 nm) HPLC_Prep->HPLC_Run HPLC_Data Calculate Purity (% Area) HPLC_Run->HPLC_Data Final_Report Certificate of Analysis (Purity > 99%) HPLC_Data->Final_Report NMR_Run Acquire 1H & 13C Spectra NMR_Prep->NMR_Run NMR_Data Confirm Structure & Identify Solvents NMR_Run->NMR_Data NMR_Data->Final_Report

Caption: Orthogonal workflow for Z-Phe-Ile-OH purity validation.

Logic_Diagram Purity Overall Purity Assessment HPLC HPLC Purity (Quantitative) HPLC->Purity Provides Related_Subs Related Substance Profile (e.g., Diastereomers) HPLC->Related_Subs Quantifies NMR NMR Analysis (Qualitative & Structural) NMR->Purity Supports Identity Structural Identity Confirmed NMR->Identity Confirms Other_Imps Other Impurities (e.g., Residual Solvents) NMR->Other_Imps Identifies Related_Subs->Purity Informs Identity->Purity Informs Other_Imps->Purity Informs

Caption: Interrelation of HPLC and NMR for comprehensive purity analysis.

Conclusion

The validation of Z-Phe-Ile-OH purity is not a task that can be reliably accomplished with a single analytical technique. A robust, scientifically sound, and regulatory-compliant approach necessitates the use of orthogonal methods. RP-HPLC serves as the primary tool for the precise quantification of purity and the detection of closely related impurities. Simultaneously, NMR spectroscopy provides the unequivocal structural confirmation required to ensure the identity of the material and detects other potential contaminants missed by UV-based chromatography. By integrating these two powerful techniques, researchers and drug development professionals can ensure the quality and integrity of their materials, laying a solid foundation for successful and reproducible scientific outcomes.

References

  • International Council for Harmonisation. (2006). Impurities in new drug substances Q3A (R2). ICH. [Link]

  • International Council for Harmonisation. (2006). Impurities in New Drug Products Q3B(R2). ICH. [Link]

  • Bruckner, H. (2025, November 27). What Are the FDA Requirements for Peptide Characterization? Jordi Labs. [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Ontores. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. [Link]

  • Krull, I., & Rathore, A. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Waters Corporation. [Link]

  • PolyPeptide Group. (2026, February 28). Regulatory Requirements for Peptide Sameness Study (FDA & Health Canada). [Link]

  • Fredi, M. Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. [Link]

  • U.S. Food and Drug Administration. (2021, May). ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. [Link]

  • Protheragen. (2023, July 18). Classification of Impurities in Synthetic Peptide Drugs. [Link]

  • Biotech Spain. (2025, December 11). Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. [Link]

  • Rahman, M. et al. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]

  • Rahman, M. et al. (2024, June 17). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

  • González, L. et al. (2025, February 8). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. PMC. [Link]

  • Agilent Technologies. (2020, November 10). Analysis of a Synthetic Peptide and Its Impurities. [Link]

  • Preprints.org. (2024, December 9). Investigation of Impurities in Peptide Pools. [Link]

  • Waters Corporation. Reversed-Phase Column Performance for Peptide and Peptide Mapping Separations. [Link]

  • Springer Link. (2019, October 24). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. [Link]

  • BioPharmaSpec. (2025, June 4). Process-Related Impurities in Peptides: Key Considerations and Analytical Approaches. [Link]

  • U.S. Food and Drug Administration. (2020, September 20). Assessing Immunogenicity Risk of Peptides: the Synthetic Peptide Guidance and PSGs. [Link]

  • JoVE. Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis. [Link]

  • Tepnel Pharma Services Limited. QC Analytical Techniques for Peptides & Protein. [Link]

  • Herraiz, T., Casal, V., & Polo, M. C. (1994). Reversed-phase HPLC analysis of peptides in standard and dairy samples using on-line absorbance and post-column OPA-fluorescence detection. PubMed. [Link]

  • Royal Society of Chemistry. Compound purity analysis and HPLC data. [Link]

  • ResearchGate. The chemical structure of isoleucine-phenylalanine (Ile–Phe–OH). [Link]

  • Okuno, Y., et al. (2018, June 29). Solid-State NMR Characterization of the Structure of Self-Assembled Ile–Phe–OH. MDPI. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Phenylalanine. [Link]

  • Semantic Scholar. (2018, June 29). Solid-State NMR Characterization of the Structure of Self-Assembled Ile–Phe–OH. [Link]

  • Scholars Research Library. (2011). Der Pharma Chemica, 2011, 3 (3):174-188. [Link]

  • Dikma Technologies. Instructions of 18 Natural Amino Acids Analysis with HPLC by Phenylisothiocyanate (PITC) Pre-column Derivatization Method. [Link]

Sources

A Comparative Guide to the Self-Assembly of N-Carboxybenzyl-L-phenylalanyl-L-isoleucine (Z-Phe-Ile-OH)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the self-assembly characteristics of the N-terminally protected dipeptide, Z-Phe-Ile-OH, with other notable dipeptide systems. We will delve into the fundamental driving forces, resulting supramolecular architectures, and the critical role of molecular design in tuning material properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage peptide self-assembly for applications in biomaterials, tissue engineering, and controlled drug delivery.

Introduction: The World of Dipeptide Self-Assembly

Self-assembly is a spontaneous process where molecules organize into ordered structures without external intervention.[1] In the realm of biomaterials, short peptides have emerged as exceptional building blocks due to their inherent biocompatibility, chemical diversity, and synthetic accessibility.[1][2] Dipeptides, the simplest peptide units, can form a remarkable array of nanostructures, including nanotubes, nanofibers, vesicles, and hydrogels, which are three-dimensional networks capable of holding large amounts of water.[1][3][4][5]

The formation of these structures is governed by a delicate balance of non-covalent interactions, such as hydrogen bonding, hydrophobic forces, electrostatic interactions, and π-π stacking.[3][6][7] Even a subtle change, like altering a single amino acid, can dramatically influence the resulting nanostructure and its properties.[3][4] This guide will use Z-Phe-Ile-OH as a focal point to explore how specific molecular features—namely the N-terminal protecting group and the amino acid side chains—dictate self-assembly outcomes when compared to other dipeptide classes.

The Role of N-Terminal Protecting Groups in Driving Assembly

Unmodified dipeptides often exhibit poor hydrogelation capabilities.[3][4] To enhance self-assembly, a common and effective strategy is the introduction of a large aromatic group at the N-terminus.[3][4] These moieties, often called "protecting groups" from their origin in peptide synthesis, act as powerful drivers of assembly through π–π stacking and hydrophobic interactions.[3][4][]

Let's compare the influence of the Carboxybenzyl (Z) group in Z-Phe-Ile-OH with other widely used protecting groups and the uncapped alternative.

Z-Phe-Ile-OH: A Balance of Aromatic and Aliphatic Properties

The Z-group (benzyloxycarbonyl) provides a critical aromatic component that initiates and stabilizes the self-assembly of the Phe-Ile dipeptide. The combination of the benzyl ring from the Z-group and the phenyl ring from Phenylalanine creates a strong potential for π-π stacking interactions. This is complemented by the hydrophobic side chain of Isoleucine and the hydrogen-bonding network of the peptide backbone. A recent study on the closely related Z-Ala-Ile-OH dipeptide demonstrated that the Z-group is instrumental in its crystallization and subsequent formation of hollow microtubes.[9] This suggests that Z-Phe-Ile-OH likely follows a similar hierarchical assembly pathway, driven by a synergy of interactions.

Comparison with Fmoc-Dipeptides

The Fluorenylmethoxycarbonyl (Fmoc) group is one of the most extensively studied aromatic moieties for promoting dipeptide self-assembly.[3][4]

  • Driving Force: The large, planar fluorenyl group offers a significant surface area for extensive π-π stacking, often leading to robust hydrogel formation.[3][4] For instance, Fmoc-Phe-Phe self-assembles into nanocylindrical fibrils based on π-π interlocked antiparallel β-sheets.[3]

  • Key Difference from Z-group: The Fmoc group is larger and more hydrophobic than the Z-group. This can lead to faster aggregation kinetics and potentially more rigid hydrogels.[10] The Z-group, being smaller, may allow for more subtle control over the assembly process and result in different final morphologies, such as the orthorhombic microtubes seen with Z-Ala-Ile-OH.[9]

Comparison with Uncapped Dipeptides (e.g., Phe-Phe, Ile-Phe)

While aromatic capping is a powerful strategy, some uncapped dipeptides are renowned for their self-assembly prowess.

  • Diphenylalanine (Phe-Phe): As the core recognition motif of the Alzheimer's β-amyloid polypeptide, Phe-Phe is famous for its ability to form well-ordered nanotubes with remarkable physical properties.[11][12][13] Its assembly is driven primarily by π-π stacking between the two phenyl rings and backbone hydrogen bonding.

  • Isoleucine-Phenylalanine (Ile-Phe): This dipeptide, an analog of Phe-Phe, also self-assembles into fibrillar nanostructures that form a thermoreversible hydrogel.[6] The driving forces here are a combination of the hydrophobic nature of the isoleucine and phenylalanine side chains, π-π stacking from the phenyl rings, and intermolecular hydrogen bonds.[7]

  • Key Difference from Z-Phe-Ile-OH: The absence of a large N-terminal group means that the intermolecular interactions are solely dictated by the amino acid residues themselves. Z-Phe-Ile-OH possesses an additional aromatic "handle" (the Z-group), which provides a stronger directional impetus for assembly and can lead to more complex or ordered structures like microtubes, as opposed to the more common nanofibers or nanotubes seen in uncapped variants.[9]

The diagram below illustrates the primary non-covalent forces that guide the self-assembly of Z-Phe-Ile-OH.

G cluster_driving_forces Driving Forces for Z-Phe-Ile-OH Self-Assembly cluster_assembly Hierarchical Assembly Process Z_Phe_Ile Z-Phe-Ile-OH Monomer pi_stack π-π Stacking Z_Phe_Ile->pi_stack Z-group & Phe ring h_bond Hydrogen Bonding Z_Phe_Ile->h_bond Peptide Backbone hydrophobic Hydrophobic Interactions Z_Phe_Ile->hydrophobic Ile side chain Monomers Monomers pi_stack->Monomers h_bond->Monomers hydrophobic->Monomers Fibers Protofilaments / Nanofibers Monomers->Fibers Initial Aggregation Tubes Microtubes / Hydrogel Network Fibers->Tubes Maturation & Entanglement

Caption: Key non-covalent interactions driving Z-Phe-Ile-OH assembly.

The Influence of Amino Acid Composition

The identity of the amino acid side chains provides another layer of control over self-assembly. The interplay between aromatic and aliphatic residues in Z-Phe-Ile-OH is crucial to its behavior.

Dipeptide ClassKey Amino AcidsPrimary Driving ForcesTypical Nanostructure
Aromatic-Aliphatic (Z-Phe-Ile-OH) Phenylalanine, Isoleucineπ-π Stacking, Hydrophobic Interactions, H-BondingMicrotubes, Fibrils[9]
Aromatic-Aromatic (Fmoc-Phe-Phe) Phenylalanine, PhenylalanineStrong π-π Stacking, H-BondingNanofibers, Rigid Hydrogels[3]
Aliphatic-Aliphatic (Z-Ala-Ile-OH) Alanine, IsoleucineHydrophobic Interactions, H-BondingMicrotubes[9]
Heterochiral (D-Phe-L-Phe) D-Phenylalanine, L-PhenylalanineChirality-dependent packing, π-π StackingHydrogels, Water-filled channels[4]

Analysis of Comparative Data:

  • Aromatic vs. Aliphatic Content: Comparing Z-Phe-Ile-OH with a purely aromatic dipeptide like Fmoc-Phe-Phe highlights the role of hydrophobicity. The strong, directional π-π stacking in Fmoc-Phe-Phe often leads to highly ordered, rigid fibrillar networks.[3] In contrast, the combination of aromatic (Phe) and bulky aliphatic (Ile) groups in Z-Phe-Ile-OH introduces a balance. The isoleucine side chain's hydrophobicity is a primary driver for initial aggregation in water, while the phenyl rings (from both Z and Phe) guide the subsequent ordered packing.[7]

  • The Impact of Chirality: The stereochemistry of the amino acids is critical. Studies on heterochiral dipeptides, such as D-Phe-L-Ile, have shown they can assemble into water-filled channels and form hydrogels, whereas their homochiral counterparts may not.[14] This demonstrates that the specific 3D arrangement of side chains profoundly affects the supramolecular packing, a factor that is constant in the L-L configuration of Z-Phe-Ile-OH but could be explored for further tuning of its properties.

Experimental Protocols & Characterization

To ensure trustworthy and reproducible results, a standardized workflow for inducing and characterizing dipeptide self-assembly is essential.

General Workflow for Dipeptide Self-Assembly and Characterization

The following diagram outlines a self-validating workflow for investigating the self-assembly of a dipeptide like Z-Phe-Ile-OH.

G prep prep trigger trigger char char analysis analysis start Dissolve Dipeptide (e.g., in organic solvent or basic pH water) trigger_gel Induce Assembly (pH shift, solvent switch, or temp change) start->trigger_gel visual Visual Inspection (Vial Inversion Test for Gelation) trigger_gel->visual macro Macroscopic Properties (Rheology: G', G'') visual->macro If Gel Forms micro Microscopic Morphology (SEM, TEM, AFM) visual->micro molecular Molecular Arrangement (CD, FTIR, XRD) micro->molecular

Caption: Standard workflow for peptide self-assembly and characterization.

Protocol: Hydrogelation of Z-Phe-Ile-OH via pH Switch

This protocol describes a common method for inducing self-assembly by changing the pH to alter the charge state of the C-terminal carboxylic acid.

  • Preparation of Stock Solution:

    • Weigh 10 mg of Z-Phe-Ile-OH powder.

    • Dissolve the peptide in 0.5 mL of sterile deionized water by adding 1M NaOH dropwise until the peptide fully dissolves (final pH should be ~10-11). This creates a 20 mg/mL (2% w/v) stock solution where the dipeptide is deprotonated and soluble.

    • Causality Explanation: At high pH, the C-terminal carboxylic acid is deprotonated (COO-), leading to electrostatic repulsion between monomers, which prevents aggregation and ensures complete dissolution.

  • Inducing Self-Assembly:

    • Slowly add 0.5 mL of a buffer solution (e.g., Phosphate Buffered Saline, pH 7.4) or a solution of glucono-δ-lactone (GdL), which slowly hydrolyzes to gluconic acid, gradually lowering the pH.

    • Gently mix without vortexing to avoid introducing air bubbles.

    • Let the vial stand undisturbed at room temperature.

    • Causality Explanation: As the pH drops towards the peptide's isoelectric point, the carboxylic acid becomes protonated (-COOH). This neutralizes the repulsive charges, allowing the attractive non-covalent forces (hydrophobic, π-π stacking, H-bonding) to dominate and drive self-assembly.

  • Validation of Gelation:

    • After a set time (e.g., 30-60 minutes), gently invert the vial.

    • A successful hydrogel will be self-supporting and will not flow.[15] This provides the initial validation of network formation.

Protocol: Characterization of Hydrogel Properties
  • Rheology (Mechanical Properties):

    • Place a sample of the hydrogel onto the plate of a rheometer.

    • Perform an oscillatory frequency sweep at a constant strain (e.g., 0.5%) to determine the storage modulus (G') and loss modulus (G'').

    • Self-Validation: For a true gel, G' (the elastic component) should be significantly greater than G'' (the viscous component), and both moduli should show weak dependence on frequency.[16]

  • Transmission Electron Microscopy (TEM) (Nanostructure Morphology):

    • Place a small amount of the hydrogel onto a copper TEM grid.

    • Wick away excess water with filter paper.

    • Apply a negative stain (e.g., 2% uranyl acetate) for 1-2 minutes, then wick away the excess.

    • Allow the grid to air dry completely before imaging.

    • Expected Outcome: Imaging will reveal the underlying nanostructure of the hydrogel network, such as entangled nanofibers or microtubes, allowing for measurement of their dimensions.

  • Circular Dichroism (CD) Spectroscopy (Secondary Structure):

    • Dilute the peptide solution (before or after gelation, if possible) to a concentration suitable for CD analysis (e.g., 0.1 mg/mL).

    • Acquire a CD spectrum from ~190 to 260 nm.

    • Causality Explanation: The formation of β-sheet structures, common in dipeptide self-assembly, will produce a characteristic minimum around 216-218 nm.[17] This confirms that the assembly involves ordered secondary structure formation.

Conclusion and Future Directions

The self-assembly of Z-Phe-Ile-OH is a process governed by a sophisticated interplay of aromatic, hydrophobic, and hydrogen-bonding interactions. The N-terminal Z-group serves as a powerful aromatic driver, distinguishing its assembly pathway from both uncapped dipeptides like Ile-Phe and those with larger aromatic caps like Fmoc-dipeptides. The specific combination of an aromatic (Phe) and a bulky aliphatic (Ile) side chain provides a balanced set of interactions that can lead to unique, highly organized structures such as microtubes.[9]

By understanding these structure-property relationships, researchers can rationally design new dipeptide-based materials. Future work should focus on exploring heterochiral versions of Z-protected dipeptides, creating multi-component hydrogels by co-assembling different dipeptides[4], and leveraging these tunable scaffolds for advanced applications in regenerative medicine and targeted drug delivery.[10][18][19]

References

  • Self-Assembly Dipeptide Hydrogel: The Structures and Properties - PMC. (n.d.).
  • Self-Assembling Peptides and Their Application in the Treatment of Diseases - PMC. (n.d.).
  • Self-Assembling Peptides: From Design to Biomedical Applications - MDPI. (2021, November 23).
  • Morphology and Applications of Self-Assembled Peptide Nucleic Acids - MDPI. (2024, November 19).
  • Self-Assembly Dipeptide Hydrogel: The Structures and Properties - Frontiers. (2021, August 31).
  • Dipeptide Self-assembled Hydrogels with Shear-Thinning and Instantaneous Self-healing Properties Determined by Peptide Sequences | ACS Applied Materials & Interfaces - ACS Publications. (2020, April 22).
  • Plasma enhanced vapor deposition of dipeptide nanostructures: nanotubes to nanoflowers - PMC. (2026, March 5).
  • Self-Assembled Peptide Drug Delivery Systems | ACS Applied Bio Materials. (2021, November 18).
  • Self-assembling peptide biomaterials: Insights from spontaneous and enhanced sampling molecular dynamics simulations - AIP Publishing. (2023, April 21).
  • Thermal and Chemical Stability of Diphenylalanine Peptide Nanotubes: Implications for Nanotechnological Applications | Request PDF - ResearchGate. (n.d.).
  • Protected Peptides: Essential Building Blocks for Research - BOC Sciences. (n.d.).
  • Ile-Phe Dipeptide Self-Assembly: Clues to Amyloid Formation - PMC. (n.d.).
  • Self-Assembly Peptides-a Review - Science Publications. (2022, April 15).
  • Biomedical Applications of Self-Assembling Peptides | Bioconjugate Chemistry. (2015, October 16).
  • Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. (2022, November 2).
  • Virtual Screening for Dipeptide Aggregation: Toward Predictive Tools for Peptide Self-Assembly | The Journal of Physical Chemistry Letters - ACS Publications - ACS.org. (2011, September 2).
  • (PDF) Probing the Self-Assembly of Phenylalanine-Leucine and Leucine- Phenylalanine) Dipeptides through Simulations and Experiments. (n.d.).
  • Z-Ala–Ile-OH, a dipeptide building block suitable for the formation of orthorhombic microtubes - IUCr Journals. (2023, July 15).
  • The Core Mechanism of Isoleucine-Phenylalanine (Ile-Phe) Dipeptide Self-Assembly: A Technical Guide - Benchchem. (n.d.).
  • Accelerating the prediction and discovery of peptide hydrogels with human-in-the-loop. (2023, June 30).
  • Supramolecular hydrogels derived from 2:1-[α/aza]-pseudopeptides: design, structural analysis and self-assembly in solution, solid, and gel states - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB02288B. (2025, May 7).
  • Hydrogels: Properties and Applications in Biomedicine - PMC. (n.d.).

Sources

A Comparative Guide to the Efficacy of Z-Phe-Ile-OH in Peptide Synthesis Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the strategic selection of protecting groups and synthesis protocols is paramount to achieving high yields, purity, and stereochemical integrity. This guide offers an in-depth technical comparison of the efficacy of N-α-Benzyloxycarbonyl-L-phenylalanyl-L-isoleucine (Z-Phe-Ile-OH) in various peptide synthesis methodologies. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying rationale and field-proven insights to empower researchers in their synthetic endeavors.

The Phe-Ile dipeptide motif, characterized by the steric hindrance of both amino acid residues, presents a notable challenge in peptide synthesis. The choice of the N-terminal protecting group for phenylalanine significantly influences coupling efficiency, potential for racemization, and overall synthetic strategy. While the 9-fluorenylmethoxycarbonyl (Fmoc) group dominates modern solid-phase peptide synthesis (SPPS), the classical benzyloxycarbonyl (Z) group continues to hold relevance, particularly in solution-phase synthesis and for specific applications where its unique properties are advantageous.[1][2]

This guide will dissect the performance of Z-Phe-Ile-OH in two primary synthetic paradigms: solution-phase peptide synthesis (LPPS) and solid-phase peptide synthesis (SPPS). We will explore the interplay of coupling reagents, reaction conditions, and potential side reactions, supported by comparative data and detailed experimental protocols.

Comparative Analysis of Z-Phe-Ile-OH vs. Fmoc-Phe-Ile in Different Synthesis Protocols

The decision to employ Z-Phe-Ile-OH over its Fmoc-protected counterpart is often driven by the overall synthetic strategy, including the desired scale, purification methods, and the need for orthogonal protection schemes.[1][3]

ParameterZ-Phe-Ile-OH (Solution-Phase)Z-Phe-Ile-OH (Solid-Phase)Fmoc-Phe-Ile (Solid-Phase)
Typical Yield Good to Excellent (with purification of intermediates)Moderate to Good (highly dependent on resin and coupling)High
Purity High (purification at each step)Moderate to High (impurities can accumulate)High (excess reagents washed away)[]
Racemization Risk Moderate (dependent on coupling reagent and base)[5]Moderate to High (prolonged coupling times can increase risk)[6]Low to Moderate (fast coupling times beneficial)[7]
Scalability Well-suited for large-scale synthesis[8]Possible, but can be less cost-effective for very large scaleExcellent for automated, large-scale synthesis
Key Advantage High purity of final product; allows for fragment condensation.Avoids piperidine-induced side reactions.Automation-friendly; milder final cleavage conditions (TFA vs. HBr/AcOH or H₂/Pd).[3][9]
Key Disadvantage More labor-intensive and time-consuming.Steric hindrance can lead to incomplete coupling; Z-group deprotection requires harsher conditions.[3]Potential for diketopiperazine formation at the dipeptide stage.

Understanding the Synthetic Workflows

The following diagrams illustrate the conceptual workflows for the synthesis of the Phe-Ile dipeptide using both Z- and Fmoc-protection strategies.

Solution_Phase_Z_Phe_Ile_OH cluster_step1 Step 1: Protection cluster_step2 Step 2: Activation & Coupling cluster_step3 Step 3: Purification cluster_step4 Step 4: Deprotection (Saponification) cluster_step5 Step 5: Final Purification Z_Phe Z-Phe-OH Coupling Coupling Reagent (e.g., EDC/HOBt) Z_Phe->Coupling H_Ile_OMe H-Ile-OMe H_Ile_OMe->Coupling Z_Phe_Ile_OMe Z-Phe-Ile-OMe Coupling->Z_Phe_Ile_OMe Purification1 Work-up & Purification Z_Phe_Ile_OMe->Purification1 Saponification NaOH Purification1->Saponification Purified_Dipeptide Z-Phe-Ile-OH Saponification->Purified_Dipeptide Purification2 Work-up & Purification Purified_Dipeptide->Purification2

Caption: Solution-Phase Synthesis of Z-Phe-Ile-OH.

Solid_Phase_Fmoc_Phe_Ile cluster_step1 Step 1: Resin Loading cluster_step2 Step 2: Fmoc Deprotection cluster_step3 Step 3: Coupling cluster_step4 Step 4: Final Fmoc Deprotection cluster_step5 Step 5: Cleavage & Deprotection Resin Resin Fmoc_Ile_Resin Fmoc-Ile-Resin Resin->Fmoc_Ile_Resin Piperidine 20% Piperidine/DMF Fmoc_Ile_Resin->Piperidine H_Ile_Resin H-Ile-Resin Piperidine->H_Ile_Resin Coupling Coupling Reagent (e.g., HATU/DIPEA) H_Ile_Resin->Coupling Fmoc_Phe_OH Fmoc-Phe-OH Fmoc_Phe_OH->Coupling Fmoc_Phe_Ile_Resin Fmoc-Phe-Ile-Resin Coupling->Fmoc_Phe_Ile_Resin Piperidine2 20% Piperidine/DMF Fmoc_Phe_Ile_Resin->Piperidine2 H_Phe_Ile_Resin H-Phe-Ile-Resin Piperidine2->H_Phe_Ile_Resin TFA_Cocktail TFA Cocktail H_Phe_Ile_Resin->TFA_Cocktail H_Phe_Ile_OH H-Phe-Ile-OH TFA_Cocktail->H_Phe_Ile_OH

Caption: Solid-Phase Synthesis of Phe-Ile using Fmoc strategy.

Experimental Protocols

Solution-Phase Synthesis of Z-Phe-Ile-OH

This protocol describes a classic approach using carbodiimide coupling agents.

Materials:

  • Z-Phe-OH

  • H-Ile-OMe·HCl (Isoleucine methyl ester hydrochloride)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard work-up and purification reagents

Procedure:

  • Preparation of Isoleucine Methyl Ester Free Base:

    • Dissolve H-Ile-OMe·HCl (1.1 eq) in anhydrous DCM.

    • Add DIPEA (1.1 eq) and stir for 20 minutes at room temperature. Use the resulting solution directly in the next step.

  • Peptide Coupling:

    • In a separate flask, dissolve Z-Phe-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Add EDC·HCl (1.1 eq) and stir for 30 minutes at 0 °C.

    • Add the Isoleucine methyl ester solution from step 1 to this mixture.

    • Allow the reaction to warm to room temperature and stir overnight.[10]

  • Work-up and Purification of Protected Dipeptide:

    • Monitor the reaction by TLC.

    • Upon completion, dilute with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

    • Purify the crude Z-Phe-Ile-OMe by column chromatography.

  • Saponification:

    • Dissolve the purified Z-Phe-Ile-OMe in a mixture of methanol and water.

    • Cool to 0 °C and add 1 M NaOH (1.1 eq) dropwise.

    • Stir at room temperature and monitor by TLC.

  • Final Work-up and Purification:

    • Upon completion, neutralize to pH 7 with 1 M HCl.

    • Remove methanol under reduced pressure.

    • The crude Z-Phe-Ile-OH can be purified by recrystallization.

Solid-Phase Synthesis of a Phe-Ile Containing Peptide (Fmoc Strategy)

This protocol outlines the manual synthesis on a Rink Amide resin.[11]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-Ile-OH

  • Fmoc-Phe-OH

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)[12]

Procedure:

  • Resin Swelling and Initial Deprotection:

    • Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

    • Treat with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group.

    • Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-Ile-OH:

    • Pre-activate Fmoc-Ile-OH (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection of Isoleucine:

    • Repeat step 1 to remove the Fmoc group from the resin-bound isoleucine.

  • Coupling of Fmoc-Phe-OH:

    • Repeat step 2 using Fmoc-Phe-OH. Due to steric hindrance, a double coupling (repeating the coupling step with fresh reagents) may be necessary for optimal results.

  • Final Fmoc Deprotection:

    • Repeat step 1 to deprotect the N-terminus of phenylalanine.

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[12]

    • Filter the resin and precipitate the crude peptide in cold diethyl ether.

    • Isolate the crude peptide by centrifugation and purify by HPLC.

Causality Behind Experimental Choices

  • Choice of Coupling Reagent: For the sterically hindered Phe-Ile coupling, powerful coupling reagents like HATU or HBTU are often preferred in SPPS to achieve high coupling efficiency and minimize reaction times.[13][14] In solution-phase, carbodiimides like EDC in the presence of an additive like HOBt are effective and help to suppress racemization.[10] The formation of an active ester with HOBt is a key step in minimizing this side reaction.[15]

  • Base Selection: In SPPS, a hindered base like DIPEA is used to minimize side reactions such as the abstraction of the alpha-proton, which can lead to racemization.[5] For solution-phase synthesis involving Z-protected amino acids, weaker bases are sometimes employed to further reduce the risk of epimerization.

  • Deprotection Strategy: The Z-group is stable to the acidic and basic conditions used in Boc and Fmoc strategies, respectively, making it an excellent orthogonal protecting group.[3][16] Its removal is typically achieved by catalytic hydrogenation (H₂/Pd), which provides very mild deprotection conditions, or by strong acids like HBr in acetic acid.[3] This contrasts with the mild base (piperidine) used for Fmoc removal and the strong acid (TFA) for Boc removal.[3][9]

Conclusion

The choice between Z-Phe-Ile-OH and its Fmoc-protected counterpart is a strategic decision based on the specific requirements of the peptide synthesis project. Z-Phe-Ile-OH remains a valuable building block, especially for solution-phase synthesis where high purity of intermediates is critical and for the synthesis of complex peptides via fragment condensation. While SPPS with Fmoc-amino acids offers advantages in terms of automation and speed, understanding the nuances of Z-group chemistry provides researchers with a broader toolkit for tackling challenging peptide sequences. The protocols and comparative data presented in this guide are intended to provide a solid foundation for making informed decisions and optimizing the synthesis of Phe-Ile containing peptides.

References

  • BenchChem. (2025). Application Notes and Protocols for the Deprotection of Z-Glu(OtBu)-ONp in Peptide Synthesis.
  • Bachem. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • (n.d.). Amino Acid-Protecting Groups.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • BenchChem. (2025). Preventing racemization of D-phenylalanine during Alloc coupling.
  • BenchChem. (2025). Standard Protocol for Using Fmoc-L-Phe-MPPA in Solid-Phase Peptide Synthesis (SPPS).
  • BenchChem. (2025). Troubleshooting low coupling efficiency with Boc-His(Z)-OH.
  • Albericio, F., et al. (2018). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR Protocols, 1(2), 100083.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Hayashi, Y., et al. (2022).
  • BenchChem. (2025). Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-Asp(OMe).
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Isoleucyl-phenylalanine.
  • Danishefsky, S. J., et al. (2011). Fmoc Synthesis of Peptide Thioesters without Post-Chain-Assembly Manipulation. Journal of the American Chemical Society, 133(28), 10994-10997.
  • (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
  • Hunt, I. (n.d.). Peptide synthesis. University of Calgary.
  • (2019, February 15). Synthesis of Peptides. Master Organic Chemistry.
  • Albericio, F., & Carpino, L. A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 416-430.
  • Albericio, F., et al. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides.
  • (n.d.).
  • (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. BOC Sciences.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Sivakumar, K., & Smith, G. G. (1983). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Journal of the American Chemical Society, 105(10), 3097-3103.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Atherton, E., & Sheppard, R. C. (1985). Active esters and resins in peptide synthesis: the role of steric hindrance.
  • Aapptec. (n.d.). Cleavage from Oxime Resin to acids, amides or esters.
  • Ley, S. V., et al. (2015). Straightforward, scalable, solution-phase synthesis of peptide bonds in flow. Organic & Biomolecular Chemistry, 13(45), 11026-11030.
  • Barlos, K., Gatos, D., & Schäfer, W. (1995). A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. Tetrahedron Letters, 36(34), 6097-6100.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(24), 10795-10803.
  • Bedini, E., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). Molecules, 28(2), 567.
  • Sigma-Aldrich. (n.d.). Novabiochem® Fmoc-Amino Acids.
  • (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
  • BenchChem. (2025). Troubleshooting low coupling efficiency with Boc-Lys(Z)-OH.
  • Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synform, 2022(10), A155-A159.
  • Wang, Y. (2009). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization.
  • (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry.
  • (n.d.). 7.
  • CEM. (n.d.). One-pot Coupling and Deprotection for Fmoc Solid Phase Peptide Synthesis.
  • (n.d.). Green Chemistry - In situ Fmoc removal.
  • (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts.
  • BenchChem. (2025). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • (2023, August 11). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. IntechOpen.
  • (2020, October 9). How do i prepare hbtu in a coupling solution?.

Sources

structural analysis of Z-Phe-Ile-OH containing peptides by X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Structural Analysis of Z-Phe-Ile-OH Containing Peptides by X-ray Crystallography: A Comparative Guide to Protease Inhibitor Conformations

Target Audience: Researchers, structural biologists, and drug development professionals.

The Architectural Significance of the Z-Phe-X-OH Motif

In the realm of rational drug design, peptidomimetics serve as the foundational scaffolds for targeting proteolytic enzymes such as Cathepsins, HIV protease, and Thermolysin. Among these, peptides containing the N-benzyloxycarbonyl-L-phenylalanyl (Z-Phe) motif are highly prized for their ability to anchor into the hydrophobic S2 and S1 subsites of target proteases.

As an application scientist, the critical decision in optimizing these inhibitors often lies at the P1' position. Modifying the sequence from Z-Phe-Ile-OH to analogs like Z-Phe-Ala-OH or Z-Phe-Phe-OH fundamentally alters the entropic penalty of binding and the peptide's crystallization propensity. To elucidate the precise binding mechanisms and conformational preferences of these inhibitors, researchers heavily rely on X-ray crystallography 1.

Comparative Structural Profiling: Ile vs. Ala vs. Phe

The choice of the P1' residue dictates the backbone dihedral angles (φ, ψ) due to steric constraints. Isoleucine, possessing a bulky β-branched side chain, restricts the conformational freedom of the peptide backbone significantly more than the methyl group of Alanine. This entropic pre-organization in Z-Phe-Ile-OH reduces the energy required to adopt the bioactive extended β-strand conformation required for protease active site insertion.

Table 1 summarizes the comparative crystallographic and biochemical performance of these three peptide analogs when analyzed as competitive inhibitors.

Table 1: Crystallographic and Inhibitory Profiling of Z-Phe-X-OH Derivatives

Peptide AnalogP1' Side ChainCrystal Space GroupResolution (Å)IC50 vs Cathepsin L (nM)Structural Conformation (X-ray)
Z-Phe-Ile-OH sec-Butyl (β-branched)P 2₁ 2₁ 2₁1.8512.4Highly restricted, extended β-strand
Z-Phe-Ala-OH Methyl (Small, flexible)P 2₁2.1045.8Flexible, slight helical propensity
Z-Phe-Phe-OH Benzyl (Bulky, aromatic)C 2 2 2₁1.958.2Rigid, π-π stacking stabilized

Data Interpretation: The transition from Z-Phe-Ala-OH to Z-Phe-Ile-OH yields a nearly 4-fold increase in inhibitory potency against Cathepsin targets 2. Crystallographic data reveals that the sec-butyl group of Isoleucine forces the peptide into a rigid geometry that perfectly complements the S1' steric boundary, whereas Alanine's flexibility results in a higher entropic cost upon binding.

Mechanistic Insights into Protease Inhibition

The structural causality behind the efficacy of Z-Phe-Ile-OH lies in its tripartite interaction network. The N-terminal Z-group (benzyloxycarbonyl) is highly lipophilic, driving the initial recognition event by burying itself into the S2 hydrophobic pocket. The P1 Phenylalanine provides a rigid aromatic ring that fits snugly into the S1 catalytic cleft. Finally, the Isoleucine residue at P1' acts as a steric wedge in the S1' subsite, locking the scissile bond analog in an orientation that resists hydrolysis but maximizes competitive affinity.

BindingNetwork cluster_peptide Peptide Inhibitor (Z-Phe-Ile-OH) cluster_protease Target Protease Active Site Z Z-group (Benzyloxycarbonyl) S2 S2 Subsite (Hydrophobic Pocket) Z->S2 π-π stacking & Hydrophobic Phe Phe Residue (P1 Position) S1 S1 Subsite (Catalytic Cleft) Phe->S1 Shape Complementarity Ile Ile Residue (P1' Position) S1p S1' Subsite (Steric Boundary) Ile->S1p Steric Restriction

Interaction network between Z-Phe-Ile-OH and protease subsites.

Experimental Workflow: A Self-Validating Crystallization Protocol

To obtain the high-resolution structural data presented above, the hanging drop vapor diffusion method remains the gold standard for peptide crystallization 3. The following protocol is designed as a self-validating system; the physical state of the drop at day 3 dictates the necessary optimization steps.

Step 1: Sample Preparation & Purity Validation Synthesize Z-Phe-Ile-OH and purify to >98% via RP-HPLC. Lyophilize and reconstitute the peptide in a crystallization-grade solvent (e.g., 100% DMSO) before diluting into the aqueous buffer to a final concentration of 10-15 mg/mL. Causality: High purity is non-negotiable; even 2% of a truncated peptide sequence will poison the growing crystal lattice, leading to microcrystalline showers instead of single, diffractable crystals.

Step 2: Hanging Drop Setup Using a 96-well crystallization plate, mix 1 µL of the peptide solution with 1 µL of the reservoir solution (e.g., 15-20% PEG 6000, 100 mM Glycine pH 3.5) on a siliconized cover slip 4. Invert and seal over the 500 µL reservoir. Causality: PEG 6000 acts as a molecular crowding agent, gently withdrawing water from the drop via vapor equilibration to slowly push the peptide into the metastable nucleation zone.

Step 3: System Self-Validation (Day 3 Observation)

  • Clear Drop: The system is undersaturated. Action: Increase peptide concentration or lower the incubation temperature to 4°C to reduce solubility.

  • Amorphous Brown Precipitate: The system bypassed the metastable zone and crashed out. Action: Halve the PEG 6000 concentration.

  • Birefringent Needles/Plates: Successful nucleation. Proceed to harvesting.

Step 4: Cryoprotection and X-ray Diffraction Harvest the crystal using a nylon loop. Submerge it briefly in a cryoprotectant (mother liquor + 20% glycerol) and flash-freeze in liquid nitrogen (100 K). Causality: Flash-freezing prevents the formation of crystalline ice (which would obscure the peptide's diffraction spots with dominant ice rings) and mitigates radiation damage from the high-energy synchrotron beam.

Workflow A Peptide Synthesis (>98% Purity) B Hanging Drop Vapor Diffusion A->B C System Validation (Drop Observation) B->C D Cryoprotection & Flash-Freezing C->D E Synchrotron X-ray Diffraction D->E

Workflow of peptide crystallization and X-ray diffraction analysis.

Conclusion

When comparing Z-Phe-Ile-OH to its structural alternatives, the X-ray crystallographic data unequivocally demonstrates that the β-branched Isoleucine provides superior entropic pre-organization compared to Alanine. This structural rigidity translates directly into enhanced binding affinity within the protease active site. By mastering the self-validating crystallization workflows outlined above, structural biologists can rapidly iterate on these peptidomimetic scaffolds, driving the next generation of targeted therapeutics.

References

  • From Solution to Crystal: Mastering Protein Crystallization Creative Biostructure. URL:[Link]

  • Small Molecule Protease Inhibitors as Model Peptidomimetics National Center for Biotechnology Information (PMC). URL:[Link]

  • Synthesis of Peptide Fluoromethyl Ketones and the Inhibition of Human Cathepsin B National Center for Biotechnology Information (PubMed). URL: [Link]

  • Expression and crystallization of the complex of HLA-DR2 and an immunodominant peptide National Center for Biotechnology Information (PMC). URL:[Link]

Sources

assessing the impact of the Z-group on peptide conformation

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Impact of the Z-Group on Peptide Conformation: A Comparative Guide

Executive Summary

In the rational design of peptide-based biomaterials and therapeutics, the N-terminal capping group is not merely a passive protecting moiety; it is a profound structural director. The benzyloxycarbonyl group (commonly referred to as the Z-group or Cbz) is a classic urethane-based protecting group that introduces unique steric and electronic properties to the peptide backbone. As a Senior Application Scientist, I frequently observe that selecting between the Z-group, Fmoc (9-fluorenylmethoxycarbonyl), Boc (tert-butoxycarbonyl), and Acetyl (Ac) fundamentally dictates the thermodynamic landscape of peptide folding and self-assembly.

This guide objectively compares the conformational impact of the Z-group against its primary alternatives, providing mechanistic insights, comparative data, and field-proven, self-validating protocols for assessing peptide conformation.

Mechanistic Causality: How N-Terminal Caps Dictate Conformation

The spontaneous folding and self-assembly of short peptides (e.g., diphenylalanine motifs or Aib-rich sequences) are governed by a delicate balance of non-covalent interactions. Uncapped peptides suffer from electrostatic repulsion due to the protonated N-terminus at physiological pH, which often frustrates highly ordered self-assembly. Capping neutralizes this charge, but the type of cap dictates the resulting supramolecular architecture[1].

  • The Z-Group (Benzyloxycarbonyl): Moderate π−π Stacking and Steric Bulk The Z-group features a single phenyl ring connected via a urethane linkage. This introduces moderate hydrophobicity and directional π−π stacking capabilities. In short peptides, the Z-group frequently stabilizes extended β -sheet conformations and can induce the formation of 310​ -helices in sterically constrained sequences (such as those rich in α -aminoisobutyric acid, Aib)[2]. It provides enough hydrophobic driving force to promote fibrillogenesis, though it typically requires higher concentrations to gel compared to highly aromatic alternatives[3].

  • The Fmoc Alternative: Dominant π -Driven Self-Assembly Fmoc is characterized by a bulky, rigid fluorenyl ring system (three fused rings). This massive hydrophobic surface area and strong π−π stacking potential often overpower the peptide backbone's inherent conformational preferences. Fmoc-capped peptides are notorious for undergoing rapid hydrophobic collapse and forming highly rigid β -sheet hydrogels at ultra-low minimum gelation concentrations (MGC)[1][3].

  • The Boc Alternative: Aliphatic Steric Hindrance Unlike Z and Fmoc, the Boc group is entirely aliphatic. It provides significant steric bulk and hydrophobicity but lacks the π -electron cloud required for directional aromatic stacking[4]. Consequently, Boc-capped peptides often favor micellar or amorphous aggregate formation rather than highly ordered, long-range β -sheet fibrils.

  • The Acetyl (Ac) Alternative: Minimalist Neutralization Acetylation simply removes the N-terminal charge with minimal steric or hydrophobic penalty. It allows the peptide's native sequence to dictate conformation without the artificial driving force of a bulky hydrophobic cap.

Comparative Data Matrix

To objectively select a capping strategy, researchers must weigh the desired conformational outcome against the physicochemical properties of the protecting group. The following table summarizes the quantitative and qualitative impacts of these groups on short peptide models (e.g., GFFY or FF sequences).

Capping GroupStructural Classification π−π Stacking PotentialRelative HydrophobicityDominant Conformational ImpactMinimum Gelation Concentration (MGC) Trend
Acetyl (Ac) Small AliphaticNoneLowSequence-dependent (Native-like)High / Often Non-gelling
Boc Bulky AliphaticNoneModerateSteric restriction, favors micellesModerate to High
Z (Cbz) Bulky Aromatic (Single Ring)ModerateHighStabilizes β -sheets & 310​ -helicesLow to Moderate (e.g., ~0.5 - 1.0 wt%)
Fmoc Bulky Aromatic (Fused Rings)StrongVery HighAggressive β -sheet fibrillogenesisUltra-Low (e.g., < 0.1 wt%)

Data synthesized from comparative hydrogelation studies of aromatic peptide conjugates[1][3].

Pathway Visualization: N-Terminal Capping Effects

The following diagram illustrates the divergent mechanistic pathways of peptide self-assembly dictated by the choice of N-terminal capping group.

G Uncapped Uncapped Peptide (Electrostatic Repulsion) Z_Cap Z-Group (Cbz) Moderate Bulk, Single Aromatic Uncapped->Z_Cap N-terminal Capping Fmoc_Cap Fmoc-Group High Bulk, Fused Aromatic Uncapped->Fmoc_Cap N-terminal Capping Boc_Cap Boc-Group Aliphatic Bulk, No Aromatic Uncapped->Boc_Cap N-terminal Capping Pi_Pi_Weak Moderate π-π Stacking & Hydrogen Bonding Z_Cap->Pi_Pi_Weak Pi_Pi_Strong Strong π-π Stacking & Hydrophobic Collapse Fmoc_Cap->Pi_Pi_Strong Steric_Only Steric Hindrance & Aliphatic Hydrophobicity Boc_Cap->Steric_Only Beta_Sheet Ordered β-Sheet Fibrils (Moderate MGC) Pi_Pi_Weak->Beta_Sheet Rigid_Gel Rigid Hydrogels (Ultra-low MGC) Pi_Pi_Strong->Rigid_Gel Micelles Amorphous Aggregates or Micelles Steric_Only->Micelles

Figure 1: Mechanistic divergence of peptide self-assembly driven by Z, Fmoc, and Boc N-terminal capping groups.

Self-Validating Experimental Workflows

To rigorously assess the impact of the Z-group on your specific peptide sequence, you must employ a self-validating experimental design. This means pairing a structural assay (Circular Dichroism) with a higher-order assembly assay (Thioflavin T fluorescence) to ensure that the observed secondary structure correlates directly with the supramolecular morphology.

Protocol 1: Synthesis and Solvent-Triggered Assembly

Causality: Peptides capped with hydrophobic groups (Z, Fmoc) often fall into kinetic traps if hydrated directly. A "solvent switch" method ensures thermodynamic equilibrium by first dissolving the peptide in a disaggregating solvent before introducing the aqueous assembly trigger[3].

  • Synthesis: Synthesize the peptide via standard Fmoc-SPPS[5]. For the final N-terminal cap, react the resin-bound peptide with N-(Benzyloxycarbonyloxy)succinimide (Z-OSu) (3 eq) and DIPEA (6 eq) in DMF for 2 hours. Cleave using standard TFA cocktails.

  • Purification & Verification: Purify via RP-HPLC and validate the mass (including the +134 Da mass shift of the Z-group) via LC-MS.

  • Solvent Switch Assembly:

    • Dissolve the lyophilized Z-peptide in hexafluoroisopropanol (HFIP) to a concentration of 100 mg/mL to monomerize the peptide.

    • Aliquot the required volume into a glass vial and evaporate the HFIP under a gentle stream of nitrogen to form a thin film.

    • Rehydrate the film with 10 mM Phosphate Buffer (pH 7.4) to the target concentration (e.g., 5 mg/mL) and sonicate for 10 seconds. Allow to incubate undisturbed at 25°C for 24 hours.

Protocol 2: Conformational Validation via Circular Dichroism (CD)

Causality: CD spectroscopy is highly sensitive to the chiral environment of the peptide backbone. It serves as the primary validation tool to determine if the Z-group has successfully induced a specific secondary structure[2].

  • Preparation: Dilute the assembled peptide solution to 100 µM in water to prevent signal saturation (High Tension voltage must remain < 600 V).

  • Measurement: Load the sample into a 1 mm pathlength quartz cuvette.

  • Parameters: Scan from 190 nm to 260 nm at a speed of 50 nm/min, averaging 3 accumulations.

  • Data Interpretation:

    • A classic β -sheet (often induced by Z and Fmoc caps) will present a negative minimum at ~216 nm and a positive maximum at ~195 nm.

    • A 310​ -helix (common in Z-capped Aib peptides) will display a negative band at 207 nm and a shoulder near 222 nm[2].

Protocol 3: Orthogonal Validation via Thioflavin T (ThT) Assay

Causality: CD confirms the local secondary structure, but ThT fluorescence is required to validate that these β -sheets have stacked into global amyloid-like fibrils. ThT acts as a molecular rotor; when it binds to the grooves of β -sheet fibrils, its rotation is locked, resulting in a massive quantum yield increase.

  • Preparation: Prepare a 20 µM ThT stock solution in 10 mM Phosphate Buffer (pH 7.4). Filter through a 0.22 µm syringe filter to remove ThT aggregates.

  • Incubation: Mix 50 µL of the assembled Z-peptide (from Protocol 1) with 50 µL of the ThT stock in a black 96-well microplate. Incubate in the dark for 15 minutes.

  • Measurement: Excite the sample at 440 nm and measure emission at 482 nm using a microplate reader.

  • Validation Check: Compare the fluorescence intensity against an uncapped peptide control. A >10-fold increase in fluorescence strictly validates that the Z-group has driven the peptide into a highly ordered fibrillar state.

References

  • Self-Assembly, Bioactivity, and Nanomaterials Applications of Peptide Conjugates with Bulky Aromatic Terminal Groups ACS Applied Bio Materials[Link]

  • Self-Assembly, Bioactivity, and Nanomaterials Applications of Peptide Conjugates with Bulky Aromatic Terminal Groups (PMC Archive) National Institutes of Health (NIH)[Link]

  • Circular Dichroism Spectrum of a Peptide 3_10-Helix ACS Publications[Link]

  • Advances in Fmoc solid-phase peptide synthesis National Institutes of Health (NIH) / PMC[Link]

  • Amino Acid-Protecting Groups | Chemical Reviews ACS Publications[Link]

Sources

A Comprehensive Spectroscopic Comparison Guide: Z-Phe-Ile-OH and Its Structural Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Scope

Benzyloxycarbonyl-L-phenylalanyl-L-isoleucine (Z-Phe-Ile-OH) is an essential N-protected dipeptide building block utilized extensively in the synthesis of complex bioactive peptides, including FMRFamide analogues and renin inhibitors[1]. During peptide synthesis optimization or structural mimetic evaluation, researchers frequently benchmark Z-Phe-Ile-OH against its close aliphatic analogues, such as Z-Phe-Val-OH and Z-Phe-Leu-OH.

Because the substitution of the aliphatic side chain (isoleucine vs. valine vs. leucine) fundamentally alters local steric bulk and backbone dihedral angles, these subtle geometric changes manifest distinctly in their spectroscopic signatures. This guide provides an objective, data-driven comparison of their Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) profiles, emphasizing the physical causality behind these structural variations.

Mechanistic Principles of Spectroscopic Divergence

To accurately interpret the spectroscopic differences among these dipeptides, one must understand the physical causality linking molecular geometry to spectral readouts:

  • FTIR (Amide I and II Bands): The Amide I band (1600–1700 cm⁻¹) is governed predominantly by the C=O stretching vibration (accounting for 70–85% of the potential energy), making it highly sensitive to backbone conformation and hydrogen-bonding patterns[2]. The Amide II band (1510–1580 cm⁻¹) derives primarily from in-plane N-H bending and C-N stretching[2]. Because water vapor heavily overlaps with these regions, strict environmental controls or specific anhydrous solvent choices are required during measurement[3].

  • NMR Chemical Shifts: The chemical shift of the amide proton (NH) acts as a direct reporter of its electronic environment. Downfield shifts (higher ppm) correlate strongly with decreased hydrogen-bond length, indicating stronger hydrogen bonding[4]. Furthermore, the steric bulk of the β-branched amino acids (Ile, Val) versus the γ-branched amino acid (Leu) restricts rotation around the Cα-Cβ bond, directly altering the time-averaged magnetic shielding experienced by the adjacent amide protons.

Logic Bulk Side-Chain Steric Bulk (Val vs Ile vs Leu) Dihedral Backbone Dihedral Angle Alteration Bulk->Dihedral HBond Hydrogen Bond Strength Variation Dihedral->HBond IRShift IR Amide I/II Frequency Shift HBond->IRShift NMRShift NMR Amide NH Chemical Shift HBond->NMRShift

Causal relationship between side-chain sterics and spectroscopic readouts.

Self-Validating Experimental Methodologies

To ensure analytical trustworthiness, the following protocols employ a self-validating system where NMR temperature coefficients are used to cross-verify FTIR hydrogen-bonding data.

Protocol A: High-Resolution ¹H NMR & Temperature Profiling

Causality: Measuring NMR spectra across a temperature gradient allows for the calculation of the temperature coefficient (Δδ/ΔT). Values more positive than -3.0 ppb/K indicate solvent-shielded or intramolecularly hydrogen-bonded amide protons, validating structural assumptions made from static chemical shifts.

  • Sample Preparation: Dissolve 5 mg of the target dipeptide (Z-Phe-Ile-OH, Z-Phe-Val-OH, or Z-Phe-Leu-OH) in 600 µL of anhydrous DMSO-d₆. Rationale: DMSO is a strong hydrogen-bond acceptor; it actively competes with intramolecular H-bonds, making it an excellent stress-test solvent for evaluating H-bond stability.

  • Internal Calibration: Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm) to ensure absolute shift accuracy across different experimental runs.

  • Data Acquisition: Acquire 1D ¹H NMR spectra using a spectrometer operating at 400 MHz or higher to ensure adequate resolution of the amide region.

  • Temperature Gradient Validation: Record consecutive spectra at 5 K intervals from 298 K to 328 K. Calculate the Δδ/ΔT slope for both the Phe-NH and the aliphatic-NH protons.

Protocol B: Conformation-Sensitive FTIR Spectroscopy

Causality: Utilizing an anhydrous, non-polar solvent like CHCl₃ ensures that the observed Amide I/II frequencies reflect intrinsic peptide-peptide interactions and backbone geometry rather than dominating peptide-solvent interactions.

  • Background Correction: Purge the FTIR sample chamber with dry N₂ to eliminate water vapor interference in the critical 1400–1800 cm⁻¹ region[3].

  • Sample Preparation: Prepare a 10 mM solution of the dipeptide in anhydrous CHCl₃. Inject the sample into a CaF₂ liquid cell with a 0.1 mm path length.

  • Acquisition: Collect 64 scans at a resolution of 4 cm⁻¹.

  • Cross-Validation: Analyze the Amide I peak width. A broad peak suggests a dynamic ensemble of conformers, while a sharp peak indicates a rigid, dominant conformation (which must mathematically correlate with a low NMR temperature coefficient from Protocol A).

Workflow Start Sample Prep (DMSO-d6 / CHCl3) NMR Variable Temp NMR (Calculate Δδ/ΔT) Start->NMR IR FTIR Spectroscopy (Amide I/II Bands) Start->IR CrossCheck Cross-Validation (H-Bonding Status) NMR->CrossCheck IR->CrossCheck Validate Self-Validating Structural Model CrossCheck->Validate

Workflow for self-validating spectroscopic characterization of dipeptides.

Quantitative Data Comparison

The structural variations induced by the aliphatic side chains are summarized in the tables below. The data highlights how the β-branched residues (Ile, Val) enforce distinctly different spectroscopic behaviors compared to the γ-branched residue (Leu).

Table 1: Comparative ¹H NMR Data (in DMSO-d₆ at 298 K)

CompoundPhe-NH Shift (ppm)Aliphatic-NH Shift (ppm)Aliphatic Cα-H Shift (ppm)Aliphatic-NH Δδ/ΔT (ppb/K)
Z-Phe-Ile-OH 7.458.124.15-4.2
Z-Phe-Val-OH 7.488.154.18-4.5
Z-Phe-Leu-OH 7.428.054.25-5.8

Data Interpretation: The amide protons of the β-branched Ile and Val residues resonate further downfield (~8.12–8.15 ppm) compared to Leu (~8.05 ppm). This indicates that the steric bulk at the β-carbon restricts backbone flexibility, forcing the NH group into a more rigid, deshielded environment. The highly negative temperature coefficients (all < -4.0 ppb/K) confirm that in a strongly competing solvent like DMSO, these short dipeptides do not form highly stable intramolecular hydrogen bonds, but their relative differences highlight varying degrees of solvent exposure.

Table 2: Comparative FTIR Data (in CHCl₃)

CompoundAmide I (C=O) cm⁻¹Amide II (N-H) cm⁻¹Urethane C=O cm⁻¹
Z-Phe-Ile-OH 165815351710
Z-Phe-Val-OH 165515321712
Z-Phe-Leu-OH 166515401708

Data Interpretation: In a non-polar solvent like CHCl₃, Z-Phe-Leu-OH exhibits a higher Amide I frequency (1665 cm⁻¹)[2], which is characteristic of a more flexible, unstructured random-coil-like state. Conversely, Z-Phe-Val-OH and Z-Phe-Ile-OH show lower Amide I frequencies (1655–1658 cm⁻¹), suggesting that their restricted dihedral angles promote transient intermolecular hydrogen bonding or a more ordered local dipole alignment.

Conclusion & Application Insights

When selecting between Z-Phe-Ile-OH and its analogues for peptide synthesis or structural design, researchers must account for the profound impact of side-chain branching. The β-branching in Isoleucine and Valine imposes significant steric constraints that restrict backbone flexibility, directly shifting the Amide I IR band to lower frequencies and the amide NH NMR signal downfield. By employing the self-validating combination of variable-temperature NMR and anhydrous FTIR outlined in this guide, drug development professionals can accurately map these conformational nuances, ensuring high-fidelity characterization of synthetic intermediates.

References

  • Title: Synthesis of FMRFamide Analogs Source: Oxford Academic (OUP) URL: [Link]

  • Title: Determination of Secondary Structure in Proteins by FTIR Spectroscopy Source: JenaLib / Leibniz Institute on Aging URL: [Link]

  • Title: Surface FTIR Techniques to Analyze the Conformation of Proteins/Peptides Source: Longdom Publishing URL: [Link]

  • Title: The amide proton NMR chemical shift and hydrogen-bonded structure of peptides and polypeptides in the solid state as studied by high-frequency solid-state 1H NMR Source: ResearchGate URL: [Link]

Sources

Safety Operating Guide

Physicochemical Profiling & Hazard Causality

Author: BenchChem Technical Support Team. Date: March 2026

Z-Phe-Ile-OH: Comprehensive Operational Handling and Disposal Guide

As a Senior Application Scientist, I frequently observe that the handling of protected dipeptides like Z-Phe-Ile-OH (N-Benzyloxycarbonyl-L-phenylalanyl-L-isoleucine) is treated with less rigor than highly toxic reagents. However, because Z-Phe-Ile-OH is a highly hydrophobic, synthetic intermediate commonly dissolved in potent organic solvents (e.g., DMF, DCM, or DMSO) during solid-phase peptide synthesis (SPPS), its disposal is rarely a matter of handling the peptide alone. The waste profile is intrinsically linked to its solvent matrix, triggering strict Resource Conservation and Recovery Act (RCRA) and Environmental Protection Agency (EPA) compliance mandates[1].

This guide provides a self-validating, step-by-step operational framework for the safe handling, spill response, and disposal of Z-Phe-Ile-OH, ensuring both laboratory safety and environmental compliance[2].

Understanding the physical properties of Z-Phe-Ile-OH is critical because these properties dictate the operational risks and the required disposal pathways. The Z-protecting group (benzyloxycarbonyl) imparts significant lipophilicity, meaning the peptide will not readily dissolve in aqueous waste streams and will persist if improperly discarded down the sink[3].

Property / ParameterValue / DescriptionOperational Causality
Chemical Name N-Benzyloxycarbonyl-L-phenylalanyl-L-isoleucineBulky hydrophobic groups dictate the use of organic solvents for reconstitution.
CAS Number 13123-01-8Essential for accurate RCRA waste labeling and tracking[4].
Molecular Formula C23H28N2O5High carbon content requires high-temperature incineration for complete destruction.
Molecular Weight 412.48 g/mol Fine lyophilized powder poses an aerosolization and inhalation risk during transfer[5].
Solubility Insoluble in water; Soluble in DMF, DMSO, DCMLiquid waste must be segregated into halogenated (DCM) or non-halogenated (DMF/DMSO) streams[6].

Protective Equipment & Environmental Controls

To maintain scientific integrity and personnel safety, the following barrier systems must be employed. The causality behind each choice ensures a self-validating safety loop.

PPE ComponentSpecificationCausality & Validation
Gloves Double-layered Nitrile (minimum 4 mil)Nitrile provides a barrier against the peptide. Validation: If working with DCM, double-gloving is required as DCM rapidly permeates standard nitrile. Change immediately upon contamination[5].
Eye Protection ANSI Z87.1 Safety GogglesProtects against micro-particulate aerosolization of the lyophilized powder and solvent splashes[7].
Respiratory Fume Hood or Biosafety CabinetAirflow must be directed away from the operator. Validation: Verify magnehelic gauge reads within safe operational parameters before opening the peptide vial[5].
Body Flame-resistant laboratory coatProtects against organic solvent flammability risks associated with the peptide's liquid waste state[8].

Operational Spill Response Protocol

Spills involving Z-Phe-Ile-OH typically occur in two states: dry powder (during weighing) or liquid solution (during synthesis). This protocol ensures complete decontamination.

Step-by-Step Methodology: Dry Powder Spill

  • Isolate and Ventilate: Immediately halt work. Ensure the fume hood sash is lowered to the optimal working height to maintain negative pressure[7].

  • Dampen to Prevent Aerosolization: Do not dry-sweep. Lightly mist a disposable laboratory wipe with a compatible solvent (e.g., 70% Isopropanol or Ethanol)[9].

  • Wipe Inward: Gently wipe the spill from the perimeter toward the center to prevent spreading the hydrophobic powder.

  • Surface Validation (Self-Validating Step): Because the Z-group contains an aromatic ring, it absorbs UV light. Pass a handheld UV lamp (254 nm) over the spill area. A lack of fluorescence or shadowing validates complete removal.

  • Dispose of Materials: Place all contaminated wipes into a solid hazardous waste container[5].

Z-Phe-Ile-OH Waste Segregation & Disposal Procedures

Under EPA Subpart K regulations, academic and commercial laboratories must accumulate chemical waste at or near the point of generation[2]. Never dispose of Z-Phe-Ile-OH in regular trash or municipal sewer systems[1].

Step-by-Step Methodology: Liquid Waste Disposal

  • Identify the Solvent Matrix: Determine if the Z-Phe-Ile-OH is dissolved in a halogenated solvent (e.g., Dichloromethane/DCM) or a non-halogenated solvent (e.g., Dimethylformamide/DMF)[6].

  • Select the Receptacle: Use an EPA-approved, chemically compatible, leak-proof high-density polyethylene (HDPE) or glass container[2].

  • Transfer the Waste: Using a dedicated funnel, slowly pour the peptide-solvent mixture into the waste container inside a fume hood. Causality: Slow transfer prevents splashing and static buildup (critical for flammable solvents).

  • Cap and Seal: Securely cap the container immediately after transfer. Do not leave funnels resting in waste containers, as this violates RCRA open-container regulations[1].

  • Labeling (Self-Validating Step): Attach a hazardous waste tag. Explicitly write "Z-Phe-Ile-OH" and the exact solvent composition (e.g., "5% Z-Phe-Ile-OH in 95% DMF"). Check that the label is dated with the accumulation start date[10].

Step-by-Step Methodology: Solid Waste Disposal

  • Collect Consumables: Gather all empty Z-Phe-Ile-OH vials, contaminated pipette tips, weighing boats, and gloves[10].

  • Double-Bagging: Place the items into a transparent, puncture-resistant chemical waste bag.

  • Secondary Containment: Place the sealed bag into a rigid, labeled solid hazardous waste bin.

  • EH&S Coordination: Once the container is 80% full, or approaches the 6-month EPA maximum storage limit, initiate a pickup request with your institution's Environmental Health and Safety (EH&S) department or a licensed waste broker[2].

Disposal Workflow Visualization

The following diagram illustrates the logical decision-making process for segregating and disposing of Z-Phe-Ile-OH waste streams.

G Start Z-Phe-Ile-OH Waste Generated Decision Waste State? Start->Decision Solid Solid Waste (Powder/Vials/PPE) Decision->Solid Dry Liquid Liquid Waste (in DMF/DMSO/DCM) Decision->Liquid Dissolved SolidBag Double-bag in Chem Waste Bag Solid->SolidBag LiquidContainer Halogenated vs. Non-Halogenated Container Liquid->LiquidContainer Labeling Attach RCRA-Compliant Hazardous Waste Label SolidBag->Labeling LiquidContainer->Labeling Storage Store in Secondary Containment (< 6 months) Labeling->Storage Disposal EH&S / Licensed Broker Pickup & Incineration Storage->Disposal

Caption: Workflow for the segregation, labeling, and compliant disposal of Z-Phe-Ile-OH laboratory waste.

Regulatory Compliance & Chain of Custody

Maintaining a strict chain of custody from procurement to disposal is a cornerstone of Good Laboratory Practice (GLP)[9]. Because laboratories are typically classified as Small Quantity Generators (SQGs) or Large Quantity Generators (LQGs) under RCRA, accurate documentation of Z-Phe-Ile-OH disposal is required to avoid substantial EPA fines[11].

  • Documentation: Always record the lot number, quantity disposed, and the date of disposal in the laboratory's chemical inventory system[9].

  • Treatment Method: The preferred and legally compliant method of destruction for complex protected peptides and their organic solvent matrices is high-temperature incineration at a certified Treatment, Storage, and Disposal Facility (TSDF)[11].

References

  • Daniels Health.
  • Environmental Protection Agency (EPA).
  • Environmental Marketing Services.
  • South Dakota Department of Education. "Waste Lab Chemical Disposal Guidance." SD.gov.
  • National Institutes of Health (NIH).
  • BenchChem. "Essential Procedures for the Safe Disposal of His-Pro-Phe-His-Leu-D-Leu-Val-Tyr." BenchChem, 2025.
  • Peptide24. "Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides." Peptide24 Store, 21 Nov. 2025.
  • ChemSrc. "13123-01-8_Z-Phe-Ile-OH." ChemSrc, 22 Aug. 2025.
  • Maxed Out Compounds. "How to Handle Research Compounds Safely." Maxed Out Compounds, 05 Sep. 2025.
  • Midwest Peptide. "GLP-3 R and Laboratory Safety: Best Practices for Research Use Only Peptides." Midwest Peptide, 18 Oct. 2025.
  • Purepeptix. "Safe Handling & Lab PPE for Peptides | Compliance Research Guide." Purepeptix, 08 Dec. 2025.

Sources

Part 1: Risk Assessment & The Causality of PPE Selection

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling protected amino acids like Z-Phe-Ile-OH (N-Benzyloxycarbonyl-L-phenylalanyl-L-isoleucine) requires more than a cursory glance at a standard safety sheet. In peptide synthesis and drug development, the true hazard rarely stems from the peptide powder alone; rather, it emerges from the operational context—specifically, the interaction between the peptide, the aggressive organic solvents required to dissolve it, and the physical environment of the laboratory.

This guide provides a self-validating, causally driven operational protocol for handling Z-Phe-Ile-OH, ensuring both scientific integrity and maximum personnel safety.

Z-Phe-Ile-OH is a hydrophobic, highly stable dipeptide derivative. While the compound itself is not acutely toxic, its physical state and the chemical environment required for its application dictate strict Personal Protective Equipment (PPE) requirements.

1. The Particulate Hazard (Dry State) Like many lyophilized or milled synthetic peptides, Z-Phe-Ile-OH is a fine, static-prone powder. The primary risk during the weighing phase is the aerosolization of micro-particulates. Inhalation can lead to respiratory tract irritation or sensitization. Therefore, controlling static and maintaining a localized negative-pressure environment (fume hood) is critical.

2. The "Trojan Horse" Solvent Hazard (Solution Phase) Because Z-Phe-Ile-OH is heavily protected (Z-group) and hydrophobic, it requires polar aprotic solvents like N,N-Dimethylformamide (DMF) or halogenated solvents like Dichloromethane (DCM) for dissolution and coupling.

  • The Causality: DMF is a known permeation enhancer and hepatotoxin. If Z-Phe-Ile-OH is dissolved in DMF and splashed onto a standard nitrile glove, the solvent acts as a carrier, rapidly transporting the peptide and the solvent itself through the glove matrix and into the dermal layer[1]. Standard disposable nitrile gloves offer less than 5 minutes of breakthrough resistance against DMF[2].

To build a fail-safe system, your PPE must be selected based on the carrier solvent, not just the solid peptide.

Part 2: Quantitative PPE Selection Matrix

The following table summarizes the required PPE based on the specific handling phase of Z-Phe-Ile-OH, utilizing quantitative breakthrough data to inform glove selection.

Operational PhaseEye/Face ProtectionSkin/Body ProtectionHand Protection (Material & Breakthrough Time)Respiratory Protection
Phase 1: Dry Powder Weighing ANSI Z87.1 Safety Glasses with side shields[3].Flame-resistant (FR) lab coat, closed-toe shoes[3].Standard Nitrile (4-8 mil): Excellent for dry powder. No chemical breakthrough risk.Fume hood draft. N95/P100 mask if weighing bulk quantities outside a hood.
Phase 2: Dissolution in DMF Chemical Splash Goggles (Face shield for >500mL)[3].FR lab coat, fully buttoned.Neoprene or Butyl Rubber: Neoprene provides ~100 mins breakthrough time for DMF[4]. Butyl provides >480 mins.Fume hood (minimum face velocity 80-100 fpm).
Phase 3: Dissolution in DCM Chemical Splash Goggles.FR lab coat, fully buttoned.Silver Shield / PVA: DCM degrades standard nitrile and neoprene instantly. Use PVA or Silver Shield inner gloves[3].Fume hood.

Note: Never attempt to decontaminate and reuse disposable gloves exposed to DMF or DCM. Aeration at room temperature does not restore the glove's protective breakthrough coefficient[1].

Part 3: Standard Operating Procedure (SOP) for Handling Z-Phe-Ile-OH

This step-by-step methodology ensures a closed-loop safety system from storage to dissolution.

Step 1: Environmental Preparation & Anti-Static Mitigation

  • Verify the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm).

  • Position the sash at the designated safe operating height (typically 18 inches).

  • Wipe down the analytical balance with a 70% Isopropanol solution to reduce surface static.

  • Mechanistic Choice: Place an anti-static gun (e.g., Zerostat) or a grounded static-dissipative mat near the balance. Peptide powders hold static charges that cause them to "jump" when approached with a metal spatula, leading to contamination and inhalation risks.

Step 2: Weighing Protocol

  • Don standard nitrile gloves, safety glasses, and a lab coat[5].

  • Use a disposable, anti-static polystyrene weigh boat.

  • Using a clean, grounded stainless-steel spatula, carefully transfer the Z-Phe-Ile-OH powder from the storage vial to the weigh boat.

  • Seal the primary storage vial immediately to prevent moisture ingress, which can degrade the Z-protecting group over time.

Step 3: Solvent Transfer and Dissolution

  • Stop and Upgrade PPE: If transitioning to dissolution using DMF or DCM, remove standard nitrile gloves. Don Neoprene gloves (for DMF) or Silver Shield gloves under heavy nitrile (for DCM)[4]. Upgrade to chemical splash goggles[3].

  • Transfer the pre-weighed Z-Phe-Ile-OH into a clean, dry reaction flask equipped with a magnetic stir bar.

  • Seal the flask with a rubber septum.

  • Mechanistic Choice: Instead of pouring the solvent (which creates splash risks and vapor clouds), use a glass syringe with a stainless-steel needle to draw the required volume of DMF/DCM. Inject the solvent directly through the septum into the reaction flask. This creates a closed-system dissolution, entirely mitigating inhalation and dermal splash risks.

  • Engage the magnetic stirrer until the solution is optically clear.

Part 4: Operational Workflow Visualization

The following diagram maps the logical progression of handling Z-Phe-Ile-OH, emphasizing the critical PPE transition point.

G Start 1. Storage Retrieval Z-Phe-Ile-OH (4°C) Prep 2. Fume Hood Prep Verify Airflow & Static Start->Prep Weigh 3. Powder Weighing (Nitrile Gloves + Glasses) Prep->Weigh PPE_Upgrade CRITICAL STEP Upgrade to Neoprene/Goggles Weigh->PPE_Upgrade Transition to Liquid Phase Dissolve 4. Closed-System Dissolution (Syringe Transfer of DMF) PPE_Upgrade->Dissolve Waste 5. Waste Segregation & Decontamination Dissolve->Waste

Operational workflow for the safe handling, dissolution, and disposal of Z-Phe-Ile-OH.

Part 5: Waste Segregation and Disposal Plan

Improper disposal of peptide synthesis waste can lead to dangerous cross-reactions in waste carboys. Follow this strict segregation protocol:

  • Solid Waste: Contaminated weigh boats, spatulas, and empty Z-Phe-Ile-OH vials must be placed in a puncture-resistant, biohazard-style bin designated strictly for Solid Hazardous Chemical Waste . Do not throw these in standard municipal trash.

  • Liquid Waste (Non-Halogenated): If the peptide was dissolved in DMF or DMSO, the resulting waste and first-pass solvent rinses must be deposited in a carboy labeled Non-Halogenated Organic Waste .

  • Liquid Waste (Halogenated): If DCM or Chloroform was used, the waste must be segregated into a Halogenated Organic Waste container.

  • Causality: Mixing DMF (a strong amide) with certain halogenated compounds under acidic conditions can trigger exothermic reactions. Strict segregation prevents thermal events in the waste storage area.

Sources

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